4-(Phenylsulfanyl)piperidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-phenylsulfanylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKSGAGHYJVJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906637 | |
| Record name | 4-(Phenylsulfanyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101798-66-7 | |
| Record name | 4-(Phenylsulfanyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Elucidating the Mechanism of Action for 4-(Phenylsulfanyl)piperidine hydrochloride and Related 4-Substituted Piperidines
Abstract
The 4-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of centrally active therapeutic agents. 4-(Phenylsulfanyl)piperidine hydrochloride represents a compound of significant interest within this structural class. While it is recognized as a versatile intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological and pain pathways, its specific mechanism of action is not extensively documented in public literature.[1] This guide, therefore, serves a dual purpose: to collate the known context of the 4-phenylpiperidine chemical space and to provide a comprehensive, field-proven framework for researchers to systematically elucidate the mechanism of action of novel derivatives like this compound. We will explore the probable target landscape—dopamine receptors, monoamine transporters, and sigma receptors—and detail the critical experimental workflows required to define a compound's pharmacological profile, from initial binding affinity to downstream functional consequences.
Introduction: The 4-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties and its presence in numerous natural products and synthetic drugs. When substituted at the 4-position, particularly with an aromatic group, the resulting 4-phenylpiperidine core structure becomes a versatile pharmacophore that can interact with a range of CNS targets.[2][3][4] This has led to the development of drugs with diverse therapeutic applications, including opioid analgesics, dopamine receptor modulators, and selective serotonin reuptake inhibitors.[3]
The specific compound, this compound, features a phenyl ring linked to the 4-position of the piperidine via a sulfur bridge. This thioether linkage introduces distinct electronic and conformational properties compared to a simple phenyl or phenoxy group, suggesting a unique interaction profile with its biological target(s). Given the pharmacological promiscuity of the 4-phenylpiperidine family, a systematic investigation is paramount.[1][5][6]
The Hypothetical Target Landscape
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary candidate targets for a novel 4-substituted piperidine can be categorized into three main families.
-
Dopamine Receptors (D₂-like Family): The 4-phenylpiperidine motif is a classic feature of ligands targeting D₂-like (D₂, D₃, D₄) dopamine receptors.[6][7] These G protein-coupled receptors (GPCRs) are critical in regulating motor control, motivation, and cognition. Ligands can act as agonists, antagonists, or partial agonists, each with distinct therapeutic implications.
-
Dopamine Transporter (DAT): As a key regulator of dopaminergic signaling, DAT is a major target for psychostimulants and other CNS-active drugs.[1] The piperidine scaffold is integral to many potent and selective DAT inhibitors.
-
Sigma Receptors (σ₁ and σ₂): These enigmatic receptors are implicated in a wide array of cellular functions and are targets for various psychotropic drugs.[5] Numerous 4-phenylpiperidine derivatives have been shown to bind with high affinity to sigma receptors, suggesting this as a plausible target.[5][8]
The following sections will outline a logical, multi-tiered experimental approach to systematically investigate each of these potential mechanisms of action.
Tier 1: Primary Target Identification via Radioligand Binding Assays
The foundational step in characterizing a novel compound is to determine its binding affinity (Kᵢ) for the hypothesized targets. This is most commonly achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radioligand from its receptor.
General Workflow for Radioligand Binding
The workflow is a self-validating system. By including both total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand), the specific binding can be accurately calculated. The quality of the assay is determined by the window between total and non-specific binding.
Caption: General workflow for competitive radioligand binding assays.
Experimental Protocols: Radioligand Binding
Protocol 3.2.1: Dopamine D₂ Receptor Binding Assay [9][10]
-
Membrane Preparation: Use commercially available membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor, or prepare from rat striatal tissue.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (at a final concentration near its Kd, e.g., 0.2-0.5 nM).
-
Non-specific Determinant: 10 µM Haloperidol.
-
Procedure:
-
In a 96-well plate, combine assay buffer, radioligand, and either vehicle, non-specific determinant, or a concentration range of this compound (e.g., 0.1 nM to 10 µM).
-
Add 20-40 µg of membrane protein to initiate the reaction.
-
Incubate for 90-120 minutes at room temperature.
-
Terminate by rapid vacuum filtration onto GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).
-
Measure filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ from the resulting competition curve and convert to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 3.2.2: Sigma-1 (σ₁) Receptor Binding Assay [11][12]
-
Membrane Preparation: Use membranes from cell lines with high σ₁ expression (e.g., Jurkat) or guinea pig brain homogenates.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-Pentazocine (at a final concentration near its Kd, e.g., 2-5 nM).
-
Non-specific Determinant: 10 µM Haloperidol.
-
Procedure: Follow the general procedure outlined in 3.2.1, with an incubation time of 120 minutes at 37°C.
-
Data Analysis: As described in 3.2.1.
Protocol 3.2.3: Dopamine Transporter (DAT) Binding Assay [13]
-
Membrane Preparation: Use membranes from HEK293 cells stably expressing human DAT or from rat striatal tissue.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]-WIN 35,428 (at a final concentration near its Kd, e.g., 1-3 nM).
-
Non-specific Determinant: 10 µM GBR 12909 or 30 µM Cocaine.
-
Procedure: Follow the general procedure outlined in 3.2.1, with an incubation of 2-3 hours at 4°C to reach equilibrium.
-
Data Analysis: As described in 3.2.1.
Interpreting Tier 1 Data
The Kᵢ values obtained will provide a quantitative measure of the compound's affinity for each target. A potent affinity (typically Kᵢ < 100 nM) for one or more targets justifies progression to functional characterization.
| Hypothetical Data for 4-(Phenylsulfanyl)piperidine HCl | |
| Target | Binding Affinity (Kᵢ, nM) |
| Dopamine D₂ Receptor | 25 |
| Dopamine D₃ Receptor | 80 |
| Sigma-1 Receptor | 450 |
| Sigma-2 Receptor | >1,000 |
| Dopamine Transporter (DAT) | 15 |
| Serotonin Transporter (SERT) | 950 |
| Norepinephrine Transporter (NET) | 1,200 |
This hypothetical data suggests that the compound has high affinity for the Dopamine D₂ Receptor and the Dopamine Transporter, warranting further functional investigation at these targets.
Tier 2: Functional Characterization
High affinity does not describe the functional consequence of binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inhibitor (blocks transporter function). Tier 2 assays are designed to answer these questions.
Functional Assays for Dopamine Receptors (GPCRs)
If the compound shows high affinity for D₂-like receptors, its functional activity must be determined. D₂ receptors are Gᵢ-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). They also recruit β-arrestin, which mediates receptor desensitization and G protein-independent signaling.
Caption: Dual signaling pathways of the D₂ dopamine receptor.
Protocol 4.1.1: cAMP Assay for Gᵢ-Coupled Receptors [14][15][16][17][18]
-
Cell Line: Use a cell line (e.g., CHO, HEK293) stably expressing the D₂ receptor.
-
Principle: In a Gᵢ-coupled system, an agonist will decrease cAMP levels. To measure this decrease, intracellular cAMP is first stimulated with forskolin. The ability of the test compound to reduce this forskolin-stimulated cAMP level is then quantified.
-
Procedure:
-
Plate cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Mode: Add varying concentrations of the test compound in the presence of a fixed concentration of forskolin (e.g., 5 µM).
-
Antagonist Mode: Add varying concentrations of the test compound followed by a fixed concentration of a known agonist (e.g., quinpirole at its EC₈₀).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, Luminescence, or ELISA-based).
-
-
Data Analysis: In agonist mode, a dose-dependent decrease in cAMP indicates agonism (calculate EC₅₀). In antagonist mode, a dose-dependent reversal of the agonist effect indicates antagonism (calculate IC₅₀ and convert to Kb).
Protocol 4.1.2: β-Arrestin Recruitment Assay [19][20][21][22][23]
-
Cell Line: Use a commercially available cell line where the D₂ receptor and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase in the PathHunter assay).
-
Principle: Agonist-induced receptor activation causes β-arrestin to be recruited to the receptor, bringing the enzyme fragments together and generating a measurable signal (e.g., luminescence).
-
Procedure:
-
Plate the engineered cells in an assay plate.
-
Agonist Mode: Add varying concentrations of the test compound.
-
Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration of a known agonist (e.g., quinpirole at its EC₈₀).
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol and measure the signal.
-
-
Data Analysis: A dose-dependent increase in signal indicates agonist activity (calculate EC₅₀). A dose-dependent inhibition of the agonist-induced signal indicates antagonism (calculate IC₅₀).
Functional Assay for Dopamine Transporter (DAT)
If the compound shows high affinity for DAT, its functional effect must be determined. The primary function of DAT is the reuptake of dopamine from the synaptic cleft. An inhibitor will block this process.
Protocol 4.2.1: [³H]-Dopamine Uptake Inhibition Assay [13][24][25][26][27]
-
Cell Line: Use a cell line stably expressing human DAT (e.g., HEK293-hDAT).
-
Principle: This assay directly measures the function of the transporter. Cells are incubated with radiolabeled dopamine ([³H]-DA). The amount of radioactivity that accumulates inside the cells is a measure of transporter activity. An inhibitor will reduce this accumulation.
-
Procedure:
-
Seed HEK293-hDAT cells in a 96-well plate and allow them to attach overnight.
-
Wash cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor (e.g., GBR 12909) for 10-20 minutes at 37°C.
-
Initiate uptake by adding [³H]-Dopamine (at a final concentration near its Km, e.g., 10-20 nM).
-
Incubate for 5-10 minutes at 37°C (within the linear range of uptake).
-
Terminate uptake by rapidly washing the cells 3x with ice-cold buffer.
-
Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: A dose-dependent decrease in [³H]-Dopamine accumulation indicates inhibitory activity. Calculate the IC₅₀ value from the resulting dose-response curve.
| Hypothetical Functional Data for 4-(Phenylsulfanyl)piperidine HCl | ||
| Assay | Result | Potency |
| D₂ cAMP (Agonist Mode) | No activity | - |
| D₂ cAMP (Antagonist Mode) | Full Antagonist | Kb = 35 nM |
| D₂ β-Arrestin (Agonist Mode) | No activity | - |
| D₂ β-Arrestin (Antagonist Mode) | Full Antagonist | IC₅₀ = 50 nM |
| [³H]-Dopamine Uptake | Inhibition | IC₅₀ = 22 nM |
This hypothetical data suggests the compound is a D₂ receptor antagonist and a potent DAT inhibitor.
Conclusion and Mechanistic Synthesis
This guide provides a systematic, evidence-based framework for elucidating the mechanism of action of novel 4-substituted piperidine derivatives like this compound. By progressing logically from broad target screening via radioligand binding to specific functional characterization, researchers can build a comprehensive pharmacological profile.
Based on our hypothetical results, this compound would be classified as a dopamine D₂ receptor antagonist and a dopamine transporter inhibitor . This dual-action profile is of significant interest for various neuropsychiatric disorders, as it suggests the potential to modulate dopaminergic tone in a unique manner, distinct from pure D₂ antagonists or pure DAT inhibitors. This structured approach, grounded in validated protocols, ensures scientific rigor and provides the critical data needed to advance promising compounds in the drug development pipeline.
References
- 1. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders | Technology Transfer [techtransfer.nih.gov]
- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cAMP-Glo™ Assay [promega.jp]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 22. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 23. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Investigative Strategy for 4-(Phenylsulfanyl)piperidine Hydrochloride
Abstract: 4-(Phenylsulfanyl)piperidine hydrochloride is a piperidine derivative available for research and chemical synthesis.[1][2][3][4] While its direct biological activity is not extensively documented in publicly accessible literature, its structural motifs—the piperidine scaffold and the phenylsulfanyl group—suggest a high potential for biological relevance. The piperidine ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[5][6][7] This guide outlines a comprehensive, multi-phase investigative strategy for the systematic characterization of the biological activity of this compound. It provides a logical workflow, from initial in silico predictions and physicochemical characterization to detailed in vitro screening and subsequent functional assays. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and other novel chemical entities.
Introduction: Unveiling Therapeutic Potential
The piperidine heterocycle is a privileged scaffold in drug discovery, integral to a wide array of pharmaceuticals with diverse therapeutic applications, including analgesic, antipsychotic, and anti-inflammatory agents.[1][8][9] The compound this compound incorporates this key structural feature. While it is recognized as a versatile building block in organic synthesis for creating more complex molecules, its intrinsic biological activity remains largely unexplored.[1] Chemical vendor information suggests its utility as an intermediate in the synthesis of analgesics, anti-inflammatory drugs, and agents for neurological disorders.[1][10][11]
This document puts forth a systematic approach to de-orphanize this compound, aiming to identify its primary biological targets and characterize its functional effects. The proposed workflow is designed to be a self-validating system, ensuring that each experimental phase builds upon robust data from the preceding one.
Phase I: Foundational Characterization and In Silico Screening
The initial phase focuses on establishing a foundational understanding of the compound's properties and predicting its likely biological interactions through computational methods.
Physicochemical Profiling
A prerequisite for any biological testing is the determination of the compound's fundamental physicochemical properties. This data is critical for ensuring proper handling, formulation, and interpretation of subsequent assay results.
Table 1: Essential Physicochemical Parameters
| Parameter | Experimental Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO). | Determines appropriate solvent systems for stock solutions and assay buffers; crucial for avoiding compound precipitation in assays. |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy. | Confirms the identity and purity of the test compound, ensuring that observed activity is not due to contaminants.[12] |
| Stability | Assessment in various buffers and media over time at different temperatures (e.g., room temperature, 37°C). | Evaluates the compound's degradation profile, which is essential for the design of incubation times in biological assays. |
| LogP/LogD | Shake-flask method or computational prediction. | Measures lipophilicity, which influences cell permeability, bioavailability, and potential for non-specific binding. |
In Silico Target Prediction
Computational tools can provide valuable, cost-effective insights into potential biological targets, guiding the design of subsequent wet-lab experiments.
Step-by-Step Protocol: In Silico Target Prediction
-
Structure Preparation: Obtain the 3D structure of this compound. Perform energy minimization using a suitable force field.
-
Pharmacophore Modeling: Identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the molecule.
-
Target Database Screening: Utilize platforms like SwissTargetPrediction, PharmMapper, or similar databases to screen the compound's pharmacophore against a library of known protein structures.
-
Molecular Docking: For high-ranking potential targets identified in the screening, perform molecular docking studies to predict the binding mode and estimate the binding affinity. This helps to visualize potential interactions within the protein's binding pocket.
-
ADMET Prediction: Employ computational models (e.g., SwissADME, pkCSM) to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[13] This early assessment can flag potential liabilities.
The diagram below illustrates the workflow for this initial characterization and prediction phase.
Caption: Phase I workflow for initial compound characterization.
Phase II: In Vitro Broad-Spectrum Screening
Based on the hypotheses generated in Phase I, the next step is to perform broad-spectrum in vitro assays to identify primary biological targets experimentally. The piperidine scaffold is prevalent in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[14] Therefore, a logical starting point is a comprehensive screen against panels of these targets.
Receptor Binding Assays
Radioligand binding assays are a robust method to determine if a compound binds to a specific receptor.
Step-by-Step Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK-293 cells expressing the human histamine H3 receptor).[14]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor (e.g., [³H]-Nα-methylhistamine), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Calculate the inhibition constant (Ki) from the IC50 value (the concentration at which 50% of the radioligand is displaced). A lower Ki value indicates higher binding affinity.[14]
Enzyme Inhibition Assays
The phenylsulfanyl moiety suggests potential interactions with enzymes, including those involved in metabolic pathways or signaling cascades. A broad panel of enzyme inhibition assays (e.g., kinases, proteases, cholinesterases) should be considered.
The workflow for in vitro screening is depicted below.
Caption: Workflow for in vitro screening and hit identification.
Phase III: Functional Characterization and Cellular Assays
Once primary binding targets ("hits") are identified and confirmed, the next crucial step is to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or allosteric modulator?
Functional Assays
The choice of functional assay is dictated by the identified target.
-
For GPCRs: Assays can measure downstream signaling events such as intracellular calcium mobilization, cyclic AMP (cAMP) accumulation, or inositol phosphate (IP) production.[15]
-
For Ion Channels: Electrophysiology techniques (e.g., patch-clamp) can directly measure the effect of the compound on ion flow through the channel.
-
For Enzymes: Functional assays will measure the direct output of the enzyme, such as the formation of a product or the depletion of a substrate.
Table 2: Example Functional Assays for a Hypothetical GPCR Hit
| Assay Type | Principle | Endpoint Measured | Inferred Activity |
| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration using a fluorescent dye (e.g., Fluo-4) following Gq-coupled receptor activation.[15] | Increase in fluorescence. | Agonist |
| Inhibition of agonist-induced fluorescence increase. | Antagonist | ||
| cAMP Assay | Measures changes in intracellular cyclic AMP levels, typically via competitive immunoassay (e.g., HTRF, ELISA), following Gs- or Gi-coupled receptor activation. | Increase (Gs) or decrease (Gi) in cAMP levels. | Agonist |
| Blockade of agonist-induced cAMP changes. | Antagonist |
Cellular Cytotoxicity Assays
It is essential to assess the compound's general cytotoxicity to ensure that observed functional effects are not simply due to cell death.
Step-by-Step Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed a suitable cell line (e.g., HEK-293, HepG2) in a 96-well plate and allow cells to adhere overnight.[13][16]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution, which is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
This technical guide presents a robust, logical, and phased approach for the comprehensive biological characterization of this compound. By progressing from in silico prediction to in vitro binding and finally to functional cellular assays, researchers can systematically uncover the compound's mechanism of action and therapeutic potential. Positive results from this workflow would warrant progression to more complex studies, including in vivo animal models to evaluate efficacy, pharmacokinetics, and safety, paving the way for potential drug development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]
- 4. 4-Phenylsulfanyl-piperidine hydrochloride | 101798-66-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. ijnrd.org [ijnrd.org]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-(phenylsulfonyl)piperidine, 285995-13-3 | BroadPharm [broadpharm.com]
- 13. Inhibitory Activity of LDT10 and LDT119, New Saturated Cardanols, Against Trypanosoma cruzi [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of 4-(Phenylsulfanyl)piperidine Hydrochloride Derivatives
Abstract
The 4-(Arylsulfanyl)piperidine framework is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1][2] This technical guide provides an in-depth, experience-driven walkthrough for the synthesis of 4-(Phenylsulfanyl)piperidine hydrochloride, a key intermediate for drug discovery and development. We will explore the strategic selection of synthetic pathways, present a detailed, validated protocol for a multi-step synthesis starting from N-Boc-4-hydroxypiperidine, and discuss the critical aspects of reaction mechanisms, optimization, and product characterization. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of this essential synthetic transformation.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and natural alkaloids.[3][4] Its prevalence stems from its ability to exist in a stable chair conformation, providing a three-dimensional scaffold to orient functional groups for optimal interaction with biological targets. Furthermore, the basic nitrogen atom is often protonated at physiological pH, which can enhance aqueous solubility and facilitate critical salt-bridge interactions with enzymes and receptors.[2]
The introduction of an arylsulfanyl group at the 4-position of the piperidine ring creates a versatile intermediate, 4-(Phenylsulfanyl)piperidine, which has been incorporated into a variety of biologically active molecules, including selective 5-HT2A receptor ligands and potential antimicrobial agents.[5][6] The hydrochloride salt form is typically preferred for its improved stability, crystallinity, and handling properties, making it an ideal candidate for further synthetic elaboration or for use as a final active pharmaceutical ingredient (API).[7] This guide focuses on a robust and scalable synthetic route to this valuable building block.
Strategic Synthesis Design
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, points to the N-protected 4-(phenylsulfanyl)piperidine as a key precursor. This intermediate can be conceptually formed via a nucleophilic substitution reaction between a protected 4-hydroxypiperidine, where the hydroxyl is converted into a good leaving group, and a sulfur-based nucleophile like thiophenol. This approach leverages commercially available and relatively inexpensive starting materials.
Caption: Retrosynthetic analysis of 4-(Phenylsulfanyl)piperidine HCl.
Pathway Selection: The Mitsunobu Reaction
Several methods can achieve the C-S bond formation, including the activation of the hydroxyl group of N-Boc-4-hydroxypiperidine as a tosylate or mesylate followed by S N 2 displacement with thiophenolate. However, the Mitsunobu reaction offers a more direct and often higher-yielding alternative.[8]
The Mitsunobu reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate a primary or secondary alcohol in situ.[9][10] This forms an oxyphosphonium salt, which is an excellent leaving group. A suitable nucleophile, in this case, thiophenol (pKa ≈ 6.6), can then displace it in a classic S N 2 fashion. A key advantage of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the carbinol center, which is a powerful feature in stereoselective synthesis.[8] For this synthesis, where the starting material is achiral, the reaction provides a mild and efficient one-pot procedure for the desired transformation.
Detailed Experimental Protocol
This synthesis is structured as a three-step process:
-
Mitsunobu Reaction: C-S bond formation.
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl protecting group.
-
Salt Formation: Conversion to the stable hydrochloride salt.
Caption: High-level overview of the synthetic workflow.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Mmol (eq.) | Notes |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 5.03 g | 25.0 (1.0) | Starting material. Ensure anhydrous. |
| Thiophenol | C₆H₆S | 110.18 | 2.9 mL | 27.5 (1.1) | Nucleophile. Use in a fume hood. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 7.21 g | 27.5 (1.1) | Redox agent. |
| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 5.4 mL | 27.5 (1.1) | Oxidant. Add slowly, exothermic. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Anhydrous solvent. |
| 4M HCl in 1,4-Dioxane | HCl/C₄H₈O₂ | - | 25 mL | 100 (4.0) | Deprotection reagent. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 200 mL | - | For precipitation/washing. |
Step 1: Mitsunobu Reaction to form N-Boc-4-(phenylsulfanyl)piperidine
Causality Behind Choices:
-
Solvent: Anhydrous THF is the preferred solvent as it is aprotic and effectively dissolves all reactants.[10]
-
Reagents: DIAD is often chosen over DEAD as it is generally more stable and its hydrazine byproduct is sometimes easier to remove. A slight excess (1.1 eq) of the thiophenol, PPh₃, and DIAD ensures the complete consumption of the starting alcohol.[11]
-
Temperature Control: The reaction is initiated at 0 °C because the initial reaction between PPh₃ and DIAD is highly exothermic. Dropwise addition of DIAD is critical to maintain temperature control and prevent the formation of side products.[12] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[10]
Protocol:
-
To a dry 250 mL round-bottom flask under an argon or nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (5.03 g, 25.0 mmol) and triphenylphosphine (7.21 g, 27.5 mmol).
-
Add 100 mL of anhydrous THF and stir until all solids are dissolved.
-
Add thiophenol (2.9 mL, 27.5 mmol) to the solution via syringe.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add DIAD (5.4 mL, 27.5 mmol) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The residue will contain the desired product along with triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct. This crude material is often sufficiently pure for the next step.
Step 2 & 3: N-Boc Deprotection and Hydrochloride Salt Formation
Causality Behind Choices:
-
Reagent: A solution of 4M HCl in dioxane is a standard and highly effective reagent for Boc deprotection.[13][14] The acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form the free amine, carbon dioxide, and tert-butyl cation (which is scavenged to form isobutylene). Using HCl directly leads to the in-situ formation of the desired hydrochloride salt.
-
Procedure: The reaction is typically rapid at room temperature.[15] The product, being a salt, is often insoluble in the non-polar reaction medium (dioxane/ether) and will precipitate, which provides a simple and effective method of isolation and initial purification.[16]
Protocol:
-
Dissolve the crude residue from Step 1 in a minimal amount of dichloromethane or ethyl acetate if necessary (approx. 20 mL).
-
To this solution, add 4M HCl in 1,4-dioxane (25 mL, 100 mmol) at room temperature with vigorous stirring.
-
Stir the mixture for 2-4 hours. A white precipitate will typically form as the reaction proceeds.
-
Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the N-Boc protected intermediate.
-
Once the reaction is complete, add diethyl ether (approx. 150 mL) to the slurry to ensure complete precipitation of the hydrochloride salt.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with copious diethyl ether (2 x 50 mL) to remove any remaining non-polar impurities (like TPPO).
-
Dry the resulting white to off-white solid under high vacuum to yield this compound.
Characterization and Data Analysis
The identity and purity of the final product must be confirmed through rigorous analytical techniques.
| Test | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 165-170 °C (literature for related compounds)[7] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 9.2-8.8 (br s, 2H, NH₂⁺), 7.5-7.2 (m, 5H, Ar-H), 3.6-3.4 (m, 1H, CH-S), 3.3-3.1 (m, 2H, piperidine-Heq), 3.0-2.8 (m, 2H, piperidine-Hax), 2.1-1.9 (m, 2H, piperidine-Heq), 1.8-1.6 (m, 2H, piperidine-Hax). Note: The NH₂⁺ signal is characteristic of the piperidinium salt.[17] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~135 (Ar C-S), ~130 (Ar CH), ~129 (Ar CH), ~127 (Ar CH), ~48 (C-S), ~45 (piperidine CH₂), ~30 (piperidine CH₂). |
| Mass Spec (ESI+) | m/z: 194.1 [M+H]⁺ (for the free base C₁₁H₁₅NS). |
Troubleshooting and Optimization
-
Issue: Incomplete Mitsunobu reaction.
-
Cause & Solution: Moisture can quench the reaction. Ensure all reagents, solvents, and glassware are scrupulously dry. If the starting alcohol is persistent, a slight excess (up to 1.5 eq) of PPh₃ and DIAD can be used, but this will make purification more challenging.[11]
-
-
Issue: Low yield after precipitation.
-
Cause & Solution: The hydrochloride salt may have some solubility in the final solvent mixture. Ensure a sufficient volume of a non-polar anti-solvent like diethyl ether is used to maximize precipitation. Cooling the slurry in an ice bath before filtration can also improve recovery.
-
-
Issue: Product is an oil or gummy solid.
-
Cause & Solution: Impurities (e.g., residual TPPO or solvent) can inhibit crystallization. Ensure the filter cake is washed thoroughly with ether. If the product remains oily, it can be purified by dissolving it in a minimal amount of a polar solvent (like isopropanol) and re-precipitating with ether, or by recrystallization.
-
Conclusion
This guide outlines a robust and reproducible three-step synthesis of this compound. The strategic implementation of the Mitsunobu reaction provides an efficient means for C-S bond formation, while the subsequent one-pot deprotection and salt formation offers a straightforward and scalable workup procedure. By understanding the causality behind the chosen reagents and conditions, researchers can confidently execute this synthesis and troubleshoot common issues, enabling the reliable production of this valuable intermediate for applications in drug discovery and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. [Synthesis and biological activities of new 5-HT2A selective ligands--N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Definitive Guide to the Structural Elucidation of 4-(Phenylsulfanyl)piperidine Hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Structural Confirmation
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional architecture is not merely a procedural step but the very bedrock of scientific integrity and therapeutic innovation. The journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous analytical milestones, each designed to build an unshakeable foundation of data. This guide provides a comprehensive, in-depth exploration of the multifaceted process of structure elucidation, centered on the exemplary molecule, 4-(Phenylsulfanyl)piperidine hydrochloride. This compound, with its constituent phenyl, sulfur, and piperidine moieties, presents a rich tapestry of spectroscopic and structural features, making it an ideal candidate for a holistic analytical investigation. As your Senior Application Scientist, I will navigate you through not just the "how," but more critically, the "why" behind each analytical choice, ensuring a self-validating and authoritative approach to structural confirmation.
Initial Characterization and Physicochemical Properties
Before delving into complex spectroscopic analyses, a foundational understanding of the molecule's basic properties is essential. This compound is a white solid that serves as a versatile intermediate in pharmaceutical research, particularly in the synthesis of neurologically active compounds.[1]
| Property | Value | Source |
| CAS Number | 101798-66-7 | [2] |
| Molecular Formula | C₁₁H₁₆ClNS | [2] |
| Molecular Weight | 229.77 g/mol | [2] |
| Appearance | White solid | [1] |
This initial data provides the necessary context for all subsequent analytical work, allowing for the correct interpretation of mass spectrometry data and ensuring the sample's identity aligns with its expected molecular formula.
The Strategic Workflow for Structure Elucidation
Caption: A strategic workflow for the comprehensive structure elucidation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 10.0 | br s | 2H | N-H₂⁺ | The acidic protons on the protonated nitrogen of the piperidinium ion are expected to be significantly deshielded and may appear as a broad singlet. The exact chemical shift is highly dependent on the solvent and concentration. |
| ~7.2 - 7.5 | m | 5H | Phenyl-H | Protons on the phenyl ring will appear as a complex multiplet in the aromatic region. |
| ~3.5 - 3.7 | m | 1H | H-4 (piperidine) | The proton at the C-4 position, bonded to the carbon bearing the sulfanyl group, will be deshielded by the electronegative sulfur atom. |
| ~3.2 - 3.4 | m | 2H | H-2e, H-6e (piperidine) | The equatorial protons at the C-2 and C-6 positions are deshielded by the adjacent protonated nitrogen. |
| ~2.8 - 3.0 | m | 2H | H-2a, H-6a (piperidine) | The axial protons at the C-2 and C-6 positions are also deshielded by the nitrogen but may appear at a slightly different shift than the equatorial protons. |
| ~2.0 - 2.2 | m | 2H | H-3e, H-5e (piperidine) | The equatorial protons at the C-3 and C-5 positions. |
| ~1.8 - 2.0 | m | 2H | H-3a, H-5a (piperidine) | The axial protons at the C-3 and C-5 positions. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as protic solvents like D₂O will exchange with the N-H₂⁺ protons, causing their signal to disappear.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~130 - 135 | Phenyl C-1 (ipso) | The carbon of the phenyl ring directly attached to the sulfur atom. |
| ~129 - 130 | Phenyl C-2, C-6 | Aromatic carbons ortho to the sulfur. |
| ~128 - 129 | Phenyl C-3, C-5 | Aromatic carbons meta to the sulfur. |
| ~126 - 127 | Phenyl C-4 | Aromatic carbon para to the sulfur. |
| ~45 - 50 | C-2, C-6 (piperidine) | Carbons adjacent to the protonated nitrogen are deshielded. |
| ~40 - 45 | C-4 (piperidine) | The carbon bearing the sulfanyl group. |
| ~30 - 35 | C-3, C-5 (piperidine) | The remaining methylene carbons of the piperidine ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same high-resolution NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Data Processing: Process the spectrum and calibrate the chemical shift scale to the solvent peak.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrometry Data for this compound
-
Electrospray Ionization (ESI): This soft ionization technique is expected to show a prominent peak for the protonated molecule [M+H]⁺, which corresponds to the free base form of the compound (C₁₁H₁₅NS). The expected m/z would be approximately 194.10.
-
Electron Ionization (EI): This higher-energy technique will likely lead to more extensive fragmentation. Key expected fragments include:
-
The molecular ion peak (M⁺) of the free base at m/z ≈ 193.
-
Fragments resulting from the loss of the phenylsulfanyl group.
-
Fragments arising from the cleavage of the piperidine ring.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire spectra in both ESI positive ion mode and EI mode.
-
Data Analysis: Analyze the spectra to identify the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000 - 3100 | C-H stretch | Aromatic |
| ~2800 - 3000 | C-H stretch | Aliphatic (piperidine) |
| ~2400 - 2700 | N-H⁺ stretch | Secondary ammonium salt |
| ~1580 | C=C stretch | Aromatic ring |
| ~1400 - 1500 | C-H bend | Aliphatic |
| ~1000 - 1250 | C-N stretch | Amine |
| ~690 and ~740 | C-H out-of-plane bend | Monosubstituted benzene |
The broad absorption in the 2400-2700 cm⁻¹ region is highly characteristic of a secondary amine salt.[3][4]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid.
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Single-Crystal X-Ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide invaluable information about connectivity and functional groups, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.
Expected Crystallographic Features
-
The piperidine ring is expected to adopt a chair conformation.[5][6]
-
The phenylsulfanyl group at the 4-position can be either in an axial or equatorial position. The conformational preference will be influenced by steric and electronic factors.[5]
-
The crystal packing will be dominated by hydrogen bonding between the piperidinium N-H₂⁺ group and the chloride anion, as well as other intermolecular interactions.
Experimental Protocol: Single-Crystal X-Ray Crystallography
-
Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol/ether).
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.
Caption: The workflow for determining the three-dimensional structure of a molecule using single-crystal X-ray crystallography.
Data Synthesis and Final Structure Confirmation
The culmination of the structure elucidation process is the integration of all analytical data. The molecular formula from elemental analysis and mass spectrometry must be consistent. The fragments observed in the mass spectrum should be explainable by the structure proposed from NMR data. The functional groups identified by FTIR must be present in the NMR and final structure. Finally, the definitive 3D structure from X-ray crystallography provides the ultimate confirmation of the connectivity and stereochemistry deduced from the spectroscopic data.
By following this comprehensive and self-validating analytical workflow, researchers and drug development professionals can achieve an unambiguous structural elucidation of this compound, ensuring the scientific rigor required for advancing novel chemical entities through the development pipeline.
References
An In-depth Technical Guide to 4-(Phenylsulfanyl)piperidine Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] This six-membered nitrogen-containing heterocycle is a key structural motif in over twenty classes of therapeutic agents, including analgesics, antipsychotics, anticancer agents, and treatments for neurodegenerative disorders like Alzheimer's disease.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions allow for potent and selective targeting of various biological receptors.
This guide focuses on a specific and highly valuable derivative: 4-(Phenylsulfanyl)piperidine hydrochloride (CAS Number: 101798-66-7). This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system. Its unique structure, combining the versatile piperidine core with a phenylsulfanyl moiety, offers medicinal chemists a powerful tool for modulating the pharmacological properties of lead compounds.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value | Source(s) |
| CAS Number | 101798-66-7 | [2][3][4] |
| Molecular Formula | C₁₁H₁₆ClNS | [2][3] |
| Molecular Weight | 229.77 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective strategy involves the nucleophilic substitution of a suitable piperidine precursor, followed by salt formation. The Mitsunobu reaction is a particularly powerful method for this transformation, allowing for the conversion of an alcohol to a thioether with a predictable inversion of stereochemistry.[6][7]
Key Synthetic Route: The Mitsunobu Reaction
The Mitsunobu reaction provides a robust pathway for the synthesis of 4-(Phenylsulfanyl)piperidine from a readily available starting material, N-Boc-4-hydroxypiperidine, and thiophenol.[8][9]
Reaction Principle: The reaction proceeds via a redox-condensation mechanism, utilizing a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The alcohol is activated by the phosphine-azodicarboxylate adduct, forming a good leaving group that is subsequently displaced by the thiol nucleophile in an Sₙ2 reaction.[7][9]
Experimental Protocol: Synthesis of N-Boc-4-(Phenylsulfanyl)piperidine
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), thiophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative as major byproducts. Purify the residue by flash column chromatography on silica gel to isolate the desired N-Boc-4-(phenylsulfanyl)piperidine.[8]
Deprotection and Salt Formation
The final step in the synthesis of this compound is the removal of the Boc protecting group and the formation of the hydrochloride salt.
-
Deprotection: Dissolve the purified N-Boc-4-(phenylsulfanyl)piperidine in a suitable solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) to the mixture.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can then be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount for its use in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The proton NMR spectrum would be expected to show characteristic signals for the phenyl and piperidine protons, while the carbon NMR would confirm the presence of all carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials, byproducts, or other impurities.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The phenylpiperidine scaffold is a key component of many drugs that act on the central nervous system, particularly as analgesics.[10][11]
The introduction of the phenylsulfanyl group at the 4-position of the piperidine ring allows for a variety of further chemical modifications. This enables the fine-tuning of a molecule's properties, such as its lipophilicity, which can impact its ability to cross the blood-brain barrier, and its binding affinity to specific biological targets.
Derivatives of 4-arylpiperidines have shown promise in the development of treatments for a range of conditions, including:
-
Pain Management: As precursors to potent analgesics that target opioid receptors.[10][11][12]
-
Neurological Disorders: In the synthesis of compounds aimed at treating conditions such as depression and anxiety.
-
Oncology: As building blocks for novel anticancer agents.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][14][15][16]
Toxicology: While specific toxicological data for this compound is limited, piperidine and its derivatives are generally considered to be harmful if swallowed or inhaled and can cause skin and eye irritation.[14][15][17] Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.
Conclusion
This compound is a strategically important building block in the field of medicinal chemistry. Its synthesis, while requiring careful execution, provides access to a versatile scaffold that is central to the development of new therapeutics, particularly for neurological disorders and pain management. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and drug development professionals seeking to leverage the potential of this valuable compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. 101798-66-7|4-(Phenylthio)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. painphysicianjournal.com [painphysicianjournal.com]
- 11. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Piperidine Scaffold in Medicinal Chemistry: A Guide to a Privileged Structure
Executive Summary
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its remarkable prevalence in a vast array of natural products and clinically approved drugs has cemented its status as a "privileged scaffold".[1][2] This guide provides an in-depth exploration of the piperidine motif, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical and conformational properties that make this scaffold so versatile, survey its application across key therapeutic areas with examples of market-approved drugs, detail robust synthetic methodologies, and analyze the core principles of its structure-activity relationship (SAR). This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the logic of scaffold selection, providing a comprehensive resource for leveraging the piperidine core in novel therapeutic design.
The Piperidine Core: Structure and Privileged Status
Piperidine is a saturated heterocycle consisting of a six-membered ring with five carbon atoms and one nitrogen atom.[3] Its utility in drug design is not accidental; it stems from a unique combination of structural and chemical properties that allow it to serve as a versatile framework for orienting pharmacophoric groups in three-dimensional space.[1][4] This "privileged" status is a direct result of its ability to:
-
Introduce a basic nitrogen center: This nitrogen is typically protonated at physiological pH, allowing for the formation of strong ionic interactions with biological targets, such as the anionic residues of amino acids (e.g., aspartate, glutamate) in a receptor's binding pocket. This also serves to modulate aqueous solubility.[1]
-
Provide a conformationally restricted framework: Unlike flexible alkyl chains, the piperidine ring predominantly adopts a stable chair conformation. This rigidity reduces the entropic penalty upon binding to a target, often leading to higher affinity and selectivity.[1][5]
-
Offer multiple vectors for substitution: The nitrogen (N1) and carbon atoms (C2, C3, C4) of the ring provide distinct, synthetically accessible points for introducing a variety of substituents to fine-tune potency, selectivity, and pharmacokinetic (ADME) properties.[6]
dot graphdot { graph [bgcolor="#FFFFFF", layout=neato, margin=0, overlap=false, pad=0.5, splines=true]; node [fontname="Arial", shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: Chair conformation of the piperidine scaffold highlighting key substitution points.
Conformational Analysis: The Key to Rational Design
The therapeutic efficacy of a piperidine-containing drug is inextricably linked to its three-dimensional structure. The ring's strong preference for a chair conformation minimizes torsional and angular strain.[5] However, the interplay of substituents with this conformation dictates the molecule's overall shape and its ability to engage with a biological target.
Key Conformational Considerations:
-
Ring Inversion: The piperidine ring undergoes rapid interconversion between two chair forms. Substituents switch between axial and equatorial positions during this process. The energy barrier for this inversion is crucial for determining the conformational landscape of the molecule.
-
Substituent Preference (A-value): A substituent's preference for the more sterically favorable equatorial position over the axial position is quantified by its conformational free energy, or "A-value".[5] Larger groups have larger A-values and a stronger equatorial preference. This principle is fundamental to designing molecules that adopt a desired, biologically active conformation.
-
Influence of Heteroatoms: The nitrogen atom and the presence of other heteroatoms (e.g., fluorine) can introduce complex electronic effects, such as hyperconjugation and charge-dipole interactions, that can override simple steric considerations. For instance, in certain fluorinated piperidines, the fluorine atom surprisingly prefers the sterically hindered axial position due to stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and the nitrogen lone pair.[7][8][9] Understanding these nuanced effects allows for the rational design of conformationally rigid scaffolds.[8]
This predictable conformational behavior allows medicinal chemists to use the piperidine scaffold as a rigid anchor to project substituents into specific regions of a binding pocket, thereby optimizing molecular recognition and biological activity.[4]
The Piperidine Scaffold in Modern Therapeutics
The piperidine ring is a recurring motif in drugs spanning a multitude of therapeutic areas, a testament to its versatility and favorable drug-like properties.[3][10] More than 70 FDA-approved drugs feature this scaffold.[11]
Oncology
Piperidine derivatives are integral to many anticancer agents, acting through diverse mechanisms such as the inhibition of crucial enzymes and the modulation of key signaling pathways.[12][13]
-
Mechanism of Action: A significant number of piperidine-containing anticancer agents target critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which governs cell proliferation and survival.[14] By inhibiting key kinases in this pathway, these compounds can halt cancer cell growth and induce apoptosis.
-
Featured Drug - Raloxifene: While primarily used for osteoporosis, Raloxifene, which contains a piperidine moiety, also acts as a selective estrogen receptor modulator (SERM) and is used in the prevention and treatment of breast cancer.[15]
dot graphdot { graph [bgcolor="#FFFFFF", splines=true, overlap=false, rankdir="TB"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", arrowhead=vee];
} } Caption: The PI3K/Akt/mTOR pathway and points of intervention by piperidine-based inhibitors.
Table 1: Anticancer Activity of Representative Piperidine Derivatives
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) | Reference |
| Furan-pyrazole piperidines | Akt1 | Furan-pyrazole moiety on piperidine N | 0.02 - 5.3 | [12] |
| Furan-pyrazole piperidines | OVCAR-8 (Ovarian) | N-aryl substitution | 0.1 - 15.8 | [12] |
| Piperidine-Morpholine Hybrids | A549 (Lung) | Substitution on quinoline core | Varies | [14] |
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its physicochemical properties can be tuned to enhance blood-brain barrier (BBB) permeability, a critical requirement for CNS-acting agents.[16]
-
Alzheimer's Disease: Donepezil, a cornerstone in Alzheimer's therapy, features a benzyl-piperidine group that provides optimal binding to the catalytic anionic site of acetylcholinesterase (AChE), inhibiting the breakdown of the neurotransmitter acetylcholine.[17][18]
-
Antipsychotics: Many typical and atypical antipsychotics, such as Haloperidol and Risperidone, incorporate a piperidine ring.[19] The 4-(p-fluorobenzoyl)piperidine fragment, in particular, is considered a privileged structure for anchoring ligands to serotonin (5-HT2A) and dopamine (D2) receptors.[20]
-
Pain Management (Opioids): The piperidine core is the foundational structure for the entire class of phenylpiperidine opioids, including Pethidine (Meperidine) and the highly potent Fentanyl.[2][19][21] The piperidine ring orients the N-substituent and the C4-phenyl group in a precise stereochemical arrangement required for high-affinity binding to the µ-opioid receptor.[2]
Infectious Diseases
Piperidine derivatives have shown significant promise as antibacterial, antifungal, and antiviral agents.[22][23]
-
Antiviral (HIV): The drug Maraviroc, a CCR5 antagonist, prevents the entry of HIV into host cells. The piperidine ring is a key structural element in many CCR5 antagonists, serving as a central scaffold to orient the necessary pharmacophoric groups.[2]
-
Antibacterial: The piperidine scaffold is found in various synthetic compounds with potent antibacterial activity.[22] Novel sulfonamide derivatives containing a piperidine moiety have been developed as leads for managing plant bacterial diseases, acting by damaging bacterial cell membrane integrity.[24]
Synthetic Strategies for Piperidine Scaffolds
The widespread use of piperidines has driven the development of numerous efficient and versatile synthetic routes. The choice of strategy depends on the desired substitution pattern and stereochemistry.
dot graphdot { graph [bgcolor="#FFFFFF", rankdir=LR, splines=true]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368"];
} } Caption: General workflow for the synthesis of piperidines via pyridine hydrogenation.
Key Synthetic Methodologies
-
Catalytic Hydrogenation of Pyridines: This is one of the most common and direct methods for producing the piperidine core.[3][25] Pyridine or its substituted derivatives are reduced using hydrogen gas over a metal catalyst (e.g., Nickel, Rhodium, Ruthenium). The reaction conditions can be tuned to control selectivity.[3][5]
-
Reductive Amination: Intermolecular or intramolecular reductive amination is a powerful tool for forming the piperidine ring. For instance, a [5+1] annulation involves the reaction of a five-carbon difunctional component with an amine, followed by cyclization and reduction to form the six-membered ring.[3]
-
Dieckmann Condensation: This intramolecular condensation of a diester is a classic method for synthesizing 4-piperidones, which are versatile intermediates for drugs like fentanyl. The process typically involves treating a diester with a strong base to induce cyclization.[25]
Example Protocol: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation
This protocol describes a common method for creating a key intermediate used in the synthesis of many piperidine-based pharmaceuticals.
Step 1: Synthesis of the Di-ester Precursor
-
To a solution of benzylamine (1.0 eq) in a suitable solvent like ethanol, add methyl acrylate (2.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude di-ester, which can be used in the next step without further purification.
Step 2: Dieckmann Cyclization
-
Dissolve the crude di-ester from Step 1 in an anhydrous, aprotic solvent such as toluene.
-
Add a strong base, such as sodium methoxide (1.1 eq), portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the cyclization by TLC.
-
Cool the reaction to room temperature and quench carefully by adding aqueous acid (e.g., 1M HCl) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
-
To the crude product from Step 2, add an excess of aqueous acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 12-18 hours to effect both hydrolysis of the ester and decarboxylation.
-
Cool the reaction mixture and basify with a strong base (e.g., 50% NaOH) until pH > 12.
-
Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate.
-
Purify the resulting crude N-benzyl-4-piperidone by column chromatography or distillation to yield the final product.
Core Principles of Structure-Activity Relationship (SAR)
SAR studies are paramount for optimizing a lead compound into a drug candidate. For piperidine scaffolds, SAR explorations typically revolve around modifying the ring's substitution pattern.[2][12][13]
-
N1-Substitution: The substituent on the piperidine nitrogen is critical for modulating target affinity, selectivity, and physicochemical properties like basicity and lipophilicity. In opioids like fentanyl, a small alkyl chain with an aromatic ring at the N1 position is crucial for potency.[2] In farnesyltransferase inhibitors, a 3-pyridylmethyl group at this position was found to be essential for activity.[26]
-
C4-Substitution: The C4 position is the most commonly substituted carbon on the ring. Disubstitution at C4 can prevent metabolic oxidation at this position, improving the pharmacokinetic profile. In analgesics, a C4-phenyl group is a key pharmacophore for µ-opioid receptor binding.[2] The nature of other C4 substituents (e.g., ester, amide) drastically alters potency and properties.
-
Chirality and Stereochemistry: Introducing chiral centers into the piperidine ring can profoundly impact biological activity and selectivity.[27][28] The specific stereoisomer often exhibits significantly higher affinity for the target protein, as it can achieve a more complementary fit within the binding site. The use of chiral piperidine scaffolds is a promising strategy for improving pharmacokinetic properties and reducing hERG toxicity.[27]
Conclusion and Future Perspectives
The piperidine scaffold is an enduring and powerful tool in the arsenal of the medicinal chemist. Its unique combination of a conformationally restricted framework, a modifiable basic center, and synthetically accessible substitution points ensures its continued relevance in drug discovery.[3][15] Future research will likely focus on the development of novel, stereoselective synthetic methods to access more complex and diverse piperidine analogues, including spirocyclic and fused systems.[3][11] As our understanding of disease biology deepens, the rational design of piperidine-based molecules, guided by a thorough appreciation of their conformational behavior and SAR, will undoubtedly lead to the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Piperidine - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. Fentanyl - Wikipedia [en.wikipedia.org]
- 22. microbiologyjournal.org [microbiologyjournal.org]
- 23. The Multifaceted Antimicrobial Profile of Piperine in Infectious Disease Management: Current Perspectives and Potential [mdpi.com]
- 24. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 28. thieme-connect.de [thieme-connect.de]
4-(Phenylsulfanyl)piperidine hydrochloride as a pharmaceutical intermediate
An In-Depth Technical Guide to 4-(Phenylsulfanyl)piperidine Hydrochloride: A Core Intermediate in Modern Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique structural architecture, combining a piperidine scaffold with a flexible phenylsulfanyl moiety, renders it an exceptionally versatile intermediate for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a comprehensive overview of its applications in the development of therapeutics, particularly for neurological disorders, pain management, and inflammation. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical expertise to serve as an authoritative resource on this key pharmaceutical intermediate.
Core Chemical and Physical Properties
This compound is a white solid compound valued for its stability and reactivity in various organic transformations.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it easier to handle and incorporate into subsequent reaction steps compared to the free base.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 101798-66-7 | [1][3][4] |
| Molecular Formula | C₁₁H₁₅NS·HCl | [1] |
| Molecular Weight | 229.77 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Purity | Typically ≥ 99% (by HPLC) | [1] |
| Storage Conditions | 0-8 °C, under inert gas (Nitrogen or Argon) | [1][3] |
The structure's core is the piperidine ring, a saturated heterocycle prevalent in many natural alkaloids and synthetic drugs due to its ability to interact with biological targets.[5][6] The phenylsulfanyl group at the C4 position provides a site for further functionalization and influences the molecule's overall lipophilicity, which can be critical for the bioavailability of the final active pharmaceutical ingredient (API).[7]
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and reliable route begins with the readily available precursor, 4-hydroxypiperidine. The following protocol describes a robust laboratory-scale synthesis.
Experimental Protocol: Synthesis via Mitsunobu Reaction
This protocol is designed as a self-validating system, where the successful isolation and characterization of intermediates confirm the progression of the reaction.
Step 1: N-Boc Protection of 4-Hydroxypiperidine
-
Rationale: The piperidine nitrogen is a reactive nucleophile. Protecting it with a tert-butyloxycarbonyl (Boc) group prevents side reactions in the subsequent steps and improves the solubility of the intermediate in organic solvents.
-
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.[8]
-
Add a base, typically triethylamine (1.2 eq) or potassium carbonate, to neutralize the initially formed acid.[8]
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution at 0-5 °C.[8]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-Boc-4-hydroxypiperidine, typically as a white solid or oil.
-
Step 2: Mitsunobu Reaction with Thiophenol
-
Rationale: The Mitsunobu reaction is a highly efficient method for converting a primary or secondary alcohol into a variety of functional groups, including thioethers, with inversion of stereochemistry. It proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile (thiophenol).
-
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thiophenol (1.2 eq) to the mixture.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, keeping the internal temperature below 10 °C. A distinct color change is typically observed.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent and purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate N-Boc-4-(phenylsulfanyl)piperidine.
-
Step 3: Deprotection and Hydrochloride Salt Formation
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the piperidine nitrogen. The use of hydrochloric acid directly yields the desired hydrochloride salt.
-
Procedure:
-
Dissolve the purified N-Boc-4-(phenylsulfanyl)piperidine (1.0 eq) in a minimal amount of a solvent like 1,4-dioxane or ethyl acetate.
-
Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (approx. 4M, 5-10 eq) and stir at room temperature for 2-4 hours.[9]
-
Monitor the deprotection by TLC. A white precipitate of the hydrochloride salt will typically form.
-
Filter the solid, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product, this compound.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Pharmaceutical Research and Development
This compound is not an active therapeutic agent itself but serves as a crucial structural motif and starting material for more complex molecules.[1] Its derivatives have shown promise across several therapeutic areas.
-
Neuropharmacology: The piperidine scaffold is a well-established pharmacophore for targeting the central nervous system (CNS). This intermediate is extensively used in the synthesis of compounds aimed at treating neurological disorders.[7][10][11] By modifying the phenyl ring (e.g., adding fluoro- or chloro-substituents) or the piperidine nitrogen, chemists can fine-tune the molecule's affinity for specific neurotransmitter receptors or enzymes.[7][10]
-
Analgesics and Anti-inflammatory Agents: The 4-phenylpiperidine core is famously present in potent analgesics.[2] The introduction of the sulfur linkage provides a different vector for substitution compared to direct phenyl-piperidine connections, allowing for the exploration of novel structure-activity relationships (SAR) in the development of new pain management therapies.[1][10]
-
Versatile Building Block in Organic Synthesis: Beyond specific therapeutic targets, this compound is a versatile building block for creating libraries of diverse small molecules for high-throughput screening.[1] Its defined structure and reactive nitrogen atom allow for predictable and efficient chemical transformations, accelerating the drug discovery process.
Role as a Molecular Scaffold
Caption: Role as a scaffold for diverse therapeutic agents.
Analytical Characterization and Quality Control
To ensure the integrity of any synthesis and the suitability of the intermediate for pharmaceutical use, rigorous analytical testing is mandatory.
-
Chromatography (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, typically showing a purity of ≥97-99%.[1][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (229.77 g/mol for the hydrochloride salt).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation, showing characteristic peaks for the aromatic protons of the phenyl ring, the aliphatic protons of the piperidine ring, and the N-H proton.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretch of the secondary amine salt.[12]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13] Ingestion may be harmful.[14][15]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13] Handle only in a well-ventilated area or a chemical fume hood.[13][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3][17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13][18]
Conclusion
This compound stands out as a high-value intermediate in the pharmaceutical industry. Its robust synthesis, structural versatility, and established role in the creation of CNS-active agents and analgesics underscore its importance. For drug discovery and development teams, a thorough understanding of its synthesis, reactivity, and handling is fundamental to leveraging its full potential in building the next generation of therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this key molecular building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 3. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [chemicalbook.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 9. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. fishersci.com [fishersci.com]
- 17. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to Unlocking the Therapeutic Potential of 4-(Phenylsulfanyl)piperidine Derivatives
Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide explores the promising, yet underexplored, therapeutic landscape of 4-(phenylsulfanyl)piperidine derivatives. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a strategic framework for identifying and validating novel therapeutic targets for this unique chemical scaffold.
The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1] Within this privileged class, 4-phenylpiperidine derivatives have demonstrated a remarkable polypharmacology, engaging a diverse array of central nervous system (CNS) targets.[1][2] The introduction of a phenylsulfanyl substituent at the 4-position of the piperidine ring presents a compelling bioisosteric modification of the well-trodden phenylpiperidine scaffold, offering the potential for novel pharmacological profiles, altered metabolic stability, and new intellectual property.[3][4][5]
This guide will illuminate the most promising therapeutic avenues for 4-(phenylsulfanyl)piperidine derivatives, grounded in the established pharmacology of related analogs and emerging data. We will delve into the rationale for targeting specific receptors and transporters, provide detailed, actionable experimental protocols for hit identification and validation, and offer a forward-looking perspective on the development of this intriguing class of molecules.
Part 1: The Therapeutic Target Landscape: From Established Pathways to Novel Hypotheses
The therapeutic potential of 4-(phenylsulfanyl)piperidine derivatives can be logically extrapolated from the rich pharmacology of their 4-phenylpiperidine cousins. The sulfur linkage in the phenylsulfanyl group introduces unique electronic and conformational properties that can modulate target affinity and selectivity. Here, we outline the primary target families that warrant investigation.
Monoamine Transporters: Modulating Synaptic Neurotransmitter Levels
Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are critical regulators of neurotransmission and are validated targets for a host of CNS disorders.
Rationale for Targeting: Patents have explicitly identified 4-(2-phenylsulfanyl-phenyl)-piperidine derivatives as potent serotonin reuptake inhibitors, suggesting that the phenylsulfanyl moiety is well-tolerated and can confer high affinity for SERT.[6] Furthermore, numerous 4-phenylpiperidine analogs are high-affinity ligands for DAT.[7][8][9] The atypical DAT inhibitor profile, which is sought after for the treatment of substance use disorders, has been achieved with structurally related piperidine derivatives, suggesting that 4-(phenylsulfanyl)piperidines could also achieve this desirable profile.[10]
Key Therapeutic Indications:
-
Depression and Anxiety Disorders (SERT inhibition)
-
Substance Use Disorders (DAT inhibition)
-
Attention-Deficit/Hyperactivity Disorder (ADHD) (DAT/NET inhibition)
Experimental Workflow for Target Validation:
Workflow for Monoamine Transporter Target Validation.
Opioid Receptors: A New Frontier in Pain Management
The mu-opioid receptor (MOR) is the primary target for the most potent analgesics.[11][12][13] The 4-phenylpiperidine scaffold is a classic feature of many synthetic opioids, including fentanyl and its analogs.[14]
Rationale for Targeting: The structural similarity of 4-(phenylsulfanyl)piperidines to known MOR agonists suggests a high probability of interaction with this receptor class.[11][15] The unique properties of the phenylsulfanyl group could lead to derivatives with novel MOR pharmacology, such as biased agonism, which may offer potent analgesia with a reduced side-effect profile.[16]
Key Therapeutic Indications:
Experimental Workflow for Target Validation:
Workflow for Opioid Receptor Target Validation.
Sigma Receptors: A Pleiotropic Target for Neurological and Psychiatric Disorders
Sigma receptors (σ1 and σ2) are unique intracellular chaperone proteins implicated in a wide range of cellular functions. Ligands targeting these receptors have shown promise in treating neurodegenerative diseases, psychiatric disorders, and pain.[19][20]
Rationale for Targeting: Many piperidine-based compounds exhibit high affinity for sigma receptors.[19][21] The lipophilic nature of the phenylsulfanyl group may favor binding to the hydrophobic pockets of these receptors. The exploration of 4-(phenylsulfanyl)piperidine derivatives as sigma receptor ligands represents a promising avenue for the discovery of novel therapeutics with unique mechanisms of action.
Key Therapeutic Indications:
-
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
-
Psychiatric Disorders (e.g., Schizophrenia, Depression)
-
Neuropathic Pain
Experimental Workflow for Target Validation:
Workflow for Sigma Receptor Target Validation.
Part 2: Essential Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro assays to facilitate the investigation of 4-(phenylsulfanyl)piperidine derivatives.
Radioligand Binding Assay for Monoamine Transporters
This protocol is adapted for determining the binding affinity of test compounds to SERT, DAT, and NET.
Materials:
-
Cell membranes expressing the human transporter of interest (SERT, DAT, or NET)
-
Radioligand: [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET
-
Non-specific binding control: Fluoxetine for SERT, GBR 12909 for DAT, Desipramine for NET
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the 4-(phenylsulfanyl)piperidine test compounds.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand, 50 µL of test compound or non-specific binding control, and 100 µL of cell membrane suspension.
-
Incubate at room temperature for 60-120 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.[22]
[³⁵S]GTPγS Binding Assay for Opioid Receptor Functional Activity
This assay measures the activation of G-proteins following agonist binding to opioid receptors.[23]
Materials:
-
Cell membranes expressing the human opioid receptor of interest (MOR, DOR, or KOR)
-
[³⁵S]GTPγS
-
GDP
-
Agonist control (e.g., DAMGO for MOR)
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the 4-(phenylsulfanyl)piperidine test compounds.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound or agonist control, 50 µL of GDP, and 50 µL of cell membrane suspension.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and quantify radioactivity using a scintillation counter.
-
Determine the EC₅₀ and Eₘₐₓ values for each compound.
Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by phase I enzymes.[24][25][26][27]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the 4-(phenylsulfanyl)piperidine test compound in phosphate buffer.
-
Pre-warm the test compound solution, liver microsomes, and NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Part 3: Data Interpretation and Future Directions
The data generated from the described workflows will provide a comprehensive initial pharmacological profile of novel 4-(phenylsulfanyl)piperidine derivatives.
Data Summary Table:
| Target | Primary Assay | Key Parameter | Secondary Assay | Key Parameter |
| SERT | Radioligand Binding | Ki (nM) | Serotonin Uptake | IC₅₀ (nM) |
| DAT | Radioligand Binding | Ki (nM) | Dopamine Uptake | IC₅₀ (nM) |
| MOR | Radioligand Binding | Ki (nM) | [³⁵S]GTPγS Binding | EC₅₀ (nM), Eₘₐₓ (%) |
| Sigma-1 | Radioligand Binding | Ki (nM) | Calcium Mobilization | EC₅₀ (nM) |
Causality and Self-Validation: A robust validation of a therapeutic target requires a convergence of evidence from multiple assays. A high binding affinity (low Ki) in a radioligand binding assay should be followed by a corresponding potency (low IC₅₀ or EC₅₀) in a functional assay. For instance, a compound that potently displaces a radioligand from SERT should also potently inhibit serotonin uptake. Discrepancies between binding and functional data may indicate allosteric modulation or other complex pharmacological mechanisms that warrant further investigation.
Future Perspectives: The 4-(phenylsulfanyl)piperidine scaffold holds significant promise for the development of novel therapeutics. The strategic application of the principles and protocols outlined in this guide will enable researchers to efficiently explore the therapeutic target landscape for these compounds. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenylsulfanyl and piperidine moieties to optimize potency, selectivity, and pharmacokinetic properties.[28]
-
Bioisosteric Replacement: Exploring other sulfur-containing bioisosteres of the phenyl group to further refine the pharmacological profile.[29][30]
-
In Vivo Efficacy Studies: Progressing promising lead compounds into relevant animal models of disease to validate their therapeutic potential.
By embracing a hypothesis-driven and methodologically rigorous approach, the scientific community can unlock the full therapeutic potential of 4-(phenylsulfanyl)piperidine derivatives, paving the way for the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 6. US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]
- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Current strategies toward safer mu opioid receptor drugs for pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-(Phenylsulfanyl)butan-2-One Suppresses Melanin Synthesis and Melanosome Maturation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. molbio.gu.se [molbio.gu.se]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. macmillan.princeton.edu [macmillan.princeton.edu]
- 30. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
In-Silico Modeling of 4-(Phenylsulfanyl)piperidine Hydrochloride Binding to the Mu-Opioid Receptor: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth framework for the in-silico modeling of the binding of 4-(Phenylsulfanyl)piperidine hydrochloride to the human mu-opioid receptor (μOR). 4-Phenylpiperidine derivatives are a well-established class of compounds with significant analgesic properties, primarily mediated through their interaction with the μOR.[1] Understanding the molecular intricacies of this binding is paramount for the rational design of novel analgesics with improved efficacy and side-effect profiles. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed narrative on the causality behind experimental choices in molecular modeling. We will navigate through the essential stages of in-silico analysis, from target selection and system preparation to molecular docking, molecular dynamics simulations, and binding free energy estimations. Each protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction: The Rationale for In-Silico Investigation
The 4-phenylpiperidine scaffold is a cornerstone in the development of opioid analgesics.[2] Compounds based on this structure are known to exhibit agonist activity at the μOR, which is a member of the G-protein coupled receptor (GPCR) family and the primary target for most clinically used opioids.[3][4] The binding of a ligand to the μOR initiates a signaling cascade that ultimately leads to analgesia but can also trigger undesirable side effects such as respiratory depression and dependence.[5]
In-silico modeling has emerged as an indispensable tool in modern drug discovery, allowing for the prediction of binding affinities and the elucidation of interaction mechanisms at an atomic level.[6] By simulating the binding of this compound to the μOR, we can gain critical insights into the key molecular interactions that govern its affinity and potential efficacy. This knowledge can then be leveraged to guide the synthesis of new derivatives with optimized pharmacological properties.
This guide will focus on a multi-faceted computational approach, integrating molecular docking to predict the binding pose and molecular dynamics simulations to explore the stability of the ligand-receptor complex and estimate binding free energy.
Foundational Stage: System Preparation
The accuracy of any in-silico model is fundamentally dependent on the quality of the initial structures of the ligand and the protein target. This preparatory phase is arguably the most critical aspect of the entire workflow.
Ligand Preparation
The ligand of interest is this compound. Its three-dimensional structure is the starting point for our investigation.
Experimental Protocol: Ligand Structure Generation and Parameterization
-
2D to 3D Structure Generation:
-
The 2D structure of 4-(Phenylsulfanyl)piperidine can be drawn using chemical drawing software such as ChemDraw or MarvinSketch.
-
This 2D representation is then converted into a 3D structure. It is crucial to generate a low-energy conformation of the molecule. This can be achieved using molecular mechanics energy minimization with a suitable force field (e.g., MMFF94).
-
-
Protonation State Determination:
-
The piperidine nitrogen in this compound will be protonated at physiological pH (around 7.4). This is a critical consideration as the resulting positive charge will likely form a key salt bridge interaction with the receptor. Tools like MarvinSketch or Open Babel can be used to predict pKa values and determine the correct protonation state.
-
-
Force Field Parameterization:
-
Standard biomolecular force fields like AMBER or CHARMM do not contain parameters for every conceivable small molecule.[7][8] Therefore, we must generate these parameters for our ligand.
-
The CHARMM General Force Field (CGenFF) is a robust tool for parameterizing drug-like molecules.[7][8] The process involves submitting the ligand structure to the CGenFF server, which provides the necessary topology and parameter files for GROMACS.[9]
-
Alternatively, the antechamber and parmchk2 tools from the AmberTools suite can be used to generate parameters compatible with the AMBER force field.[10]
-
Protein Target Selection and Preparation
The selection of an appropriate crystal structure of the mu-opioid receptor is a decision that will profoundly impact the outcome of the modeling study.
Causality Behind Target Selection:
For this study, we will utilize the high-resolution crystal structure of the human μOR in complex with the agonist BU72 (PDB ID: 5C1M).[11] The rationale for this choice is threefold:
-
High Resolution: At 2.1 Å, this structure provides a detailed view of the receptor's atomic coordinates.
-
Agonist-Bound Conformation: Since 4-phenylpiperidine derivatives are generally μOR agonists, using a receptor structure captured in an active, agonist-bound state is more representative of the biological context we aim to model.
-
Human Receptor: The structure is of the human μOR, which is directly relevant to drug development for human use.
Other available structures, such as the antagonist-bound μOR (PDB ID: 4DKL) or the fentanyl-bound structure (PDB ID: 8EF5), are also valuable resources but may be less suitable for modeling the initial binding of a novel agonist.[12][13]
Experimental Protocol: Protein Preparation
-
PDB Structure Retrieval:
-
Download the PDB file for 5C1M from the RCSB Protein Data Bank.
-
-
Initial Structure Cleaning:
-
The downloaded PDB file often contains non-protein atoms such as water molecules, ions, and co-crystallization agents. These should be removed, with the exception of any structurally important water molecules or ions that may be involved in ligand binding. For this initial docking study, all water molecules will be removed.
-
The co-crystallized agonist (BU72) and the G-protein mimetic camelid antibody fragment must also be removed to create a vacant binding site for our ligand.
-
-
Handling Missing Residues and Loops:
-
Crystal structures may have missing residues or loops due to conformational flexibility. These can be modeled using tools like MODELLER or web-based servers, although for docking into a well-defined binding pocket, this may not be strictly necessary if the missing regions are distant from the active site.
-
-
Protonation and Addition of Hydrogens:
-
Hydrogens are typically not resolved in X-ray crystal structures. They must be added to the protein structure. The protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH of 7.4 must be correctly assigned. Software like H++ or the pdb2gmx tool in GROMACS can automate this process.
-
-
Force Field Assignment:
-
Assign a suitable force field to the protein. The CHARMM36m and AMBER ff14SB force fields are widely used and well-validated for protein simulations.[14]
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6] This provides a static snapshot of the most likely binding mode.
Conceptual Workflow for Molecular Docking
Caption: Molecular docking workflow.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
File Preparation:
-
Grid Box Definition:
-
Define a search space (grid box) that encompasses the known binding site of the μOR. The binding site of morphinan ligands in the μOR is well-characterized and typically involves a deep pocket accessible from the extracellular side.[5] The center of the grid box can be determined from the coordinates of the co-crystallized ligand in the original PDB structure. The size of the box should be large enough to allow for rotational and translational freedom of the ligand.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters.[17] Vina will perform a series of docking runs and generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Docking Results:
-
The output will consist of several binding poses. The top-ranked pose (with the lowest binding energy) is typically considered the most likely.
-
Visualize the top-ranked pose in complex with the receptor using molecular visualization software like PyMOL or VMD.[18][19][20]
-
Analyze the key interactions between the ligand and the receptor, such as hydrogen bonds, salt bridges, hydrophobic interactions, and pi-pi stacking. A crucial interaction to look for is the salt bridge between the protonated piperidine nitrogen of the ligand and the highly conserved Asp147 in transmembrane helix 3 (TM3) of the μOR.[21][22]
-
Quantitative Data from Docking
| Parameter | Value |
| Predicted Binding Affinity (kcal/mol) | To be determined by the docking calculation |
| Key Interacting Residues | To be identified from the best docking pose (e.g., Asp147, Tyr326, His297) |
Molecular Dynamics Simulation: Exploring Complex Stability and Dynamics
While molecular docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing insights into its stability and the dynamics of the interactions.[23][24]
Conceptual Workflow for Molecular Dynamics Simulation
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists | Scientific.Net [scientific.net]
- 3. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Crystal structure of the μ-opioid receptor bound to a morphinan antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 8. CHARMM additive and polarizable force fields for biophysics and computer-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Coarse-Grained MD Simulations of Opioid Interactions with the μ-Opioid Receptor and the Surrounding Lipid Membrane | MDPI [mdpi.com]
- 15. indico4.twgrid.org [indico4.twgrid.org]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 21. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Insights into the function of opioid receptors from molecular dynamics simulations of available crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
The Piperidine Nucleus: A Privileged Scaffold for the Rational Design of Novel Analgesics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, holds a position of profound importance in medicinal chemistry, justifiably earning its designation as a "privileged scaffold."[1] Its conformational flexibility and the trivalent nature of its nitrogen atom provide an ideal framework for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with a multitude of biological targets. This is particularly evident in the field of analgesia, where the piperidine motif is a cornerstone of many potent pain-relieving compounds.[2] This technical guide provides a comprehensive exploration of the discovery of novel analgesics utilizing piperidine building blocks, from rational design and synthesis to biological evaluation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for the systematic exploration of this versatile scaffold to develop the next generation of analgesics with improved efficacy and safety profiles.
The Enduring Legacy and Versatility of the Piperidine Scaffold in Analgesia
The journey of piperidine-based analgesics is inextricably linked to the quest for potent pain relief. The prototypical example, meperidine, and the highly potent fentanyl and its derivatives, underscore the significance of the 4-phenylpiperidine core in achieving profound analgesic effects, primarily through agonism of the mu (µ) opioid receptor.[1][3][4][5] The piperidine ring serves as a rigid anchor, orienting the critical phenyl group and the N-substituent in a conformation conducive to high-affinity binding within the opioid receptor's active site.[6][7]
However, the therapeutic utility of opioid analgesics is hampered by a narrow therapeutic window and a host of debilitating side effects, including respiratory depression, tolerance, and addiction. This has catalyzed a paradigm shift in analgesic drug discovery, moving beyond the confines of traditional opioids. The versatility of the piperidine scaffold is once again at the forefront of this evolution, with researchers exploring its potential to modulate other pain-related targets, such as N-type calcium channels and sigma receptors, offering pathways to non-opioid analgesics with potentially safer profiles.[8][9][10][11]
Strategic Design and Synthesis of Piperidine-Based Analgesic Libraries
The successful discovery of novel analgesics hinges on the creation of diverse and well-characterized chemical libraries. The design of a piperidine-based library should be guided by a deep understanding of the structure-activity relationships (SAR) of known ligands for the target of interest.[12][13][14]
Causality in Library Design: A Focus on Key Structural Modifications
Computational modeling, including molecular docking and molecular dynamics simulations, can provide invaluable insights into the putative binding modes of piperidine ligands and guide the selection of substituents.[15][16] Key areas for structural modification include:
-
The N-Substituent: This position is critical for modulating potency and selectivity. For opioid receptor agonists, an aralkyl substituent, such as a phenethyl group, is often optimal for activity.[13] The nature of this substituent can also influence the pharmacokinetic properties of the molecule.
-
The 4-Position: The 4-position of the piperidine ring offers a versatile handle for introducing a wide range of functional groups. In the case of fentanyl analogs, a 4-anilido group is crucial for high potency.[17] For other targets, diverse substituents can be explored to probe different regions of the binding pocket.
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity.[1] Different stereoisomers may exhibit vastly different binding affinities and functional activities. Therefore, the development of asymmetric synthetic routes to access enantiomerically pure piperidines is of paramount importance.[18]
Efficient Synthetic Strategies for Functionalized Piperidines
Modern synthetic organic chemistry offers a plethora of methods for the construction of functionalized piperidine rings.[19] One-pot multicomponent reactions (MCRs) are particularly attractive for library synthesis as they allow for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation.[20]
This protocol describes a robust, multi-step, one-pot synthesis of a 4-anilidopiperidine core structure, a common motif in potent opioid analgesics. This self-validating system includes in-process controls and clear endpoints.
Objective: To synthesize a library of N-substituted 4-anilidopiperidines.
Materials:
-
N-protected-4-piperidone (1.0 equiv)
-
Aniline (or substituted aniline) (1.1 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Alkyl halide (or other electrophile for N-alkylation) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination:
-
To a solution of N-protected-4-piperidone (1.0 equiv) in anhydrous DCM, add the aniline (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours.
-
In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting piperidone.
-
-
Deprotection:
-
Once the reductive amination is complete, cool the reaction mixture to 0 °C.
-
Slowly add TFA (10 equiv) and stir at room temperature for 2 hours.
-
In-process Control: Monitor the removal of the protecting group by TLC or LC-MS.
-
-
N-Alkylation:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in anhydrous ACN.
-
Add DIPEA (2.0 equiv) followed by the alkyl halide (1.2 equiv).
-
Stir the reaction at 50 °C for 4-6 hours.
-
In-process Control: Monitor the formation of the N-alkylated product by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted 4-anilidopiperidine.
-
Rationale for Experimental Choices:
-
Sodium triacetoxyborohydride: A mild and selective reducing agent for reductive aminations, minimizing side reactions.
-
TFA: A strong acid for the efficient cleavage of common N-protecting groups like Boc.
-
DIPEA: A non-nucleophilic base to neutralize the TFA salt and facilitate the N-alkylation reaction.
-
In-process Controls: Essential for ensuring each step proceeds to completion before moving to the next, which is critical for the success of a one-pot synthesis.
Biological Evaluation: A Hierarchical Screening Cascade
The biological evaluation of newly synthesized piperidine derivatives should follow a logical and hierarchical screening cascade to efficiently identify promising lead compounds.[21]
Diagram: Analgesic Drug Discovery Screening Cascade
Caption: A typical hierarchical screening cascade for analgesic drug discovery.
Primary Screening: Identifying Initial Hits
High-throughput screening (HTS) is employed to rapidly assess a large library of compounds for their ability to interact with the target of interest.[22][23] For G-protein coupled receptors (GPCRs) like the µ-opioid receptor, radioligand binding assays are a robust and widely used primary screening method.[1]
Objective: To determine the binding affinity (Ki) of test compounds for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
[³H]-DAMGO (a selective µ-opioid receptor radioligand)
-
Naloxone (a non-selective opioid receptor antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes, and [³H]-DAMGO at a concentration near its Kd.
-
Add varying concentrations of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of naloxone).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validating System:
-
Positive Control (Naloxone): Ensures that the assay is responsive to known ligands.
-
Negative Control (Vehicle): Establishes the baseline for 100% binding.
-
Determination of Kd of Radioligand: A saturation binding experiment should be performed to accurately determine the Kd of the radioligand, which is crucial for the accurate calculation of Ki values.
Secondary and Tertiary Screening: Characterizing Hits and Assessing In Vivo Efficacy
Promising hits from the primary screen are then subjected to secondary assays to determine their functional activity (e.g., agonist, antagonist, or allosteric modulator) and selectivity against other related receptors.[21] Compounds with desirable in vitro profiles are then advanced to in vivo models of pain to assess their analgesic efficacy.[15][24][25] Common animal models include the tail-flick test for thermal pain and the writhing test for visceral pain.[2]
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The systematic collection and analysis of biological data are crucial for elucidating the SAR of a chemical series.[26] This information guides the iterative process of lead optimization.
Table 1: Representative SAR Data for a Series of 4-Anilidopiperidine Analgesics
| Compound ID | N-Substituent (R¹) | 4-Anilido Substituent (R²) | µ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED₅₀, mg/kg, Tail-Flick) |
| 1 | -CH₃ | -H | 15.2 | 5.8 |
| 2 | -CH₂CH₂Ph | -H | 0.8 | 0.1 |
| 3 | -CH₂CH₂Ph | 4-F | 0.5 | 0.05 |
| 4 | -CH₂CH₂-Thiophene | -H | 1.2 | 0.2 |
| Fentanyl | -CH₂CH₂Ph | -COEt | 0.38 | 0.02 |
General SAR Observations:
-
An N-phenethyl substituent (Compound 2) is significantly more potent than an N-methyl substituent (Compound 1), highlighting the importance of an extended hydrophobic interaction.[13]
-
Electron-withdrawing groups on the anilido phenyl ring, such as fluorine (Compound 3), can enhance potency.
-
The introduction of a propionyl group on the anilido nitrogen (Fentanyl) dramatically increases potency.[17]
Conclusion and Future Directions
The piperidine scaffold continues to be an exceptionally fruitful starting point for the discovery of novel analgesics. By combining rational design, efficient synthetic methodologies, and a hierarchical screening approach, researchers can effectively explore the vast chemical space around this privileged core. The future of piperidine-based analgesic discovery lies in the development of compounds with novel mechanisms of action that move beyond the µ-opioid receptor.[27] Targeting ion channels, such as N-type calcium channels, or other CNS receptors with piperidine-based ligands holds the promise of delivering potent analgesia without the debilitating side effects of traditional opioids, ultimately addressing a significant unmet medical need.[9][28]
References
- 1. benchchem.com [benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Fentanyl - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 9. Cytoplasmic determinants of piperidine blocking affinity for N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel non-opioid analgesics in pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. worksinprogress.news [worksinprogress.news]
- 23. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. tandfonline.com [tandfonline.com]
- 25. longdom.org [longdom.org]
- 26. nbinno.com [nbinno.com]
- 27. Non-Opioid Compounds Squelch Pain Without Sedation | UC San Francisco [ucsf.edu]
- 28. Non-canonical Molecular Targets for Novel Analgesics: Intracellular Calcium and HCN Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 4-(Phenylsulfanyl)piperidine Hydrochloride in Neuroscience Research: A Technical Guide
Introduction: Unveiling a Versatile Scaffold for CNS Drug Discovery
Within the expansive landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for engaging with a variety of neurological targets. This guide focuses on a specific, yet promising, derivative: 4-(Phenylsulfanyl)piperidine hydrochloride. While direct, extensive research on this particular molecule is in its nascent stages, its structural motifs—the 4-substituted piperidine and the arylthioether linkage—are well-represented in potent neuroactive compounds.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will synthesize the available information on this compound, draw logical inferences from closely related analogs, and provide detailed, field-proven experimental protocols to empower its investigation as a novel tool in neuroscience research. We will explore its chemical properties, plausible synthetic routes, likely biological targets, and the methodologies to unlock its therapeutic potential.
Chemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research. This section details the known characteristics of this compound and outlines a representative synthetic pathway.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 101798-66-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₆ClNS | --INVALID-LINK-- |
| Molecular Weight | 229.77 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from typical hydrochloride salts |
| Storage | 2-8°C, under inert gas | --INVALID-LINK-- |
| Synonyms | 4-(Phenylthio)piperidine hydrochloride | --INVALID-LINK-- |
Synthetic Pathway: A Plausible Route
The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. A representative synthesis is outlined below, based on established chemical transformations for similar structures.[3][4]
Hypothesized Biological Targets and Mechanism of Action
While direct pharmacological data for this compound is not extensively published, the structural components of the molecule strongly suggest potential interactions with key CNS targets. The 4-substituted piperidine motif is a cornerstone of ligands for sigma receptors and monoamine transporters.
The Sigma-1 Receptor: A High-Probability Target
The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a wide range of neurological processes, including neuroprotection, neuroplasticity, and the modulation of ion channels.[5] A significant body of literature demonstrates that piperidine-based scaffolds exhibit high affinity for the sigma-1 receptor.[6][7][8][9][10][11] The lipophilic phenylsulfanyl group at the 4-position of the piperidine ring likely contributes to favorable interactions within the receptor's binding pocket.
Inference: It is highly probable that this compound acts as a ligand for the sigma-1 receptor. Depending on the precise nature of its interaction, it could function as an agonist, antagonist, or allosteric modulator.
Monoamine Transporters: A Secondary Avenue of Investigation
The piperidine scaffold is also a well-established pharmacophore for inhibitors of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[12][13][14][15][16][17] For instance, the selective serotonin reuptake inhibitor (SSRI) paroxetine contains a 4-phenylpiperidine core. The specific substitutions on the piperidine ring and the phenyl group dictate the affinity and selectivity for each transporter.
Inference: this compound may exhibit inhibitory activity at one or more of the monoamine transporters. Its characterization in this regard could reveal potential antidepressant or psychostimulant-like properties.
Experimental Protocols for Characterization
To elucidate the neuropharmacological profile of this compound, a series of in vitro and in vivo assays are essential. The following protocols are detailed, self-validating methodologies adapted from established literature for the characterization of similar compounds.
In Vitro Assays
This assay determines the binding affinity (Ki) of the test compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.[16][18][19][20][21]
Materials:
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding)
-
Guinea pig liver membranes (source of sigma-1 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and vials
-
Microplate harvester and filter mats
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold 50 mM Tris-HCl buffer and centrifuge at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine (final concentration ~1-2 nM), and membrane homogenate.
-
Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, haloperidol (final concentration ~10 µM), and membrane homogenate.
-
Competition Binding: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of this compound, and membrane homogenate.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the competition binding data using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of the test compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.[1][11][14][22]
Materials:
-
[³H]-Serotonin (³H-5-HT)
-
Cell line expressing human SERT (e.g., HEK293-hSERT cells)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Paroxetine or another potent SSRI (for non-specific uptake)
-
96-well cell culture plates
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Plate HEK293-hSERT cells in 96-well plates and grow to confluence.
-
Assay:
-
Wash cells with KRH buffer.
-
Pre-incubate cells with varying concentrations of this compound or paroxetine (for non-specific uptake) in KRH buffer for 10-15 minutes at 37°C.
-
Initiate uptake by adding [³H]-5-HT (final concentration ~10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Lysis and Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of serotonin uptake and compare it to known SSRIs.
In Vivo Behavioral Assays
This test assesses the potential analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.[6][7][9][12][13]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Male C57BL/6 mice
-
Test compound solution and vehicle control
-
Positive control (e.g., morphine)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each mouse on the hot plate (maintained at 52-55°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer this compound, vehicle, or morphine via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between treatment groups. A significant increase in latency indicates an analgesic effect.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. scispace.com [scispace.com]
- 11. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesizing Novel Chemical Entities from 4-(Phenylsulfanyl)piperidine HCl: A Guide to Application and Protocol
Introduction: The Versatility of the 4-(Phenylsulfanyl)piperidine Scaffold
The 4-(Phenylsulfanyl)piperidine moiety is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural rigidity, combined with the synthetic tractability of the piperidine nitrogen and the potential for modification of the phenylsulfanyl group, makes it an invaluable starting material for the generation of diverse chemical libraries.[1][3] Piperidine-containing compounds are prevalent in a wide range of FDA-approved drugs, demonstrating their importance in accessing biologically active chemical space.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel compounds derived from 4-(Phenylsulfanyl)piperidine HCl. We will delve into key synthetic transformations, providing detailed, field-proven protocols and the underlying scientific rationale for experimental choices. The focus will be on N-functionalization via Buchwald-Hartwig amination and N-alkylation, as well as C-C bond formation through Suzuki coupling, showcasing the scaffold's potential in creating novel therapeutics, such as G protein-coupled receptor kinase 2 (GRK2) inhibitors.[5][6][7]
Core Synthetic Strategies and Protocols
The secondary amine of the piperidine ring in 4-(Phenylsulfanyl)piperidine is the primary site for synthetic modification. This section will detail robust protocols for its functionalization.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[8][9][10][11][12] This reaction is particularly useful for coupling the piperidine with a diverse range of aryl and heteroaryl halides.
Causality of Experimental Choices:
-
Catalyst System: The choice of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical.[8][10][13] These ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-arylated product.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the piperidine nitrogen, forming the active nucleophile.[8]
-
Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.[8]
Experimental Protocol: Synthesis of 1-Aryl-4-(phenylsulfanyl)piperidine
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), 4-(Phenylsulfanyl)piperidine HCl (1.2 eq), sodium tert-butoxide (1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[8][12]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Troubleshooting Common Issues:
| Problem | Potential Cause | Solution |
| Low or No Conversion | Inactive catalyst, impure reagents, or insufficient degassing. | Use a fresh catalyst, ensure reagents are pure and dry, and thoroughly degas the solvent.[8] |
| Side Product Formation | Catalyst deactivation or side reactions. | Optimize the ligand-to-metal ratio and ensure strict inert conditions.[8] |
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Workflow for N-arylation via Buchwald-Hartwig amination.
Protocol 2: N-Alkylation of 4-(Phenylsulfanyl)piperidine
Direct N-alkylation provides a straightforward method to introduce alkyl substituents to the piperidine nitrogen.[14]
Causality of Experimental Choices:
-
Alkylating Agent: Alkyl halides (bromides or iodides) are commonly used.[14]
-
Base: A mild base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) is used to neutralize the HCl salt and the acid formed during the reaction.[14]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile facilitate the Sₙ2 reaction.[14]
Experimental Protocol: Synthesis of 1-Alkyl-4-(phenylsulfanyl)piperidine
-
Setup: To a solution of 4-(Phenylsulfanyl)piperidine HCl (1.0 eq) in DMF, add K₂CO₃ (2.5 eq).
-
Reagent Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (50-70 °C) until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C4-Arylation of the Phenylsulfanyl Moiety
While N-functionalization is common, the phenylsulfanyl group offers another point of diversification. For this, a substrate with a leaving group on the phenyl ring is required. Assuming a precursor like 4-((4-bromophenyl)sulfanyl)piperidine is available, a Suzuki-Miyaura coupling can be performed. This palladium-catalyzed reaction is a cornerstone for C-C bond formation.[15][16]
Causality of Experimental Choices:
-
Catalyst: A Pd(0) source, such as Pd(PPh₃)₄, is commonly used.[15][17]
-
Base: An aqueous base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step.[15][16]
-
Reactants: An arylboronic acid or a pinacol boronate ester is coupled with the aryl halide.[15][18]
Experimental Protocol: Synthesis of 4-((4'-Aryl-biphenyl-4-yl)sulfanyl)piperidine
-
Setup: In a flask, dissolve 4-((4-bromophenyl)sulfanyl)piperidine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%) in a mixture of toluene and ethanol.
-
Base Addition: Add a 2M aqueous solution of Na₂CO₃ (3.0 eq).
-
Reaction: Heat the mixture to reflux (around 100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Bioactive Molecules: GRK2 Inhibitors
The 4-(Phenylsulfanyl)piperidine scaffold can be elaborated into potent and selective inhibitors of G protein-coupled receptor kinase 2 (GRK2), a key therapeutic target in heart failure.[5][6][7] The general strategy involves the N-functionalization of the piperidine ring to introduce moieties that can interact with the active site of the kinase.
Synthetic Approach:
A common approach involves an initial N-alkylation or N-arylation to introduce a linker, followed by further functionalization. For instance, N-alkylation with a protected aminoalkyl halide, followed by deprotection and subsequent amide coupling, can be employed to build more complex structures.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the described protocols, based on literature precedents for similar substrates.
| Protocol | Starting Material | Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| N-Arylation | 4-(Phenylsulfanyl)piperidine HCl, 4-Bromoanisole | Aryl Halide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75-90[8][12] |
| N-Alkylation | 4-(Phenylsulfanyl)piperidine HCl | Benzyl Bromide | - | K₂CO₃ | DMF | 60 | 80-95[14] |
| Suzuki Coupling | 4-((4-Bromophenyl)sulfanyl)piperidine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-85[15][18] |
Conclusion
The 4-(Phenylsulfanyl)piperidine HCl scaffold is a versatile and valuable starting material for the synthesis of novel and diverse molecular entities. The protocols outlined in this application note for N-arylation, N-alkylation, and Suzuki coupling provide robust and reproducible methods for its functionalization. By leveraging these synthetic strategies, researchers can efficiently generate libraries of compounds for screening in various drug discovery programs, including the development of novel kinase inhibitors. The inherent synthetic tractability of this scaffold ensures its continued importance in the quest for new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and efficacy of novel G protein-coupled receptor kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Synthetic Versatility of 4-(Phenylsulfanyl)piperidine Hydrochloride: A Guide for Organic Chemists
Introduction: A Privileged Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. Among the plethora of substituted piperidines, 4-(Phenylsulfanyl)piperidine hydrochloride stands out as a versatile and valuable building block for the synthesis of complex molecular architectures.[3] Its unique structure, featuring a phenylthio group, offers a strategic handle for further functionalization while influencing the overall lipophilicity and metabolic stability of the final compounds.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a particular focus on its role in the development of high-value pharmaceutical agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Applications in Medicinal Chemistry
This compound and its derivatives are instrumental intermediates in the synthesis of a range of therapeutic agents, particularly those targeting G-protein coupled receptors (GPCRs).[4] Two prominent examples include:
-
CCR5 Antagonists: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV-1 entry into host cells. Piperidine-based structures are central to many potent CCR5 antagonists, and the 4-(phenylsulfanyl)piperidine scaffold offers a robust starting point for the synthesis of these antiviral agents.[5][6]
-
Neurokinin-1 (NK1) Receptor Antagonists: The NK1 receptor is implicated in a variety of physiological processes, including pain, inflammation, and emesis. 4-substituted piperidines are a key structural class of NK1 receptor antagonists, and 4-(phenylsulfanyl)piperidine serves as a valuable precursor in their synthesis.[7]
The synthetic utility of this compound primarily lies in the reactivity of the secondary amine of the piperidine ring, which readily participates in carbon-nitrogen (C-N) bond-forming reactions.
Key Synthetic Transformations: N-Arylation Reactions
The introduction of an aryl or heteroaryl group onto the piperidine nitrogen is a common and critical step in the elaboration of the 4-(phenylsulfanyl)piperidine scaffold. This transformation is most effectively achieved through modern palladium- or copper-catalyzed cross-coupling reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, allowing for the coupling of a wide range of amines with aryl and heteroaryl halides and triflates.[3] For a sterically accessible secondary amine like 4-(phenylsulfanyl)piperidine, this reaction is highly efficient.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst like Pd₂(dba)₃, is essential. The choice of catalyst can influence reaction rates and yields.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig amination. Ligands like XPhos, SPhos, or RuPhos stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition. The steric bulk of the ligand can also influence the selectivity of the reaction.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to prevent quenching of the base and deactivation of the catalyst.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Aryl or heteroaryl halide/triflate | Coupling partner |
| Palladium precatalyst (e.g., Pd₂(dba)₃) | Catalyst source |
| Phosphine ligand (e.g., XPhos) | Ligand |
| Base (e.g., NaOtBu) | Activator |
| Anhydrous solvent (e.g., toluene) | Reaction medium |
| Inert gas (Argon or Nitrogen) | To prevent oxidation |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.2 equiv, to neutralize the hydrochloride and deprotonate the amine).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data:
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 |
| 2-Chloropyridine | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 110 | 85-95 |
| 3-Bromoanisole | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 100 | >90 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling offers a complementary approach to the Buchwald-Hartwig amination, typically employing arylboronic acids as the coupling partners.[8] This reaction is often milder and can be more tolerant of certain functional groups.
Causality of Experimental Choices:
-
Copper Source: A copper(II) salt, such as Cu(OAc)₂, is the most common catalyst.
-
Base: A mild base, such as pyridine or triethylamine, is often sufficient.
-
Solvent: Protic solvents like methanol or ethanol, or aprotic solvents like dichloromethane, can be used.
-
Atmosphere: The reaction is often run in the presence of air, as oxygen can serve as the terminal oxidant in the catalytic cycle.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Arylboronic acid | Coupling partner |
| Copper(II) acetate (Cu(OAc)₂) | Catalyst |
| Base (e.g., Pyridine) | Activator |
| Solvent (e.g., Dichloromethane) | Reaction medium |
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and Cu(OAc)₂ (10-20 mol%).
-
Add the solvent and the base (2.5 equiv).
-
Stir the reaction mixture at room temperature, open to the air, and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: An Indispensable Synthetic Tool
This compound is a commercially available and highly valuable building block that provides a reliable entry point for the synthesis of complex, biologically active molecules. Its utility is most pronounced in the construction of N-aryl piperidines, a common motif in modern pharmaceuticals. The robust and well-established protocols for Buchwald-Hartwig and Chan-Lam N-arylation reactions allow for the predictable and efficient functionalization of this scaffold. By understanding the principles behind these synthetic transformations and carefully selecting the appropriate reaction conditions, researchers can leverage the full potential of this compound to accelerate their drug discovery and development programs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chan-Lam Coupling [organic-chemistry.org]
Application Note: A Validated HPLC Method for Purity Determination of 4-(Phenylsulfanyl)piperidine Hydrochloride
Abstract and Introduction
4-(Phenylsulfanyl)piperidine hydrochloride is a key intermediate in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[1][2] Its utility in medicinal chemistry, particularly in the development of agents targeting neurological disorders, makes it a compound of significant interest.[1][2][3] The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a robust and reliable analytical method for purity determination is essential for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4] This application note details a specific, validated isocratic Reversed-Phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The method is designed to be precise, accurate, and robust, making it suitable for routine use in research and quality control laboratories. The principles of method development are grounded in established chromatographic theory and adhere to guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]
Scientific Rationale and Method Development
The development of a successful HPLC method is predicated on understanding the physicochemical properties of the analyte and its potential impurities. This compound (C₁₁H₁₆ClNS, M.W. 229.77) is a salt containing a basic piperidine ring and a UV-active phenylsulfanyl moiety.[8][9][10]
Principle of Separation: Reversed-Phase Chromatography
Reversed-phase chromatography is the most widely used mode of HPLC for pharmaceutical analysis.[11] It employs a non-polar stationary phase (typically alkyl-silica like C18) and a polar mobile phase.[11] Separation is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds are retained longer on the column. This principle is ideal for separating the target compound from potentially more polar or less polar synthesis-related impurities.
Selection of Stationary Phase (Column)
A C18 (octadecylsilyl) column was selected due to its strong hydrophobic retention, making it the most common choice for RP-HPLC.[11] The basic nature of the piperidine nitrogen can lead to undesirable interactions with residual acidic silanol groups on the silica backbone of the stationary phase, resulting in poor peak shape (tailing). To mitigate this, a modern, end-capped, high-purity silica C18 column is chosen. Furthermore, performing the analysis at a low pH ensures the amine is consistently protonated, which significantly reduces these secondary interactions and improves peak symmetry.
Selection of Mobile Phase
The mobile phase composition is critical for achieving optimal separation.
-
Aqueous Component: A phosphate buffer at pH 3.0 is used. Operating at this low pH protonates the piperidine nitrogen, ensuring the analyte has a single, stable ionic form. This also suppresses the ionization of silanol groups on the stationary phase, minimizing peak tailing.[12]
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff wavelength, and excellent solvating properties for a wide range of organic molecules.
-
Elution Mode: An isocratic elution (constant mobile phase composition) is employed for its simplicity, robustness, and reproducibility, which are highly desirable for a quality control method.
Detection Wavelength
The phenyl ring conjugated with the sulfur atom provides a strong chromophore. A UV detector is used for this analysis. Based on the structure, a detection wavelength of 254 nm is selected, as it provides excellent sensitivity for the aromatic moiety while minimizing interference from many common solvents and impurities.
Experimental Protocol
This protocol provides a self-validating system through rigorous system suitability testing, ensuring the chromatographic system is fit for its intended purpose before any sample analysis.[13]
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD). Chromatographic data system for data acquisition and processing.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18, or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Phosphoric Acid (H₃PO₄) (AR Grade, ~85%)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (RS) (Purity ≥ 99.5%)
-
This compound Sample for analysis
-
Solution Preparation
-
Mobile Phase (Acetonitrile/Phosphate Buffer pH 3.0, 50:50 v/v):
-
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with concentrated phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Mixture: Mix 500 mL of the prepared buffer with 500 mL of acetonitrile. Degas the solution using sonication or vacuum filtration before use.
-
-
Diluent: The mobile phase is used as the diluent.
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Solution.
-
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : pH 3.0 Phosphate Buffer (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined below, which are based on common pharmacopeial requirements.[5][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Analytical Procedure Workflow
The following diagram illustrates the complete workflow from preparation to final analysis.
Caption: HPLC analysis workflow for purity determination.
Calculation of Purity
The purity of the sample is calculated using the area percent normalization method. This method assumes that all impurities present in the sample have a response factor similar to the main component at the specified wavelength.
Purity (%) = ( Amain / Atotal ) x 100
Where:
-
Amain = Area of the this compound peak.
-
Atotal = Total area of all peaks in the chromatogram (excluding the solvent front and any blank peaks).
Method Validation and Trustworthiness
To ensure the trustworthiness and reliability of this analytical procedure, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][15] The validation process demonstrates that the method is suitable for its intended purpose.
The following validation characteristics must be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by peak purity analysis using a DAD detector and analysis of stressed samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the specified range should be analyzed.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For a purity test, this typically ranges from the reporting threshold of impurities to 120% of the specification.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of added impurities (spiked samples).
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, organic composition ±2%).[6]
Successful validation across these parameters provides a high degree of assurance that the method will consistently produce accurate and reliable results for the purity determination of this compound.
Conclusion
This application note presents a comprehensive, robust, and reliable isocratic RP-HPLC method for determining the purity of this compound. The method leverages fundamental chromatographic principles to ensure excellent peak shape and resolution. The detailed protocol, including system suitability criteria and a clear workflow, provides a practical guide for implementation in a quality control environment. Adherence to the described method and proper validation according to ICH guidelines will ensure the generation of scientifically sound and defensible data for researchers, scientists, and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. usp.org [usp.org]
- 6. scribd.com [scribd.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [chemicalbook.com]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. dsdpanalytics.com [dsdpanalytics.com]
- 14. Chromatography [usp.org]
- 15. researchgate.net [researchgate.net]
Application Note: NMR Characterization of 4-(Phenylsulfanyl)piperidine Hydrochloride
Abstract
This application note provides a comprehensive guide to the structural characterization of 4-(Phenylsulfanyl)piperidine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol details the necessary steps for sample preparation, data acquisition, and spectral interpretation of ¹H and ¹³C NMR. Furthermore, this document offers insights into the expected chemical shifts and coupling constants, supported by an analysis of analogous structures and fundamental NMR principles. Two-dimensional NMR techniques are also discussed as a means for unambiguous signal assignment. This guide is intended for researchers, scientists, and professionals in drug development who are working with piperidine-based scaffolds.
Introduction
This compound is a heterocyclic compound featuring a piperidine ring, a versatile structural motif prevalent in many pharmaceuticals and biologically active molecules. The substitution at the 4-position with a phenylsulfanyl group introduces a key pharmacophore, making it a valuable building block in medicinal chemistry. As with any synthesized compound intended for further use, rigorous structural confirmation is a critical aspect of quality control.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure. This application note outlines a systematic approach to the NMR characterization of this compound, ensuring its identity and purity. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the electronic environment and, consequently, the NMR spectrum, a key feature that will be explored in this guide. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media.
Materials and Methods
Materials
-
This compound (purity ≥95%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm diameter)
-
Pipettes and general laboratory glassware
Instrumentation
-
400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Rationale for Experimental Choices
Choice of Solvent: DMSO-d₆ is the recommended solvent for the NMR analysis of amine hydrochloride salts.[1] Its polarity aids in the dissolution of the salt, and its high boiling point allows for variable temperature studies if needed. Crucially, the acidic N-H protons of the piperidinium ion are often observable in DMSO-d₆, whereas they would rapidly exchange with deuterium in solvents like D₂O, rendering them invisible.[1]
Spectrometer Frequency: A 400 MHz spectrometer provides sufficient resolution to analyze the proton spectrum of this molecule. Higher field strengths (e.g., 600 MHz or above) would offer greater spectral dispersion, which can be advantageous for resolving complex multiplets and for more sensitive 2D NMR experiments.
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Securely cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Carefully place the NMR tube into the spectrometer's sample holder.
Experimental Workflow Diagram
References
Application Notes and Protocols: Characterizing Piperidine Derivatives Using Receptor Binding Assays
Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutics targeting the central nervous system (CNS). Characterizing the binding properties of these derivatives to their intended receptor targets is a pivotal step in drug discovery, providing essential data on affinity, selectivity, and mechanism of action. This guide offers an in-depth exploration of receptor binding assays tailored for the evaluation of piperidine derivatives. We provide detailed, field-proven protocols for both traditional radioligand-based methods—the filtration binding assay and the homogeneous Scintillation Proximity Assay (SPA)—and a non-radioactive alternative, the Fluorescence Polarization (FP) assay. This document is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to generate robust and reliable binding data.
Introduction: The Significance of Piperidine Derivatives and Receptor Binding
Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds in pharmaceuticals, recognized for their versatile biological activities.[1] These compounds are key pharmacophores in drugs targeting a wide array of receptors, including G protein-coupled receptors (GPCRs) like opioid and histamine receptors, as well as ligand-gated ion channels and enzymes such as the sigma (σ) receptors.[1][2][3] The affinity and selectivity of a piperidine derivative for its target receptor are fundamental determinants of its therapeutic efficacy and potential side effects.
Receptor binding assays are the gold standard for quantifying these interactions.[4] They allow for the determination of key parameters such as the equilibrium dissociation constant (Kd) for a ligand and the inhibition constant (Ki) for a competing compound, which indicates its binding affinity.[5] This guide will focus on providing practical protocols for assays commonly used to screen piperidine derivatives against two prominent receptor families: sigma (σ) receptors and mu (µ)-opioid receptors.
Foundational Principles of Receptor Binding Assays
The core principle of a receptor binding assay is to measure the interaction between a ligand and a receptor. This is typically achieved by incubating a source of the receptor (e.g., cell membranes or purified protein) with a labeled ligand (the "tracer" or "probe"). In a saturation assay , increasing concentrations of a labeled ligand are used to determine the receptor density (Bmax) and the ligand's own affinity (Kd).
More commonly in drug screening, a competition assay is employed. Here, a fixed concentration of a labeled ligand is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound (e.g., a piperidine derivative). The test compound competes with the labeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is the IC₅₀ value. This value is then used to calculate the inhibition constant (Ki), a true measure of the test compound's affinity, using the Cheng-Prusoff equation.[5][6]
The Cheng-Prusoff Equation: From IC₅₀ to Ki
The IC₅₀ value is dependent on the concentration of the labeled ligand used in the assay. To determine an absolute affinity value (Ki) that can be compared across different experiments and laboratories, the Cheng-Prusoff equation is essential.[6][7]
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
-
Ki : The inhibition constant; the affinity of the test compound for the receptor.
-
IC₅₀ : The concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
[L] : The concentration of the labeled ligand used in the assay.
-
Kd : The equilibrium dissociation constant of the labeled ligand for the receptor.
This equation underscores the importance of accurately knowing the Kd of the labeled ligand before determining the Ki of test compounds.[6]
Key Assay Formats for Piperidine Derivatives
The choice of assay format depends on several factors, including the nature of the receptor, the available reagents, throughput requirements, and safety considerations regarding radioactivity.[7][8] We will detail three widely used formats.
Diagram: General Workflow of a Competition Binding Assay
Below is a generalized workflow applicable to the various assay formats discussed.
Caption: General workflow for a competitive receptor binding assay.
Detailed Protocols
Protocol 1: Radioligand Filtration Assay for Sigma-1 (σ₁) Receptors
This is a classic, robust method for determining the binding affinity of piperidine derivatives to σ₁ receptors using a filtration-based separation of bound and free radioligand.[9]
4.1. Rationale and Causality
-
Receptor Source: Guinea pig or rat liver homogenates are often used as they provide a high density of sigma receptors.[10]
-
Radioligand: --INVALID-LINK---Pentazocine is a commonly used selective radioligand for the σ₁ receptor.[11]
-
Buffer: A Tris-HCl buffer is used to maintain a stable physiological pH (around 7.4) for optimal receptor-ligand interaction.[12]
-
Separation: Rapid vacuum filtration through glass fiber filters traps the receptor-membrane fragments with the bound radioligand, while the unbound radioligand passes through.[13] The filters are often pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fibers.[6]
-
Non-Specific Binding (NSB): A high concentration of a known, unlabeled σ₁ ligand (like Haloperidol or unlabeled (+)-pentazocine) is used to saturate the receptors, defining the amount of radioligand that binds to non-receptor components.[12]
4.2. Materials and Reagents
| Reagent/Material | Specifications |
| Receptor Source | Guinea Pig Liver Membranes |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 at 25°C |
| Radioligand | --INVALID-LINK---Pentazocine (Specific Activity: ~30-60 Ci/mmol) |
| NSB Ligand | Haloperidol or (+)-Pentazocine |
| Test Compounds | Piperidine derivatives, serially diluted |
| Filtration Plate | 96-well glass fiber filter plate (e.g., GF/B or GF/C) |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
| Scintillation Cocktail | Suitable for microplate counting |
| Equipment | Vacuum manifold, Scintillation counter |
4.3. Step-by-Step Protocol
-
Preparation:
-
Prepare serial dilutions of the piperidine test compounds in Assay Buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in Assay Buffer. For a competition assay, a final concentration at or below the Kd of --INVALID-LINK---Pentazocine (~3-10 nM) is ideal.[12]
-
Prepare the NSB ligand solution (e.g., 10 µM final concentration of Haloperidol).
-
Thaw the liver membrane preparation on ice and dilute to the desired concentration (e.g., 100-150 µg protein per well) in Assay Buffer. Keep on ice.
-
Pre-soak the filter plate for at least 30 minutes in 0.3-0.5% PEI.
-
-
Assay Plate Setup (in a 96-well plate, final volume 200 µL):
-
Total Binding (Triplicate): 50 µL Assay Buffer + 50 µL --INVALID-LINK---Pentazocine solution + 100 µL membrane preparation.
-
Non-Specific Binding (NSB) (Triplicate): 50 µL NSB Ligand solution + 50 µL --INVALID-LINK---Pentazocine solution + 100 µL membrane preparation.
-
Competition Binding (Triplicate for each concentration): 50 µL test compound dilution + 50 µL --INVALID-LINK---Pentazocine solution + 100 µL membrane preparation.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature (25°C) or 37°C with gentle agitation to allow the binding to reach equilibrium.[11]
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters immediately 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely (e.g., 30-60 minutes at 50°C or under a lamp).
-
Add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.
-
Protocol 2: Radioligand Filtration Assay for Mu (µ)-Opioid Receptors
This protocol is adapted for determining the affinity of piperidine derivatives for the µ-opioid receptor, a common target for analgesic compounds.[6]
4.4. Rationale and Causality
-
Receptor Source: Membranes from cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells) provide a clean and specific system. Alternatively, rat brain homogenates (excluding cerebellum) can be used.[3]
-
Radioligand: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a highly selective and widely used agonist radioligand for the µ-opioid receptor.[3][6]
-
Buffer: The buffer includes MgCl₂ as magnesium ions can modulate agonist binding to GPCRs. EDTA is included to chelate divalent cations that could interfere with the assay.[6]
-
NSB Ligand: Naloxone, a potent opioid antagonist, is an excellent choice for determining non-specific binding.[3][6]
4.5. Materials and Reagents
| Reagent/Material | Specifications |
| Receptor Source | Membranes from HEK293-µ-opioid receptor cells |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 |
| Radioligand | [³H]DAMGO (Specific Activity: ~40-60 Ci/mmol) |
| NSB Ligand | Naloxone |
| Test Compounds | Piperidine derivatives, serially diluted |
| Filtration Plate | 96-well glass fiber filter plate (e.g., GF/B) |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
| Scintillation Cocktail | Suitable for microplate counting |
| Equipment | Vacuum manifold, Scintillation counter |
4.6. Step-by-Step Protocol
-
Preparation:
-
Prepare reagents and compound dilutions as described in Protocol 1 (Section 4.3.1).
-
Use a final [³H]DAMGO concentration of ~1.0 nM (at or near its Kd).[6]
-
Use a final Naloxone concentration of 10 µM for NSB determination.[6]
-
Dilute the cell membrane preparation to a final concentration of 10-20 µg of protein per well in Assay Buffer.[6]
-
-
Assay Plate Setup (in a 96-well plate, final volume 200 µL):
-
Follow the same setup for Total, NSB, and Competition binding as in Protocol 1 (Section 4.3.2).
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[6]
-
-
Filtration and Washing:
-
Terminate and wash as described in Protocol 1 (Section 4.3.4).
-
-
Detection:
-
Dry the plate and count radioactivity as described in Protocol 1 (Section 4.3.5).
-
Protocol 3: Homogeneous Scintillation Proximity Assay (SPA)
SPA is a "mix-and-measure" assay that requires no separation step, making it highly amenable to high-throughput screening.[14]
4.7. Rationale and Causality
-
Principle: The receptor source is immobilized onto microscopic beads containing a scintillant. When a radioligand binds to the receptor, the radioisotope is brought into close enough proximity to the bead to excite the scintillant, generating a light signal. Unbound radioligand in the bulk solution is too far away to cause a signal.[5][15]
-
Beads: Streptavidin-coated SPA beads are commonly used, which capture biotinylated receptors or membranes.
-
Advantages: The homogeneous format reduces handling steps, minimizes radioactive waste, and improves throughput compared to filtration assays.[14]
Diagram: Principle of Scintillation Proximity Assay (SPA)
Caption: In SPA, only radioligand bound to the receptor on the bead is close enough to generate a light signal.
4.8. Step-by-Step Protocol (General)
-
Preparation:
-
Immobilize the receptor preparation (e.g., biotinylated cell membranes) onto streptavidin-coated SPA beads according to the manufacturer's instructions. This typically involves incubating the beads with the membranes followed by washing to remove unbound material.
-
Resuspend the receptor-coated beads in the appropriate Assay Buffer.
-
Prepare serial dilutions of the piperidine test compounds, radioligand, and NSB ligand as for the filtration assay.
-
-
Assay Plate Setup (in a 96/384-well plate):
-
Add Assay Buffer, test compound/NSB ligand/buffer, and radioligand to the wells.
-
Initiate the reaction by adding the receptor-coated SPA bead suspension to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (this may require longer incubation than filtration assays, e.g., 2-4 hours or overnight), often with gentle agitation.
-
-
Detection:
-
Count the plate directly in a microplate scintillation counter without any filtration or washing steps. The counter measures the light emitted from the beads.
-
Protocol 4: Non-Radioactive Fluorescence Polarization (FP) Assay
FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled ligand (a "tracer") upon binding to a larger receptor molecule.
4.9. Rationale and Causality
-
Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When it binds to a much larger receptor, its tumbling is slowed dramatically, and it emits light that remains highly polarized.
-
Competition: Unlabeled test compounds compete with the fluorescent tracer for binding to the receptor. As the tracer is displaced, the overall polarization of the solution decreases.
-
Advantages: This method avoids radioactivity, is homogeneous, and is well-suited for HTS.[8]
4.10. Step-by-Step Protocol
-
Assay Optimization (Critical First Step):
-
Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust fluorescence signal well above background.
-
Receptor Concentration: Titrate the receptor protein against the fixed optimal tracer concentration. The goal is to find a receptor concentration that binds a significant fraction (e.g., 50-80%) of the tracer, resulting in a large polarization window between the free tracer and the fully bound tracer.[2]
-
-
Materials and Reagents:
-
Receptor Source: Purified, soluble receptor protein.
-
Assay Buffer: A buffer that ensures protein stability and minimizes non-specific binding.
-
Fluorescent Tracer: A ligand (ideally with a structure related to the compounds being tested) conjugated to a fluorophore (e.g., fluorescein).
-
Test Compounds: Piperidine derivatives, serially diluted.
-
Equipment: A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Plate Setup (in a black 384-well plate, final volume ~20-40 µL):
-
Free Tracer Control (Low mP): Add tracer to Assay Buffer.
-
Bound Tracer Control (High mP): Add tracer and the optimized concentration of receptor to Assay Buffer.
-
Competition Wells: Add tracer, receptor, and varying concentrations of the piperidine test compound to Assay Buffer.[16]
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for 1-2 hours to reach equilibrium.[16]
-
-
Detection:
-
Measure the fluorescence polarization (in milli-polarization units, mP) of each well using the plate reader.
-
Data Analysis and Interpretation
5.1. Calculating Specific Binding
For radioligand assays, the first step is to calculate the specific binding for each data point:
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
5.2. Generating Competition Curves and Determining IC₅₀
-
Convert the specific binding CPM for each test compound concentration into a percentage of the maximum specific binding (where 100% is the specific binding in the absence of any competitor).
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation, also known as a four-parameter logistic model.[17] This analysis will yield the IC₅₀ value.[18]
5.3. Calculating Ki
Once the IC₅₀ is determined, use the Cheng-Prusoff equation (Section 2) to calculate the Ki value, which represents the binding affinity of your piperidine derivative.
Quality Control and Troubleshooting
Ensuring the integrity of your data is paramount. Implement rigorous quality control and be prepared to troubleshoot common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50% of Total) | Radioligand is too hydrophobic; Too much membrane protein; Insufficient washing; Filter binding. | Reduce radioligand concentration; Titrate protein amount downwards; Increase number/volume of ice-cold washes; Pre-soak filters in PEI or add BSA to buffer. |
| Low Signal Window / Poor Z'-factor | Insufficient receptor density or activity; Low radioligand specific activity; Suboptimal assay conditions. | Use a higher quality receptor source; Ensure radioligand has not degraded; Re-optimize buffer, incubation time, and temperature. |
| Poor Reproducibility | Inconsistent pipetting; Incomplete membrane resuspension; Assay drift over time. | Use calibrated pipettes; Vortex membrane stock thoroughly before each use; Adhere to standardized protocols and include quality control samples in every run. |
Conclusion
Receptor binding assays are indispensable tools for the pharmacological characterization of piperidine derivatives. The choice between a classic filtration assay, a high-throughput SPA, or a non-radioactive FP assay will depend on the specific goals and resources of the research program. By carefully selecting the appropriate assay format, optimizing experimental conditions, and applying rigorous data analysis, researchers can obtain accurate and reproducible binding affinity data. This information is critical for establishing structure-activity relationships, guiding lead optimization, and ultimately advancing the development of novel piperidine-based therapeutics.
References
- 1. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 16. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. swordbio.com [swordbio.com]
- 18. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Studies with Piperidines
Introduction: The Privileged Piperidine Scaffold in Enzyme Inhibition
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold."[1][3] This is attributed to its synthetic tractability, favorable physicochemical properties, and its ability to be readily modified to interact with a wide array of biological targets.[1][3] Piperidine derivatives have been successfully developed as potent and selective inhibitors for a diverse range of enzymes, playing crucial roles in therapeutic areas such as neurodegenerative diseases, diabetes, and cancer.[1][4][5]
This guide provides a comprehensive overview of the experimental setup for studying enzyme inhibition by piperidine-containing compounds. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven protocols.
Pillar 1: Understanding the Fundamentals of Enzyme Inhibition
A thorough understanding of enzyme kinetics is paramount for designing robust inhibition studies.[6] Enzyme-catalyzed reactions are typically described by the Michaelis-Menten equation, which relates the reaction velocity (V) to the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[6][7] Enzyme inhibitors modulate this relationship in distinct ways, which can be elucidated through kinetic studies.
There are three primary modes of reversible enzyme inhibition:
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Km but does not affect Vmax.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax but does not affect Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.
A graphical representation of these inhibition modalities can be visualized through Lineweaver-Burk plots (a double reciprocal plot of 1/V versus 1/[S]).[7]
Caption: Modes of reversible enzyme inhibition.
Pillar 2: Experimental Design and Protocols
A well-designed experimental workflow is crucial for obtaining reliable and reproducible data. The following outlines a general workflow for characterizing a piperidine-based enzyme inhibitor.
Caption: General experimental workflow for enzyme inhibition studies.
Protocol 1: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[8] It is the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8]
Objective: To determine the IC50 value of a piperidine-based inhibitor.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Piperidine inhibitor stock solution (typically in DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of the enzyme, substrate, and a serial dilution of the piperidine inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells and ideally below 1%.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for a predetermined time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.[1]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[1]
-
Data Acquisition: Immediately measure the reaction rate using a microplate reader. The detection method will depend on the assay (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays).[1][6]
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Protocol 2: Mechanism of Inhibition (MOI) Studies
MOI studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive).[9]
Objective: To elucidate the mechanism of enzyme inhibition by the piperidine compound.
Procedure:
-
Perform a series of kinetic runs as described in Protocol 1.
-
For each run, use a fixed concentration of the inhibitor.
-
Vary the substrate concentration across a wide range (e.g., 0.1x to 10x Km).
-
Generate a set of substrate saturation curves at different inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or fit the data directly to the appropriate inhibition models using non-linear regression software.[10]
Pillar 3: Data Analysis and Interpretation
| Parameter | Description | How to Determine |
| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%.[8] | Plot % inhibition vs. log[Inhibitor] and fit to a sigmoidal curve.[1] |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.[8] | Determined from MOI studies by fitting the data to the appropriate kinetic model.[11] Can also be estimated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km).[8] |
| Mechanism of Inhibition | The mode by which the inhibitor affects the enzyme (e.g., competitive, non-competitive). | Analysis of kinetic data from MOI studies, often visualized with Lineweaver-Burk plots.[11] |
Troubleshooting and Special Considerations for Piperidine Compounds
While powerful, piperidine-containing compounds can present unique challenges in enzyme assays.
-
Compound Aggregation: Lipophilic piperidine derivatives can be prone to aggregation at higher concentrations, forming colloidal particles that can non-specifically inhibit enzymes and lead to false-positive results.[12]
-
Off-Target Effects: The piperidine scaffold's versatility can sometimes lead to interactions with unintended biological targets.[3]
-
Assay Interference: Some compounds can interfere with the assay signal itself (e.g., colored compounds in absorbance assays, fluorescent compounds in fluorescence assays).[13]
-
Detection: Run control experiments with the compound in the absence of the enzyme.[13]
-
Mitigation: Use an alternative assay format with a different detection method.
-
Conclusion
The study of enzyme inhibition by piperidine-containing compounds is a critical component of modern drug discovery. By combining a solid understanding of enzyme kinetics with robust experimental design and careful data analysis, researchers can effectively characterize the inhibitory properties of these versatile molecules. Awareness of potential pitfalls such as compound aggregation and off-target effects is essential for generating reliable and meaningful data.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. fiveable.me [fiveable.me]
- 8. courses.edx.org [courses.edx.org]
- 9. Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
High-Resolution Mass Spectrometry Analysis of 4-(Phenylsulfanyl)piperidine Hydrochloride: Protocols and Fragmentation Pathways
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(Phenylsulfanyl)piperidine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this intermediate and its subsequent products. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We provide a comprehensive methodology, from sample preparation to data acquisition, and delve into the structural elucidation of the molecule through an in-depth analysis of its fragmentation patterns observed under electrospray ionization.
Introduction: The Analytical Imperative
The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[2][3] The functionalization of this core, as seen in 4-(Phenylsulfanyl)piperidine, provides a versatile template for creating compounds with specific pharmacological profiles. Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such molecules.[4][5] Its high sensitivity and specificity allow for the confident identification of the target compound and the detection of trace-level impurities that could impact downstream synthetic steps or the safety profile of a final active pharmaceutical ingredient (API).
This guide is designed to provide researchers with a robust analytical framework. The causality behind each step is explained, moving beyond a simple recitation of methods to empower scientists to adapt and troubleshoot their own analyses. The core of this note focuses on electrospray ionization (ESI), a soft ionization technique ideal for generating the intact protonated molecule, followed by collision-induced dissociation (CID) to produce structurally informative fragment ions.[2][4]
Physicochemical Properties & Expected Ionization Behavior
Understanding the molecule's properties is fundamental to designing the analytical method.
-
Compound: this compound
-
Molecular Weight (Free Base): 193.31 g/mol
-
Monoisotopic Mass (Free Base, C₁₁H₁₅NS): 193.09252 u
The presence of the basic piperidine nitrogen makes this molecule an excellent candidate for positive ion mode electrospray ionization (ESI).[2] In an acidic mobile phase, the nitrogen atom is readily protonated, leading to the formation of a stable [M+H]⁺ ion, where 'M' represents the neutral free base. This protonated molecule will be the precursor ion selected for subsequent tandem mass spectrometry (MS/MS) experiments.
Experimental Workflow: From Sample to Spectrum
The overall analytical process is a sequential flow designed for reproducibility and accuracy. It begins with precise sample preparation, followed by chromatographic separation to isolate the analyte from any potential matrix components, and concludes with mass spectrometric detection and structural fragmentation.
Caption: Overall experimental workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Analysis
This protocol is optimized for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a UHPLC system.
A. Materials and Reagents
-
This compound (Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (Optima™ LC/MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
B. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with 50:50 Methanol:Water to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient for high-sensitivity instruments.
C. Liquid Chromatography (LC) Conditions The chromatographic step ensures that the analyte is separated from solvents and potential impurities prior to entering the mass spectrometer, reducing ion suppression and improving data quality.[5]
| Parameter | Recommended Condition | Rationale |
| System | UHPLC or HPLC System | Provides efficient separation and sharp peaks. |
| Column | C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µm | A standard choice offering good retention and peak shape for this type of molecule.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier promotes protonation of the analyte for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the compound from the reversed-phase column. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A standard gradient to ensure elution of the analyte and cleaning of the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 2 µL | A small volume is sufficient with modern sensitive instruments. |
D. Mass Spectrometry (MS) Conditions These parameters should be optimized for the specific instrument in use. The following are typical starting points for an ESI source.
| Parameter | Recommended Condition | Rationale |
| Instrument | Q-TOF or Orbitrap Mass Spectrometer | Provides high mass accuracy for confident formula determination. |
| Ionization Mode | ESI, Positive | The basic piperidine nitrogen is readily protonated.[2] |
| Scan Range (MS1) | m/z 50 - 500 | A range sufficient to detect the protonated molecule. |
| Capillary Voltage | 3.5 kV | Creates a stable electrospray. |
| Source Temp. | 120 °C | Assists in solvent desolvation. |
| Desolvation Temp. | 350 °C | Ensures complete desolvation of ions before they enter the mass analyzer. |
| Nebulizer Gas | Nitrogen, 45 psi | Disperses the liquid into a fine aerosol. |
| MS/MS Scan | Product Ion Scan | |
| Precursor Ion | m/z 194.100 | The [M+H]⁺ ion of the free base. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramp of energies ensures a wide range of fragments are produced for detailed structural analysis. |
Results & Discussion: Fragmentation Pathway Analysis
Upon analysis, the full scan (MS1) spectrum will prominently feature the protonated molecule [C₁₁H₁₅NS + H]⁺ at m/z 194.100. The high-resolution measurement allows for confirmation of the elemental composition.
Tandem MS (MS/MS) of the precursor ion at m/z 194.100 reveals a characteristic fragmentation pattern. The primary fragmentation routes for piperidine-containing compounds involve cleavages of the piperidine ring and reactions related to its substituents.[2][9] The proposed fragmentation pathway for 4-(Phenylsulfanyl)piperidine is detailed below.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of 4-(Phenylsulfanyl)piperidine.
Key Fragmentation Insights:
-
Loss of Thiophenol (m/z 84.081): A major fragmentation pathway involves the cleavage of the C-S bond, leading to the neutral loss of thiophenol (C₆H₅SH). This results in a highly stable piperidinyl cation fragment at m/z 84.081. This is a common and diagnostic fragmentation for 4-substituted piperidines.
-
Formation of Phenylsulfenyl Cation (m/z 110.037): Cleavage of the C-S bond can also result in the formation of the phenylsulfenyl cation (C₆H₅S⁺) at m/z 110.037, with the charge being retained on the sulfur-containing portion of the molecule.
-
Loss of Hydrogen Sulfide (m/z 160.105): A rearrangement reaction can lead to the elimination of a neutral hydrogen sulfide molecule (H₂S), resulting in a fragment ion at m/z 160.105.
Summary of Key Ions:
| Ion Description | Proposed Formula | Calculated Exact Mass (m/z) |
| Precursor Ion [M+H]⁺ | C₁₁H₁₆NS⁺ | 194.1000 |
| Fragment 1 | C₅H₁₀N⁺ | 84.0813 |
| Fragment 2 | C₆H₅S⁺ | 109.0112 |
| Fragment 3 | C₁₁H₁₄N⁺ | 160.1126 |
Note: Observed m/z values on a high-resolution instrument should be within 5 ppm of the calculated exact mass.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and highly specific protocol for the analysis of this compound. The use of high-resolution mass spectrometry enables confident confirmation of its elemental composition, while the characteristic fragmentation pattern serves as a definitive structural fingerprint. This methodology is directly applicable to quality control in a manufacturing setting, for impurity profiling in drug development, and as a foundation for metabolite identification studies. The robust nature of the protocol ensures its utility for researchers and scientists working with this important pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]
- 7. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. caymanchem.com [caymanchem.com]
In Vivo Experimental Design for Piperidine-Derived Analgesics: A Comprehensive Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating piperidine-derived analgesics. The protocols and methodologies outlined herein are grounded in established scientific principles to ensure robust and reproducible results, crucial for the preclinical development of novel pain therapeutics.
Introduction: The Significance of Piperidine Scaffolds in Analgesia
The piperidine nucleus is a fundamental structural motif in a multitude of clinically significant analgesic agents, including potent opioids like fentanyl and pethidine.[1][2][3] Its conformational flexibility allows for optimal interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is a primary target for many effective pain medications.[2][4][5] The development of novel piperidine derivatives aims to enhance analgesic efficacy while mitigating the severe adverse effects associated with traditional opioids, such as respiratory depression, constipation, and the potential for addiction.[6][7] A thorough in vivo evaluation is therefore paramount to characterize the complete pharmacological profile of these new chemical entities.
The primary goals of in vivo studies for piperidine-derived analgesics are to:
-
Establish dose-dependent analgesic efficacy in various pain models.
-
Characterize the side-effect profile, including sedation, respiratory depression, and gastrointestinal effects.
-
Elucidate the pharmacokinetic and pharmacodynamic (PK/PD) relationship.
-
Provide a preliminary assessment of the abuse liability.
This guide will detail the essential in vivo assays and protocols to achieve these objectives, emphasizing ethical considerations and data integrity throughout the experimental process.
Foundational Principles of In Vivo Analgesic Testing
A tiered approach is recommended for the in vivo evaluation of piperidine-derived analgesics, starting with acute nociceptive models and progressing to more complex models of inflammatory and neuropathic pain. This strategy allows for a comprehensive characterization of the compound's analgesic spectrum.
Ethical Considerations in Animal Pain Research
All animal experiments must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals.[8][9] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal suffering.[8][10] Protocols should be designed to use the minimum number of animals necessary to obtain statistically significant data, and humane endpoints must be clearly defined to prevent unnecessary pain and distress.[11][12]
Experimental Workflow for Analgesic Drug Discovery
The following diagram illustrates a typical workflow for the in vivo screening and characterization of novel piperidine-derived analgesics.
Caption: In Vivo Analgesic Screening Workflow.
Protocols for Assessing Analgesic Efficacy
Acute Nociceptive Pain Models
These models are essential for initial screening and determining the potency of a compound against thermally mediated pain. They are particularly sensitive to centrally acting analgesics like opioids.[13]
The tail-flick test measures the latency of an animal to withdraw its tail from a source of thermal stimulation.[14][15] An increase in latency indicates an analgesic effect.[16]
Protocol:
-
Animal Habituation: Acclimate mice or rats to the testing apparatus for at least 15-30 minutes before the experiment.
-
Baseline Measurement: Gently restrain the animal and position its tail over the heat source (e.g., a focused light beam).[15] Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (typically 10-12 seconds) must be set to prevent tissue damage.[15][16]
-
Drug Administration: Administer the piperidine derivative via the desired route (e.g., intraperitoneal, oral, subcutaneous).
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
The hot plate test assesses the animal's response to a heated surface by measuring the latency to lick a paw or jump.[13][17] This response involves supraspinal pathways and is a good indicator of central analgesic activity.[17]
Protocol:
-
Apparatus Setup: Set the hot plate to a constant temperature (e.g., 55 ± 1°C).[18]
-
Animal Screening: Place each animal on the hot plate and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time of 30-60 seconds is typically used. Animals with baseline latencies outside a predetermined range (e.g., 5-30 seconds) may be excluded.[19]
-
Drug Administration: Administer the test compound.
-
Post-Treatment Measurement: At various time points after administration, place the animal back on the hot plate and record the response latency.
-
Data Analysis: Similar to the tail-flick test, calculate the %MPE or the change in pain threshold.[19]
| Parameter | Tail-Flick Test | Hot Plate Test |
| Pain Stimulus | Radiant Heat | Conductive Heat |
| Endpoint | Tail withdrawal | Paw licking/jumping |
| Spinal/Supraspinal | Primarily spinal reflex | Supraspinal integration |
| Sensitivity | High for opioids | High for opioids |
Table 1: Comparison of Acute Nociceptive Tests.
Inflammatory Pain Models
These models are crucial for evaluating the efficacy of compounds against pain arising from tissue injury and inflammation.
The formalin test is a robust model that produces a biphasic pain response.[20] The early phase (0-5 minutes) is due to direct activation of nociceptors, while the late phase (20-30 minutes) is associated with an inflammatory response and central sensitization.[21][22] Centrally acting analgesics are effective in both phases, whereas non-steroidal anti-inflammatory drugs (NSAIDs) typically only inhibit the late phase.[21]
Protocol:
-
Animal Habituation: Place the animal in a clear observation chamber for at least 30 minutes to acclimate.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline) into the plantar surface of one hind paw.[20][21]
-
Behavioral Observation: Record the amount of time the animal spends licking or biting the injected paw over a period of up to 60 minutes.[21] The observation period is divided into the early and late phases.
-
Drug Administration: The test compound is typically administered prior to the formalin injection.
-
Data Analysis: Compare the duration of licking/biting behavior in the drug-treated group to the vehicle-treated group for both phases.
Neuropathic Pain Models
Neuropathic pain models are essential for evaluating analgesics intended for chronic pain states resulting from nerve damage.
This test measures the withdrawal threshold of the paw in response to a mechanical stimulus, a key symptom of neuropathic pain.[23]
Protocol:
-
Animal Habituation: Place the animal in a chamber with a wire mesh floor and allow it to acclimate.[23]
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[24] The threshold is the lowest force that elicits a paw withdrawal response. The "up-down" method is a common and efficient way to determine the 50% withdrawal threshold.[23][24] Electronic von Frey devices can also be used for a more rapid and objective measurement.[25][26]
-
Drug Administration: Administer the test compound and measure the withdrawal threshold at various time points.
-
Data Analysis: An increase in the paw withdrawal threshold indicates an anti-allodynic effect.
Profiling Side Effects and Safety
A critical aspect of developing novel piperidine-derived analgesics is to assess their side-effect profile, particularly in comparison to standard opioids like morphine.
Assessment of Respiratory Depression
Respiratory depression is a major life-threatening side effect of MOR agonists.[6][7] Whole-body plethysmography is a non-invasive method to measure respiratory parameters in conscious, freely moving animals.[27][28]
Protocol:
-
Animal Acclimation: Place the animal in the plethysmography chamber and allow it to acclimate.
-
Baseline Measurement: Record baseline respiratory parameters (e.g., respiratory rate, tidal volume).
-
Drug Administration: Administer the test compound.
-
Post-Treatment Monitoring: Continuously monitor respiratory parameters for a defined period.
-
Data Analysis: Compare the changes in respiratory parameters in the drug-treated group to the vehicle-treated group.
Evaluation of Gastrointestinal Transit
Opioid-induced constipation is a common and often debilitating side effect.[27] The charcoal meal test is a standard method to assess gastrointestinal motility.
Protocol:
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration: Administer the test compound.
-
Charcoal Meal Administration: After a set time, administer a charcoal meal (e.g., 5% charcoal in 10% gum acacia) orally.
-
Euthanasia and Measurement: After a specific duration (e.g., 30 minutes), humanely euthanize the animals and dissect the small intestine.
-
Data Analysis: Measure the distance traveled by the charcoal meal and express it as a percentage of the total length of the small intestine. A decrease in this percentage indicates constipation.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Understanding the relationship between drug concentration and its analgesic effect is crucial for determining optimal dosing regimens.
Protocol:
-
Dose-Response Studies: Conduct efficacy studies (e.g., tail-flick) at multiple dose levels to establish a dose-response curve.
-
Pharmacokinetic Sampling: In a parallel group of animals, administer the compound and collect blood samples at various time points.
-
Bioanalysis: Analyze the plasma samples to determine the drug concentration over time.
-
PK/PD Modeling: Correlate the pharmacokinetic parameters (e.g., Cmax, AUC) with the pharmacodynamic endpoints (e.g., %MPE) to build a PK/PD model.
Conclusion
The in vivo experimental design for piperidine-derived analgesics requires a systematic and multi-faceted approach. By employing a battery of well-validated models to assess efficacy, side effects, and pharmacokinetics, researchers can build a comprehensive profile of novel drug candidates. Adherence to rigorous scientific and ethical standards is essential for generating reliable data to support the advancement of new and safer pain therapeutics. This guide provides a foundational framework for these critical preclinical studies.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. longdom.org [longdom.org]
- 3. Fentanyl - Wikipedia [en.wikipedia.org]
- 4. Opioid receptors: from binding sites to visible molecules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pain in Research Animals: General Principles and Considerations - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Painful dilemmas: the ethics of animal-based pain research | Animal Welfare | Cambridge Core [cambridge.org]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Hot plate test [panlab.com]
- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 19. bio-protocol.org [bio-protocol.org]
- 20. criver.com [criver.com]
- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 25. harvardapparatus.com [harvardapparatus.com]
- 26. researchgate.net [researchgate.net]
- 27. In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression: no two opioids have the same profile - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression: no two opioids have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 4-(Phenylsulfanyl)piperidine Derivatives in Advanced Drug Delivery
Foreword: Unlocking the Therapeutic Potential of 4-(Phenylsulfanyl)piperidine Derivatives
The 4-(phenylsulfanyl)piperidine scaffold represents a privileged structure in modern medicinal chemistry, with derivatives showing significant promise across a spectrum of therapeutic areas, including neurodegenerative disorders, pain management, and oncology.[1] The inherent lipophilicity imparted by the phenylsulfanyl moiety, combined with the versatile pharmacophore of the piperidine ring, presents both opportunities and challenges for effective drug delivery.[2] The primary obstacle to realizing the full clinical potential of this class of compounds often lies in their poor aqueous solubility, which can limit bioavailability and necessitate innovative formulation strategies.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of 4-(phenylsulfanyl)piperidine derivatives. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind formulation choices, offers detailed, field-proven protocols, and establishes a framework for the robust analytical characterization of the resulting drug delivery systems. Our objective is to empower researchers to rationally design and execute formulation strategies that enhance the therapeutic efficacy of this promising class of molecules.
Foundational Principles: Physicochemical Characterization and Pre-formulation Studies
A successful formulation strategy is built upon a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API). For 4-(phenylsulfanyl)piperidine derivatives, the interplay between the basic piperidine nitrogen and the lipophilic phenylsulfanyl group governs their solubility, permeability, and ultimately, their fate in vivo.
Critical Physicochemical Parameters
A summary of the key physicochemical properties to be determined for any new 4-(phenylsulfanyl)piperidine derivative is presented in Table 1.
| Parameter | Significance in Formulation Development | Typical Analytical Methods |
| Aqueous Solubility | Determines the feasibility of simple aqueous formulations and informs the necessity for solubility enhancement techniques. Influences dissolution rate. | Shake-flask method, Potentiometric titration |
| pKa | The basicity of the piperidine nitrogen dictates the ionization state at physiological pH, impacting solubility, membrane permeability, and potential for pH-gradient-driven liposomal loading. | Potentiometric titration, UV-spectrophotometry, Capillary electrophoresis |
| LogP/LogD | A measure of lipophilicity, which is critical for predicting membrane permeability, protein binding, and suitability for encapsulation in lipid-based and polymeric nanoparticle systems. | Shake-flask method (octanol/water), Reverse-phase HPLC |
| Crystal Form & Polymorphism | Different crystalline forms can exhibit varying solubility, dissolution rates, and stability, impacting bioavailability and manufacturability. | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
| Chemical Stability | Assessment of degradation pathways (e.g., oxidation of the sulfide) under various stress conditions (pH, light, temperature) is crucial for selecting appropriate excipients and storage conditions. | Stability-indicating HPLC methods |
Table 1: Essential Physicochemical Properties for Formulation Development of 4-(Phenylsulfanyl)piperidine Derivatives
The Causality Behind Pre-formulation Choices
The initial physicochemical data will guide the selection of a suitable formulation pathway. For instance, a high LogP value coupled with low aqueous solubility would strongly indicate the need for lipid-based or polymeric nanoparticle formulations to improve dissolution and absorption. Conversely, a derivative with moderate solubility and a favorable pKa might be a candidate for a prodrug approach to enhance permeability.
Advanced Formulation Strategies for 4-(Phenylsulfanyl)piperidine Derivatives
Given the anticipated lipophilic nature of 4-(phenylsulfanyl)piperidine derivatives, this section will focus on two primary formulation strategies: polymeric nanoparticles and liposomal encapsulation. A third, complementary strategy, the prodrug approach, will also be discussed.
Polymeric Nanoparticles: A Versatile Platform for Hydrophobic Drugs
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a leading FDA-approved platform for the controlled release of hydrophobic drugs.[3] The encapsulation of a 4-(phenylsulfanyl)piperidine derivative within a PLGA matrix can protect it from degradation, provide sustained release, and improve its oral bioavailability.
Caption: Workflow for the formulation of 4-(Phenylsulfanyl)piperidine derivatives into PLGA nanoparticles.
This protocol is designed for the encapsulation of a hydrophobic 4-(phenylsulfanyl)piperidine derivative.
Materials:
-
4-(Phenylsulfanyl)piperidine derivative
-
PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.5 dL/g)
-
Dichloromethane (DCM, HPLC grade)
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
Deionized water
-
High-shear homogenizer or probe sonicator
-
Rotary evaporator
-
High-speed centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation:
-
Accurately weigh 50 mg of PLGA and 10 mg of the 4-(phenylsulfanyl)piperidine derivative.
-
Dissolve both components in 2 mL of DCM in a glass vial. Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of PVA in deionized water. This will serve as the surfactant to stabilize the emulsion.
-
-
Emulsification:
-
Add the organic phase to 10 mL of the aqueous PVA solution.
-
Immediately homogenize the mixture at 15,000 rpm for 5 minutes or sonicate on ice for 3 minutes (e.g., 30 seconds on, 30 seconds off cycles) to form an oil-in-water (o/w) emulsion. The resulting emulsion should appear milky white.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator.
-
Evaporate the DCM under reduced pressure at room temperature for 2-4 hours, or until no organic solvent is detectable. This step hardens the nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains residual PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to ensure complete removal of the surfactant.
-
-
Lyophilization:
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry, free-flowing powder.
-
Store the lyophilized nanoparticles at -20°C in a desiccator.
-
Liposomal Formulations: Leveraging the Piperidine Moiety
Liposomes offer a versatile platform for both hydrophobic and amphiphilic drugs.[4] For 4-(phenylsulfanyl)piperidine derivatives, two primary loading strategies can be employed: passive loading for highly lipophilic analogues and active (or remote) loading for derivatives with a readily ionizable piperidine nitrogen.
This method relies on the partitioning of the hydrophobic drug into the lipid bilayer during the formation of the liposomes.
Materials:
-
4-(Phenylsulfanyl)piperidine derivative
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., PBS pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and the 4-(phenylsulfanyl)piperidine derivative in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio would be DSPC:Cholesterol at 55:45 with the drug at a 1:10 drug-to-lipid molar ratio.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary phospholipid. A thin, uniform lipid film should form on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by gentle rotation of the flask at a temperature above the Tc. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion for Size Reduction:
-
To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be performed at a temperature above the Tc of the lipids. Repeat the extrusion process 10-15 times.
-
-
Purification:
-
Remove unencapsulated drug by size exclusion chromatography or dialysis against the hydration buffer.
-
This powerful technique utilizes a transmembrane pH gradient to drive the accumulation of ionizable drugs, such as the protonated form of the piperidine ring, into the aqueous core of pre-formed liposomes.[5] This method often achieves much higher encapsulation efficiencies than passive loading.
Caption: Workflow for the active (remote) loading of a 4-(Phenylsulfanyl)piperidine derivative into liposomes.
Materials:
-
4-(Phenylsulfanyl)piperidine derivative
-
DSPC, Cholesterol
-
Ammonium sulfate solution (300 mM)
-
HEPES buffered saline (HBS), pH 7.4
-
Materials for thin-film hydration and extrusion as in Protocol 2.2.1
Procedure:
-
Liposome Preparation with Internal Buffer:
-
Prepare liposomes by thin-film hydration and extrusion as described in Protocol 2.2.1, but use the 300 mM ammonium sulfate solution as the hydration buffer.
-
-
Creation of the pH Gradient:
-
Remove the external ammonium sulfate by dialyzing the liposome suspension against HBS (pH 7.4). This creates a pH gradient where the interior of the liposome is acidic relative to the exterior.
-
-
Drug Loading:
-
Prepare a solution of the 4-(phenylsulfanyl)piperidine derivative in HBS.
-
Add the drug solution to the liposome suspension and incubate at a temperature above the Tc of the lipids (e.g., 60°C for DSPC) for 30-60 minutes. The uncharged form of the piperidine derivative will cross the lipid bilayer. Once inside, it will become protonated in the acidic core and trapped.
-
-
Purification:
-
Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
Prodrug Strategy: Enhancing Permeability and Modifying Release
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. For 4-(phenylsulfanyl)piperidine derivatives, a prodrug strategy can be employed to temporarily mask the polar N-H group of the piperidine, thereby increasing its lipophilicity and enhancing its ability to cross cell membranes.
Conceptual Approach:
A common strategy involves acylating the piperidine nitrogen with a linker that is susceptible to enzymatic cleavage in vivo. For example, an ester-containing promoiety could be attached, which would be cleaved by esterases to release the active parent drug.
Analytical Characterization of Formulations
Robust analytical characterization is essential to ensure the quality, stability, and performance of the formulated 4-(phenylsulfanyl)piperidine derivatives.
| Parameter | Nanoparticle-Specific Methods | Liposome-Specific Methods | General Methods |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | Dynamic Light Scattering (DLS) | |
| Zeta Potential | DLS with electrophoresis | DLS with electrophoresis | |
| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Cryo-Transmission Electron Microscopy (Cryo-TEM) | |
| Encapsulation Efficiency & Drug Loading | UV-Vis or HPLC analysis of the supernatant after centrifugation. Digestion of nanoparticles followed by HPLC analysis. | UV-Vis or HPLC analysis of the supernatant after purification. Lysis of liposomes with a suitable solvent followed by HPLC analysis. | |
| In Vitro Drug Release | Dialysis method, Sample and separate method | Dialysis method | |
| Physical & Chemical Stability | Monitoring of size, zeta potential, and drug content over time under different storage conditions. | Monitoring of size, zeta potential, drug leakage, and lipid hydrolysis over time. | Stability-indicating HPLC |
Table 2: Key Analytical Techniques for Characterization of Nanoparticle and Liposomal Formulations
Protocol 3.1: Determination of Encapsulation Efficiency by HPLC
Principle:
The amount of encapsulated drug is determined by subtracting the amount of free drug in the supernatant (for nanoparticles) or external buffer (for liposomes) from the total amount of drug used in the formulation.
Procedure:
-
Sample Preparation:
-
After formulation and centrifugation/purification, carefully collect the supernatant or the eluate from the purification step.
-
Prepare a "total drug" sample by dissolving a known amount of the unformulated drug in a suitable solvent.
-
Prepare a "formulation" sample by dissolving a known amount of the lyophilized nanoparticles or liposomal formulation in a solvent that disrupts the formulation and dissolves the drug and excipients (e.g., acetonitrile or methanol).
-
-
HPLC Analysis:
-
Develop and validate an HPLC method for the quantification of the 4-(phenylsulfanyl)piperidine derivative. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common starting point. Detection is typically by UV absorbance at a wavelength where the compound has a maximum.
-
Construct a calibration curve using standard solutions of the drug.
-
Inject the supernatant, total drug, and formulation samples and determine the drug concentration from the calibration curve.
-
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [Mass of Drug in Nanoparticles or Liposomes / Total Mass of Nanoparticles or Liposomes] x 100
-
Conclusion and Future Directions
The formulation of 4-(phenylsulfanyl)piperidine derivatives into advanced drug delivery systems like polymeric nanoparticles and liposomes is a critical step in translating their therapeutic promise into clinical reality. The choice of formulation strategy should be guided by a thorough understanding of the physicochemical properties of the specific derivative. The protocols provided herein offer a robust starting point for researchers in this field. Future work should focus on optimizing these formulations for specific delivery routes and therapeutic targets, including the surface modification of nanoparticles and liposomes with targeting ligands to enhance site-specific delivery and further improve the therapeutic index.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal drug delivery systems: from concept to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Guide to Pre-column Derivatization for HPLC Analysis of Piperidines
Abstract
The piperidine ring is a cornerstone of many pharmaceutical compounds, yet its analysis by High-Performance Liquid Chromatography (HPLC) presents significant challenges.[1] Lacking a native chromophore, piperidine and its simple derivatives are often invisible to UV detectors, the workhorses of HPLC analysis. Furthermore, their inherent polarity can lead to poor retention on conventional reversed-phase columns. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of pre-column derivatization to overcome these analytical hurdles. We will delve into the underlying principles, offer field-proven protocols for various derivatizing agents, and provide comprehensive HPLC method parameters to ensure robust and reliable quantification of piperidine-containing compounds.
The Piperidine Predicament: Why Derivatization is Essential
The piperidine moiety, a saturated heterocycle, is a crucial pharmacophore in a wide range of drugs.[1] However, its physicochemical properties make direct HPLC analysis problematic. The primary challenges include:
-
Lack of a Strong Chromophore: Simple piperidines do not absorb UV radiation in the typical range of HPLC detectors (200-400 nm), rendering them undetectable.[1]
-
High Polarity: The polar nature of the piperidine nitrogen leads to poor retention on non-polar stationary phases like C18, which are commonly used in reversed-phase HPLC.[1] This results in elution near the void volume, where interference from the sample matrix is most pronounced.
-
Variable Ionization: The basic nature of the piperidine nitrogen (pKa ≈ 11) means its ionization state is highly dependent on the mobile phase pH. This can lead to peak tailing and poor reproducibility.
Pre-column derivatization addresses these challenges by chemically modifying the piperidine molecule before it enters the HPLC system. This process attaches a new functional group (a "tag") to the analyte, imparting desirable properties for analysis.
The Art of the Tag: Selecting the Right Derivatization Reagent
The choice of derivatization reagent is critical and depends on the available detector and the specific analytical requirements. The ideal reagent should react quickly and completely with the piperidine's secondary amine under mild conditions to form a single, stable product.
Here, we explore three widely used and effective derivatization agents for piperidines:
-
4-Toluenesulfonyl Chloride (TsCl or Tosyl Chloride): For UV Detection.
-
Dansyl Chloride (Dns-Cl): For UV and Fluorescence Detection.
-
4-Fluoro-7-nitrobenzofurazan (NBD-F): For UV and Fluorescence Detection.
Mechanism of Action: A Tale of Nucleophilic Substitution
The derivatization of piperidine, a secondary amine, with these reagents proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic center of the derivatizing agent (e.g., the sulfur atom in sulfonyl chlorides or the electron-deficient aromatic ring in NBD-F). This reaction is typically carried out under basic conditions to ensure the piperidine nitrogen is in its unprotonated, more nucleophilic state.[2]
Field-Proven Protocols: From Reaction to Injection
The following protocols are designed to be robust and reproducible. However, as a Senior Application Scientist, I must emphasize that optimization for your specific analyte and matrix is always recommended.
Protocol 1: Derivatization with 4-Toluenesulfonyl Chloride (TsCl) for UV Detection
Tosyl chloride is a cost-effective reagent that introduces a strongly UV-active tosyl group onto the piperidine molecule.[1][3][4] This method is well-suited for routine quality control analysis.[3][5]
Experimental Workflow:
Caption: Workflow for TsCl Derivatization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Derivatization Reaction:
-
In a 10 mL volumetric flask, mix 1.0 mL of the piperidine stock solution and 1.0 mL of the TsCl solution.[4]
-
Add an appropriate amount of the TEA solution to catalyze the reaction and neutralize the HCl byproduct.[4]
-
Dilute to the mark with methanol.
-
Allow the reaction to proceed at room temperature. The derivative is reported to be stable for 24 hours.[4]
-
-
HPLC Analysis:
-
Inject an appropriate volume of the reaction mixture into the HPLC system.
-
Protocol 2: Derivatization with Dansyl Chloride (Dns-Cl) for Fluorescence/UV Detection
Dansyl chloride reacts with primary and secondary amines to form highly fluorescent and UV-active sulfonamide adducts, enabling detection in the picomole to femtomole range.[2] This increased sensitivity is ideal for trace analysis.
Reaction Pathway:
Caption: Dansylation Reaction Pathway.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a solution of dansyl chloride in acetonitrile (e.g., 1.5 mg/mL). This solution should be freshly prepared.
-
Buffer: Prepare a 100 mM carbonate-bicarbonate buffer (pH 9.5-10.5).[2]
-
Quenching Solution: A solution to react with excess dansyl chloride, such as 10% ammonium hydroxide, can be used.[2]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the derivatization reagent.[2]
-
Add 25 µL of the sample or standard solution.[2]
-
Add 25 µL of the alkaline buffer.
-
Vortex the mixture and incubate in a water bath at a specified temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes). Optimization of time and temperature is recommended.
-
After incubation, cool the mixture and add 7.5 µL of the quenching solution to consume any excess dansyl chloride.[2]
-
-
HPLC Analysis:
-
Inject the final solution into the HPLC system.
-
Protocol 3: Derivatization with 4-Fluoro-7-nitrobenzofurazan (NBD-F) for Fluorescence/UV Detection
NBD-F is a highly reactive labeling agent that forms intensely fluorescent and colored derivatives with both primary and secondary amines under mild conditions.[6][7][8] The reaction is often very rapid.
Experimental Workflow:
Caption: Workflow for NBD-F Derivatization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Derivatization Reaction:
-
In a reaction vial, mix 300 µL of the sample or standard solution (dissolved in the borate buffer) with 100 µL of the NBD-F/acetonitrile solution.[6]
-
Heat the vial at 60°C for 1 minute.[6]
-
Immediately cool the vial in an ice bath to stop the reaction.[6]
-
Add 400 µL of the 50 mM HCl solution to the reaction mixture.[6]
-
-
HPLC Analysis:
-
The mixture is now ready for HPLC analysis.[6]
-
Chromatographic Separation: Achieving Baseline Resolution
Once derivatized, the piperidine adducts are significantly more hydrophobic, allowing for excellent retention and separation on reversed-phase columns.
HPLC System and Column
A standard HPLC system equipped with a UV-Vis or Fluorescence detector is suitable. A C18 column is the most common choice for separating these derivatives.[1][3][5]
Mobile Phase and Elution
A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the efficient elution of both early-eluting polar impurities and the more retained derivatized analyte.
Data Presentation: Comparative Tables
Table 1: Comparison of Derivatization Reagents for Piperidine Analysis
| Feature | 4-Toluenesulfonyl Chloride (TsCl) | Dansyl Chloride (Dns-Cl) | 4-Fluoro-7-nitrobenzofurazan (NBD-F) |
| Detection Mode | UV | UV, Fluorescence | UV, Fluorescence |
| Sensitivity | Moderate (µg/mL range)[3][5] | High (pmol-fmol range)[2] | Very High (fmol range)[9] |
| Reaction Conditions | Room temperature, basic pH[1][4] | 40-60°C, pH 9.5-10.5[2][10] | 60°C, pH 8.0-9.5, very rapid[6][9] |
| Derivative Stability | Stable for at least 24 hours[4] | Stable[2] | Stable after acidification[6] |
| Primary Application | Routine QC, content uniformity | Trace analysis, bioanalysis | Trace analysis, amino acid analysis |
Table 2: Typical HPLC Method Parameters for Derivatized Piperidine
| Parameter | Method for Tosyl-Piperidine[3][5] | Method for Dansyl-Piperidine (General) | Method for NBD-Piperidine (General) |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (32:68, A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Column Temp. | 30°C | Ambient or 30-40°C | Ambient or 30-40°C |
| Detector | UV at 228 nm[11] | FLD (Ex: ~340 nm, Em: ~525 nm) or UV | FLD (Ex: 470 nm, Em: 530 nm)[6] or UV |
| Injection Vol. | 10-20 µL | 10-20 µL | 10-20 µL |
Method Validation: Ensuring Trustworthiness
Any developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For a TsCl derivatization method, linearity was reported in the range of 0.44-53.33 μg/mL with an R² of 0.9996.[3][5]
-
Accuracy: The closeness of test results to the true value. Average recovery for a TsCl method was found to be 101.82%.[3][5]
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified. For a TsCl method, the LOD and LOQ were reported as 0.15 μg/mL and 0.44 μg/mL, respectively.[3][5]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion: A Powerful Strategy for a Challenging Analyte
Pre-column derivatization is an indispensable tool for the successful HPLC analysis of piperidines. By converting these chromatographically challenging compounds into UV-active and/or fluorescent derivatives, analysts can achieve the sensitivity, selectivity, and robust retention needed for accurate quantification. The choice of reagent—from the workhorse TsCl for routine UV analysis to the highly sensitive Dns-Cl and NBD-F for trace-level fluorescence detection—can be tailored to the specific needs of the laboratory. The protocols and methods outlined in this guide provide a solid, experience-based foundation for researchers and drug development professionals to confidently tackle the analysis of piperidine-containing compounds, ensuring the quality and safety of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 7. HPLC Derivatization Reagents | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(Phenylsulfanyl)piperidine HCl as an Analytical Standard
Introduction: The Role of a Well-Characterized Standard
In pharmaceutical development and quality control, the accuracy of analytical data is fundamentally tethered to the quality of the reference standards used. 4-(Phenylsulfanyl)piperidine HCl is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][2] Its precise quantification is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product.
This document provides a comprehensive guide for the qualification and use of 4-(Phenylsulfanyl)piperidine HCl as an analytical standard. The methodologies detailed herein are designed to establish the identity, purity, and potency of the standard, thereby ensuring its suitability for its intended purpose, in alignment with international regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4][5] The protocols are grounded in the principle of orthogonal testing, wherein multiple analytical techniques with different chemical principles are employed to provide a high degree of confidence in the final assigned purity value.
Physicochemical Properties & Handling
A thorough understanding of the standard's physical and chemical properties is the foundation of its proper use.
| Property | Value | Source |
| Chemical Name | 4-(Phenylsulfanyl)piperidine hydrochloride | [6][7][8] |
| Synonyms | 4-(Phenylthio)piperidine hydrochloride | [6][7] |
| CAS Number | 101798-66-7 | [6] |
| Molecular Formula | C₁₁H₁₆ClNS | [6][7] |
| Molecular Weight | 229.77 g/mol | [6][7] |
| Appearance | White to off-white solid | [1][2] |
| Storage Conditions | Store at 2-8°C, protected from light and moisture. | [1][8] |
Safety & Handling: 4-(Phenylsulfanyl)piperidine HCl should be handled in accordance with its Safety Data Sheet (SDS). It is classified as toxic if swallowed and causes skin and serious eye irritation.[9][10] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.[11] All weighing and solution preparation should be conducted in a well-ventilated area or a chemical fume hood.[11]
Qualification of the Analytical Standard
The objective of qualification is to assign a purity value to the standard with a high degree of certainty. This is achieved by quantifying the main component and all significant impurities (organic, inorganic, residual solvents, and water). The workflow for this process is outlined below.
Caption: Workflow for the qualification of an analytical reference standard.
Mass Balance Approach: The purity of the standard is determined by the mass balance method, as recommended by the United States Pharmacopeia (USP).[12][13]
Purity (%) = 100% − (% Organic Impurities) − (% Water) − (% Residual Solvents) − (% Non-Volatile Residue)
Analytical Methodologies & Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity
Causality: Reversed-phase HPLC is the primary technique for assessing the purity and quantifying organic impurities. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar 4-(Phenylsulfanyl)piperidine.[14] The phenyl group provides a strong chromophore, making UV detection highly suitable and sensitive.[14] An acidic mobile phase modifier (e.g., formic acid) is used to ensure the piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes.[14][15]
Protocol:
-
Sample Preparation: Accurately weigh approximately 25 mg of the standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to achieve a concentration of 0.5 mg/mL.
-
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV/Vis or PDA detector |
| Column | C18, 150 x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
-
Analysis: Inject the prepared sample. Impurity levels are determined by area percent normalization, assuming a relative response factor of 1.0 for unknown impurities. This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[3][4][16]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Causality: Headspace GC-MS is the gold standard for identifying and quantifying residual solvents that may be present from the synthesis process. This technique is highly sensitive and specific, allowing for the separation of volatile compounds from the non-volatile standard. A polar GC column is often used for common polar and non-polar organic solvents.
Protocol:
-
Sample Preparation: Accurately weigh about 100 mg of the standard directly into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMA) and seal the vial immediately.
-
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| Instrument | Headspace Sampler coupled to a GC-MS |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | 40°C (hold 5 min), ramp to 220°C at 10°C/min |
| Injector Temp. | 230°C |
| Transfer Line | 240°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Headspace Temp. | 80°C |
| Loop Temp. | 90°C |
| Vial Eq. Time | 15 minutes |
-
Analysis: Run the vial and acquire data in full scan mode to identify any present solvents. Quantify against an external standard of the identified solvents.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Causality: NMR spectroscopy is an unparalleled tool for unambiguous structural identification. ¹H and ¹³C NMR provide a detailed map of the molecule's proton and carbon framework, confirming its identity. The chemical shifts and coupling constants are unique to the compound's structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.[14]
-
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| Instrument | 400 MHz (or higher) NMR Spectrometer |
| Nuclei | ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC) |
| Solvent | DMSO-d₆ |
| Temperature | 25°C |
-
Expected ¹H NMR Signals (in DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically δ 7.2-7.5 ppm), the proton at the C4 position adjacent to the sulfur, and the various methylene protons of the piperidine ring (typically δ 1.5-3.5 ppm).[17][18][19] The broad signal for the N-H proton will also be present. The exact shifts and multiplicities confirm the connectivity.
Karl Fischer Titration for Water Content
Causality: As a hydrochloride salt, the standard can be hygroscopic. Coulometric Karl Fischer titration is a highly accurate and precise method for determining low levels of water content, which is essential for an accurate mass balance calculation.
Protocol:
-
Instrument Setup: Use a calibrated coulometric Karl Fischer titrator.
-
Sample Analysis: Accurately weigh an appropriate amount of the standard (typically 20-50 mg) and introduce it directly into the titration vessel.
-
Calculation: The instrument will automatically calculate the water content as a percentage of the total mass. Perform the measurement in triplicate to ensure reproducibility.
Application: Use in a Quantitative Assay
Once qualified, the standard can be used to accurately determine the concentration of 4-(Phenylsulfanyl)piperidine HCl in a test sample (e.g., an API batch).
Caption: Workflow for using the qualified standard in a quantitative HPLC assay.
Calculation: The concentration of the analyte in the sample is calculated using the principle of external standardization:
Concentration_smp (mg/mL) = (Area_smp / Area_std) × Concentration_std (mg/mL) × (Purity_std / 100)
Where:
-
Area_smp = Peak area of the analyte in the sample chromatogram.
-
Area_std = Peak area of the analyte in the standard chromatogram.
-
Concentration_std = Concentration of the standard solution, corrected for weighing.
-
Purity_std = The assigned purity value from the Certificate of Analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]
- 7. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. aksci.com [aksci.com]
- 12. USP Reference Standards [usp.org]
- 13. uspbpep.com [uspbpep.com]
- 14. benchchem.com [benchchem.com]
- 15. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. starodub.nl [starodub.nl]
- 17. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 18. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
- 19. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Improving solubility of 4-(Phenylsulfanyl)piperidine hydrochloride in aqueous buffer
Welcome to the technical support center for 4-(Phenylsulfanyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to the aqueous solubility of this compound. Our goal is to equip you with the scientific principles and practical techniques to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my neutral pH aqueous buffer. Why is it poorly soluble?
A1: The solubility of this compound is fundamentally linked to its chemical structure and the pH of the solvent. The molecule contains a basic piperidine ring and a lipophilic (poorly water-soluble) phenylsulfanyl group.
-
Influence of the Piperidine Ring: The nitrogen atom in the piperidine ring is basic. In its hydrochloride salt form, this nitrogen is protonated (positively charged), which generally promotes aqueous solubility. However, the extent of protonation is pH-dependent.
-
Impact of the Phenylsulfanyl Group: The phenylsulfanyl moiety is nonpolar and contributes to the overall low aqueous solubility of the molecule, particularly at a neutral pH where the piperidine may be less protonated.
-
pH-Dependent Solubility: At neutral pH, a significant portion of the protonated piperidine hydrochloride can convert to its free base form. This free base is less polar and thus less soluble in water, which can lead to precipitation. To achieve optimal solubility, it is crucial to maintain a pH that is sufficiently acidic to keep the piperidine nitrogen protonated.[1][][3]
Q2: What is the first and most critical step I should take to improve the solubility of this compound?
A2: The most effective initial step is to adjust the pH of your aqueous buffer .[][4] By lowering the pH, you increase the concentration of protons (H+) in the solution. According to Le Chatelier's principle, this shifts the equilibrium towards the protonated, more soluble form of the piperidine ring.
A pH-solubility profile is a critical dataset to generate for any ionizable compound. For a basic compound like this compound, the solubility will increase as the pH decreases. A good starting point is to attempt dissolution in a buffer with a pH between 3 and 5.
Q3: I've lowered the pH, but I'm still not achieving my target concentration. What are my next options?
A3: If pH adjustment alone is insufficient, the next logical step is the introduction of a co-solvent .[5][6][7] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar compounds.[5][6]
-
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous environment.[] This makes the solvent more "hospitable" to the lipophilic phenylsulfanyl group of your compound, thereby increasing its solubility.
-
Common Co-solvents: For research applications, common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)[5]
-
It is crucial to start with a small percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it, as high concentrations of organic solvents can negatively impact biological assays.
Q4: Can the choice of buffer salts affect the solubility of my compound?
A4: Yes, the composition of your buffer can have an impact, primarily due to the common ion effect .[8][9][10] this compound is a chloride salt. If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of your compound.[1][3][9]
The equilibrium for the dissolution of your compound is: C₁₁H₁₅NS·HCl(s) ⇌ C₁₁H₁₅NSH⁺(aq) + Cl⁻(aq)
According to Le Chatelier's principle, adding a common ion (Cl⁻) from the buffer will shift the equilibrium to the left, favoring the solid, undissolved state and thus decreasing solubility.[8][10][11] If you suspect this is an issue, consider using a buffer system with a different counter-ion, such as a phosphate or citrate buffer, provided it is compatible with your experimental setup.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues encountered with this compound.
Issue 1: Compound precipitates out of solution after initial dissolution.
| Potential Cause | Explanation | Recommended Action |
| pH Shift | The initial dissolving conditions may have been acidic enough, but upon addition to a larger volume of neutral or slightly basic media, the pH increased, causing the compound to convert to its less soluble free base form. | 1. Measure the final pH of your solution. 2. If the pH is above 6, consider pre-adjusting the pH of your final solution to be more acidic. 3. Alternatively, prepare a more concentrated stock solution in an acidic buffer and use a smaller volume for your final dilution. |
| Exceeding Solubility Limit | The concentration you are trying to achieve may be above the compound's intrinsic solubility in that specific buffer system, even with pH adjustment. | 1. Determine the approximate solubility by creating a dilution series and observing the point of precipitation. 2. Incorporate a co-solvent as described in FAQ Q3 to increase the solubility limit. |
| Temperature Effects | Solubility can be temperature-dependent. If you dissolved the compound with heating, it might precipitate upon cooling to room temperature. | 1. Determine if the compound is soluble at your experimental temperature without initial heating. 2. If heating is required, ensure the final solution is maintained at that temperature or consider if a supersaturated solution is acceptable for your application (note: these are often unstable). |
Issue 2: Inconsistent solubility between experiments.
| Potential Cause | Explanation | Recommended Action |
| Inconsistent pH | Minor variations in buffer preparation can lead to pH differences that significantly impact the solubility of a pH-sensitive compound. | 1. Always verify the pH of your buffer with a calibrated pH meter before use. 2. Use high-quality buffer reagents and ensure accurate measurements. |
| Hygroscopic Nature of the Compound | Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air. This can alter the actual weight of the compound being used. | 1. Store this compound in a desiccator. 2. Weigh the compound quickly and in a low-humidity environment if possible. |
| Compound Degradation | Over time, especially in solution, the compound may degrade, leading to changes in solubility. Piperidine rings can be susceptible to oxidation.[12][13][14] | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions at low temperatures and protected from light. Consider storage under an inert gas atmosphere for long-term stability.[15] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment and Co-solvents
This protocol provides a general workflow for preparing a stock solution of this compound.
-
Buffer Selection: Choose a buffer system appropriate for your desired pH range (e.g., citrate buffer for pH 3-6).
-
Initial Dissolution:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add a small volume of a water-miscible organic co-solvent (e.g., DMSO) to wet the solid.
-
Add your acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) to reach your target concentration.
-
-
Solubilization: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be used if necessary, but be cautious of potential degradation.
-
Sterilization (if required): Filter the solution through a 0.22 µm syringe filter that is compatible with your solvent system.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Solubility Optimization
The following diagram illustrates a systematic approach to optimizing the solubility of this compound.
References
- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. byjus.com [byjus.com]
- 10. Common-ion effect - Wikipedia [en.wikipedia.org]
- 11. The Common Ion Effect: Impact on Solubility Equilibria - HSC Chemistry [hscprep.com.au]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 4-(Phenylsulfanyl)piperidine Hydrochloride
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the synthesis of 4-(Phenylsulfanyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. 4-(Phenylsulfanyl)piperidine and its analogs are key intermediates in the development of various therapeutic agents, particularly those targeting the central nervous system.[1]
The synthesis, while conceptually straightforward, is often plagued by challenges related to yield, side-product formation, and purification. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Core Synthesis Pathway: The Mitsunobu Reaction
A prevalent and effective method for synthesizing the 4-(phenylsulfanyl)piperidine core is through the Mitsunobu reaction, which couples an N-protected 4-hydroxypiperidine with thiophenol.[2] This reaction allows for the conversion of a secondary alcohol to a thioether with a clean inversion of stereochemistry.[2][3]
General Reaction Scheme
The reaction involves activating the hydroxyl group of N-Boc-4-hydroxypiperidine with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms an oxyphosphonium intermediate, which is an excellent leaving group, readily displaced by the thiophenolate nucleophile in an Sɴ2 reaction.[3][4]
Caption: Figure 1. Simplified mechanism of the Mitsunobu reaction for thioether synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Q1: My reaction yield is consistently low or I'm recovering mostly starting material. What's going wrong?
This is a classic issue in Mitsunobu reactions and can stem from several factors related to reagents and reaction conditions.
-
Cause 1: Inactive or Degraded Reagents. DEAD/DIAD are sensitive to moisture and light and can degrade over time. Triphenylphosphine can oxidize to triphenylphosphine oxide (TPPO).
-
Solution: Use freshly opened or purified reagents. DEAD and DIAD should be clear, orange-red liquids. PPh₃ should be a white, crystalline solid. Ensure your thiophenol is not oxidized (disulfide formation).
-
-
Cause 2: Presence of Water. The reaction is highly sensitive to water, which can consume the activated intermediates.
-
Solution: Use anhydrous solvents (THF, DCM, or Toluene are common). Dry all glassware thoroughly. Ensure your N-Boc-4-hydroxypiperidine starting material is dry.
-
-
Cause 3: Incorrect Order of Addition. The order of reagent addition is critical for efficient formation of the key betaine intermediate.[3]
-
Solution: The generally accepted and most reliable order is to have the alcohol, nucleophile (thiophenol), and PPh₃ dissolved in the anhydrous solvent first. Cool this solution to 0 °C, and then add the DEAD or DIAD dropwise. Adding DEAD/DIAD to PPh₃ first can also work, but adding DEAD/DIAD before the other components can lead to side reactions.
-
-
Cause 4: Insufficient Acidity of the Nucleophile. The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[3]
Q2: My reaction works, but it's a mess. How do I effectively remove the triphenylphosphine oxide (TPPO) and hydrazine byproducts?
This is the most common complaint about the Mitsunobu reaction. The byproducts, TPPO and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate), often have polarities similar to the desired product, making chromatographic separation difficult.
| Method | Protocol | Pros | Cons |
| Standard Chromatography | Concentrate the reaction mixture and directly load onto a silica gel column. Elute with a hexanes/ethyl acetate gradient. | Straightforward and often effective if Rfs are sufficiently different. | Can be tedious; co-elution is common, leading to impure fractions. |
| Acid-Base Extraction | After the reaction, quench and perform a liquid-liquid extraction. Use dilute HCl to extract the basic piperidine product into the aqueous layer, leaving neutral TPPO and hydrazine in the organic layer. Then, basify the aqueous layer and extract the product back into an organic solvent. | Highly effective at removing neutral byproducts. | Requires multiple extraction steps; potential for emulsion formation. |
| Crystallization | If the crude product mixture can be partially purified to induce crystallization of either the product or TPPO. Precipitating TPPO from a nonpolar solvent (like diethyl ether or hexanes) can be effective. | Can yield very pure material. | Product may be an oil; may not be applicable or may result in yield loss. |
| Modified Reagents | Use polymer-bound PPh₃ or phosphine reagents designed for easy removal (e.g., fluorous-tagged phosphines).[2] | Simplifies workup significantly; byproducts are removed by filtration. | Reagents are more expensive and may not be readily available. |
Q3: I see multiple spots on my TLC plate besides the starting material and product. What are the likely side reactions?
-
Cause 1: Azodicarboxylate as the Nucleophile. If the intended nucleophile (thiophenol) is not sufficiently reactive or if reaction conditions are not optimal, the azodicarboxylate itself can act as a nucleophile, leading to N-alkylation byproducts.[3]
-
Solution: Ensure slow, dropwise addition of DEAD/DIAD at 0 °C to maintain a low concentration of the free reagent and favor the intended reaction pathway.
-
-
Cause 2: Elimination. If the piperidine ring has adjacent protons that can be abstracted, elimination to form an alkene is a possible side reaction, although less common in this specific system compared to more sterically hindered alcohols.
-
Solution: Maintaining a low reaction temperature (0 °C to room temperature) generally minimizes elimination pathways.
-
Caption: Figure 2. A troubleshooting workflow for the synthesis of 4-(phenylsulfanyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for this synthesis? The Boc (tert-butyloxycarbonyl) group is highly recommended. It is stable to the neutral-to-mildly basic conditions of the Mitsunobu reaction and is easily removed with a strong acid (like HCl in ether or dioxane). This deprotection step conveniently leads directly to the desired this compound salt.
Q2: Are there viable alternatives to the Mitsunobu reaction? Yes. An alternative strategy involves converting the 4-hydroxypiperidine into a species with a better leaving group, followed by nucleophilic substitution.
-
Activate the Alcohol: Convert the hydroxyl group to a tosylate (TsCl, pyridine) or mesylate (MsCl, Et₃N).
-
Sɴ2 Displacement: React the resulting 4-tosyloxy or 4-mesyloxy piperidine with sodium thiophenoxide (prepared from thiophenol and a base like NaH or NaOH). This follows a standard Sɴ2 pathway. This two-step process avoids the difficult-to-remove byproducts of the Mitsunobu reaction but requires an additional synthetic step.
Q3: How do I convert the final N-Boc protected free base to the hydrochloride salt? After purifying the N-Boc-4-(phenylsulfanyl)piperidine, dissolve it in a suitable solvent like diethyl ether, ethyl acetate, or methanol. Add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. The hydrochloride salt of the deprotected amine will typically precipitate as a white solid, which can then be collected by filtration.[6]
Q4: What analytical methods are best for characterizing the final product?
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the phenyl and piperidine rings and the successful removal of the Boc group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
Melting Point: The hydrochloride salt should have a sharp melting point, which can be compared to literature values.[7][8]
-
HPLC: To determine the final purity of the compound.
Experimental Protocol: Synthesis of N-Boc-4-(phenylsulfanyl)piperidine
This protocol is a representative example and may require optimization.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), triphenylphosphine (1.2 eq), and thiophenol (1.1 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the clear, stirred solution to 0 °C using an ice-water bath.
-
Addition of DIAD/DEAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M NaOH, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure N-Boc-4-(phenylsulfanyl)piperidine.
-
Deprotection & Salt Formation: Dissolve the purified product in minimal ethyl acetate and cool to 0 °C. Add a 4M solution of HCl in 1,4-dioxane dropwise until a precipitate forms. Stir for an additional hour, then collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 7. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [chemicalbook.com]
- 8. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Piperidines
Welcome to the Technical Support Center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. The piperidine moiety is a cornerstone in medicinal chemistry, and its N-functionalization is a critical step in modulating the pharmacological properties of countless drug candidates.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring your reactions are efficient, high-yielding, and reproducible.
Foundational Principles of Piperidine N-Alkylation
The N-alkylation of piperidines, a class of secondary amines, is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, typically an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a tertiary amine. While seemingly straightforward, the success of this reaction hinges on a delicate balance of several factors, including the nature of the piperidine substrate, the reactivity of the alkylating agent, and the choice of solvent and base.
A primary challenge in the N-alkylation of secondary amines is the potential for over-alkylation to form a quaternary ammonium salt.[2][3] This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[4][5] Careful control of reaction conditions is therefore paramount to achieving selective mono-alkylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of piperidines, offering explanations grounded in chemical principles and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Q: My N-alkylation reaction is sluggish, or I'm recovering most of my starting piperidine. What's going wrong?
A: Low or no conversion in N-alkylation reactions can typically be traced back to several key factors: insufficient reactivity of the alkylating agent, steric hindrance, or the formation of an unreactive piperidinium salt.[2]
-
Poor Leaving Group: The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group on the alkylating agent. The reactivity trend for alkyl halides is I > Br > Cl.[2][6]
-
Solution: If you are using an alkyl chloride with a less reactive piperidine, consider switching to the corresponding alkyl bromide or iodide to accelerate the reaction.[2]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring (e.g., at the 2- and 6-positions) or on the alkylating agent can significantly slow down the reaction rate by impeding the approach of the nucleophile.[2][7]
-
In Situ Salt Formation: The reaction of a piperidine with an alkyl halide generates a hydrohalic acid (H-X) as a byproduct. This acid will protonate the basic piperidine starting material, forming a piperidinium salt. This salt is no longer nucleophilic and will not react with the alkylating agent, effectively halting the reaction.[2][9]
-
Solution: The addition of a base is crucial to neutralize the acid byproduct and maintain a supply of the free, nucleophilic piperidine.[1]
-
Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
Q: My desired tertiary amine is forming, but I'm also getting a significant amount of a quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?
A: The formation of quaternary ammonium salts is a common side reaction, arising from the alkylation of the desired tertiary amine product.[2] Several strategies can be employed to minimize this over-alkylation.
-
Stoichiometry Control: Using an excess of the piperidine relative to the alkylating agent can statistically favor mono-alkylation.[3][10] However, this approach can be atom-inefficient and may complicate purification.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, with a syringe pump, maintains a low concentration of the electrophile in the reaction mixture.[9][11] This reduces the probability of the tertiary amine product reacting further.
-
Choice of Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide, are more prone to causing over-alkylation.[3] If possible, consider a less reactive alkylating agent.
-
Alternative Methodologies:
-
Reductive Amination: This powerful technique offers a highly selective route to N-alkylated piperidines and completely avoids the formation of quaternary ammonium salts.[10][12] The reaction involves the condensation of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1]
-
Issue 3: Difficulty in Product Purification
Q: After the workup, my product seems to be stuck in the aqueous layer, or I'm having trouble separating it from the unreacted starting material. What are some effective purification strategies?
A: Purification challenges often arise from the basic nature of piperidine derivatives and their potential to form salts.
-
Product in the Aqueous Layer: If your N-alkylated piperidine is protonated, it will be water-soluble.
-
Solution: During the aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH 9-12) to deprotonate the tertiary amine product.[10] This can be achieved by washing with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. The free base will then be extractable into an organic solvent like dichloromethane or ethyl acetate.
-
-
Separating Product from Starting Piperidine: If you used an excess of the starting piperidine, separating it from the more lipophilic N-alkylated product can be challenging.
-
Solution: Acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The more basic starting piperidine will be preferentially protonated and extracted into the aqueous layer, leaving the less basic tertiary amine product in the organic phase. Subsequent basification of the aqueous layer and extraction will allow for the recovery of the unreacted starting material. Alternatively, flash column chromatography on silica gel is a standard method for separating amines of differing polarity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for the N-alkylation of piperidines?
A1: The ideal base is one that is strong enough to neutralize the acid byproduct but is non-nucleophilic, to avoid competing with the piperidine in reacting with the alkylating agent.[3]
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) is a common, effective, and economical choice.[1][9] It is a solid, which can simplify workup through filtration.
-
Organic Bases: Sterically hindered amines, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), are excellent choices as they are non-nucleophilic due to steric bulk.[9][13] Triethylamine (Et₃N) can also be used, but it is more nucleophilic than DIPEA and can sometimes lead to the formation of a quaternary ammonium salt with the alkylating agent.
Q2: Which solvent is most suitable for N-alkylation reactions?
A2: Polar aprotic solvents are generally the best choice as they can dissolve the piperidine and the alkylating agent and can accelerate Sₙ2 reactions.
-
Acetonitrile (ACN): A versatile and commonly used solvent for N-alkylations.[9]
-
N,N-Dimethylformamide (DMF): A highly polar solvent that can be beneficial for reactions with less reactive alkylating agents or for substrates with poor solubility.[1][9]
-
Acetone: Can also be a suitable solvent, particularly when using potassium carbonate as the base.[14]
Q3: Can I use alcohols as alkylating agents?
A3: Yes, alcohols can be used as alkylating agents in a process often referred to as "borrowing hydrogen" catalysis.[15][16] This method involves the use of a transition metal catalyst (e.g., based on iridium or ruthenium) that temporarily oxidizes the alcohol to an aldehyde or ketone in situ. This carbonyl compound then undergoes reductive amination with the piperidine.[16] This is an atom-economical and environmentally friendly approach, with water being the only byproduct.[6]
Q4: How does the stereochemistry at the piperidine ring affect the N-alkylation?
A4: The stereochemistry of substituents on the piperidine ring can influence the trajectory of the incoming alkylating agent. Generally, for N-alkylation leading to a quaternary ammonium salt, the incoming alkyl group will preferentially add from the equatorial position to minimize steric interactions with the axial protons on the ring.[17][18] The conformational preference of the piperidine ring (chair conformation) plays a significant role in determining the facial selectivity of the alkylation.
Experimental Protocols & Data
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol provides a general method for the N-alkylation of piperidine using an alkyl halide and potassium carbonate as the base.
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.).
-
Add anhydrous acetonitrile or DMF to dissolve the piperidine (to make an approximately 0.1 M solution).[9]
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.05-1.1 eq.) dropwise to the stirred solution over 30-60 minutes.[3][9]
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) and monitor the progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If K₂CO₃ was used, filter off the solid and wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can then be purified by acid-base extraction or column chromatography.
Table 1: Guide to Selecting Reaction Conditions
| Parameter | Recommendation | Rationale |
| Alkylating Agent | R-I > R-Br > R-Cl | Iodide is the best leaving group, leading to faster reaction rates.[2] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Strong, non-nucleophilic bases that neutralize the acid byproduct without competing in the alkylation.[3][10] |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents that facilitate Sₙ2 reactions.[1][9] |
| Temperature | Room temp. to 80 °C | Higher temperatures can overcome steric hindrance but may increase side reactions.[2][19] |
| Stoichiometry | 1.05-1.1 eq. alkyl halide | A slight excess of the alkylating agent ensures complete conversion of the piperidine. To avoid over-alkylation, a slight excess of the piperidine can be used.[9] |
Visualizing the Process
Diagram 1: N-Alkylation Workflow
Caption: A typical experimental workflow for the N-alkylation of piperidines.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
4-(Phenylsulfanyl)piperidine hydrochloride stability and storage conditions
An authoritative guide from the office of the Senior Application Scientist.
Technical Support Center: 4-(Phenylsulfanyl)piperidine hydrochloride
Welcome to the technical support guide for this compound (CAS: 101798-65-6). This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure its integrity and the reproducibility of your experimental results. As a key intermediate in medicinal chemistry and neuropharmacology, proper management of this reagent is critical for success.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
This compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[4] For enhanced long-term stability, storage under an inert gas atmosphere, such as nitrogen or argon, is also recommended.[5] The container must be kept tightly closed and stored in a dry, well-ventilated area away from incompatible substances.[6][7]
Q2: What does the compound look like, and what are the signs of degradation?
This compound is typically a white solid.[1] Any deviation from this appearance, such as discoloration (e.g., yellowing or browning), clumping, or the presence of an unusual odor, may indicate degradation or contamination. If these signs are observed, it is recommended to use a fresh batch of the compound for sensitive applications.
Q3: Is this compound stable at room temperature?
While the hydrochloride salt form enhances the compound's stability, it is intended for short-term handling and shipping at ambient temperatures.[4][8] For long-term storage and to prevent gradual degradation, refrigerated conditions are mandatory. Exposure to high temperatures, humidity, and light should be minimized.
Q4: What are the primary chemical incompatibilities for this compound?
The most significant incompatibilities are strong oxidizing agents and strong acids.[6][9][10] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound, potentially producing hazardous decomposition products like oxides of carbon, nitrogen, sulfur, and hydrogen chloride gas.[6][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or Poor Solubility
-
Symptom: The compound fails to dissolve completely in a solvent where it is reported to be soluble, or solubility varies between batches.
-
Potential Cause 1: Compound Degradation: The integrity of the compound may be compromised due to improper storage (exposure to moisture, air, or elevated temperatures). Degradation products can have different solubility profiles.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored continuously at 2-8°C in a tightly sealed container.
-
Use a Fresh Aliquot: If using a stock bottle that has been opened multiple times, try a fresh, unopened container to rule out atmospheric contamination.
-
Solvent Quality: Ensure the solvent is anhydrous and of high purity, as contaminants or water content can affect solubility.
-
Issue 2: Variability in Experimental Results
-
Symptom: Significant variations in yield, purity, or biological activity are observed in experiments using the same protocol.
-
Potential Cause: Gradual Degradation of Stock: The solid reagent or a prepared stock solution may be degrading over time. Piperidine derivatives can be sensitive to environmental factors, which can affect their performance.[8]
-
Troubleshooting Steps:
-
Solution Stability: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh solutions for critical experiments or aliquot stock solutions into single-use vials upon preparation.
-
Solid Stability: Minimize the time the solid container is open to the atmosphere. Use a glove box or an inert atmosphere for weighing and aliquoting if your application is highly sensitive.
-
Perform a Quality Check: If degradation is suspected, consider running a simple quality control check, such as obtaining a melting point or running a TLC/LC-MS, and compare it to the specifications of a fresh standard.
-
Issue 3: Safety Event or Accidental Exposure
-
Symptom: Accidental skin/eye contact, inhalation, or ingestion of the compound.
-
Potential Cause: Breach in personal protective equipment (PPE) or handling protocols.
-
Immediate Actions (Based on Safety Data Sheet guidance):
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[6][9]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]
-
Data Summary & Visual Guides
Recommended Storage & Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | To minimize thermal degradation and maintain long-term stability.[1][2][4] |
| Atmosphere | Tightly sealed container; Inert gas (Argon, Nitrogen) for long-term storage. | To prevent oxidation and hydrolysis from atmospheric moisture and oxygen.[5][6] |
| Light | Store in an opaque or amber vial. | To prevent potential photolytic degradation.[11][12] |
| Incompatibilities | Avoid Strong Oxidizing Agents, Strong Acids. | To prevent chemical reactions that lead to decomposition.[6][9][10] |
Visual Aids
Caption: Structure of this compound.
Caption: Decision workflow for receiving and storing the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a self-validating method for preparing a stock solution, minimizing contamination and degradation risk.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile, amber glass vial with a PTFE-lined cap
-
Sterile syringes and needles or calibrated micropipettes
Procedure:
-
Pre-analysis & Preparation:
-
Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Prepare the workspace in a chemical fume hood or a well-ventilated area.[6]
-
Ensure all glassware is clean, dry, and free of contaminants.
-
-
Weighing the Compound:
-
Tare the amber vial on the analytical balance.
-
Carefully weigh the required amount of solid directly into the vial. For a 10 mL solution of 10 mM, you will need 2.298 mg (Molecular Weight: 229.77 g/mol ).[4]
-
Record the exact weight. Immediately and tightly seal the stock bottle of the solid and return it to the refrigerator.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
-
Validation & Storage:
-
Self-Validation Check: The solution should be clear and colorless. Any haze or color may indicate a problem with the solvent or compound integrity.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C or -80°C for long-term use. For frequent use, an aliquot can be stored at 2-8°C for a short period, but stability in solution should be validated for your specific experimental conditions.
-
Aliquoting: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in smaller vials.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Avoiding precipitation of DMSO stock in cell culture media
A Guide to Preventing Compound Precipitation in Cell Culture Media
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've frequently encountered challenges related to the use of Dimethyl Sulfoxide (DMSO) as a solvent for compounds in cell-based assays. This guide is designed to provide you with a comprehensive understanding of why precipitation occurs and to offer practical, field-proven solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the use of DMSO in cell culture.
Q1: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening?
A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment like cell culture media.[1] The primary reason for this phenomenon is the drastic change in solvent polarity. DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2][3] However, when you introduce a small volume of your DMSO stock into a large volume of aqueous media, the DMSO disperses, and your compound is suddenly exposed to a predominantly water-based environment. If the compound's aqueous solubility is low, it will "crash out" of the solution, forming a precipitate.[1][4]
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
There is no single answer to this question, as tolerance to DMSO is highly cell-line specific and also depends on the duration of exposure.[5][6] However, a general set of guidelines has been established through extensive research:
-
< 0.1%: Generally considered safe for most cell lines, including sensitive primary cells, with minimal impact on cell viability or function.[5][6][7] This concentration is recommended for long-term exposure studies.
-
0.1% - 0.5%: This is a commonly used range for many in vitro assays and is well-tolerated by many robust cell lines for up to 72 hours.[5][7] It is crucial to run a vehicle control with the same DMSO concentration to account for any potential solvent effects.
-
0.5% - 1.0%: At this concentration, an increased risk of cytotoxicity and off-target effects on cell proliferation and function is observed in some cell lines.[5][8] Short-term exposure might be acceptable for some robust lines, but thorough validation is required.
-
> 1.0%: This concentration is generally considered toxic and can lead to significant cytotoxicity, apoptosis, and cell membrane damage.[5][8]
Q3: My DMSO stock solution appears cloudy or has visible crystals. Can I still use it?
A cloudy or crystallized stock solution indicates that your compound has precipitated out of the DMSO.[9] This can occur due to temperature fluctuations or if the initial concentration exceeded the compound's solubility limit in DMSO. Do not use a cloudy stock solution, as this will lead to inaccurate dosing in your experiments. To address this, you can gently warm the solution in a 37°C water bath and vortex it thoroughly to try and redissolve the compound.[9] If the precipitate does not dissolve, you may need to prepare a new stock solution at a lower concentration.
Q4: Can the type of cell culture media I use affect the solubility of my compound?
Yes, the composition of your cell culture medium can influence your compound's solubility.[1] Factors such as pH and the presence of proteins (like those in fetal bovine serum, FBS) can either enhance or decrease solubility. For some compounds, binding to serum proteins can help keep them in solution.[10] It's important to maintain consistency in your media formulation, including the serum lot and concentration, to ensure reproducible results.
In-Depth Troubleshooting Guide
Encountering precipitation can be a frustrating experience. This troubleshooting guide is designed to help you systematically identify the cause of the issue and implement an effective solution.
Visualizing the Troubleshooting Process
The following decision tree illustrates a logical workflow for diagnosing and resolving precipitation issues.
Caption: A flowchart for troubleshooting compound precipitation.
Core Protocols for Success
Adhering to standardized protocols is essential for reproducibility. The following sections provide detailed, step-by-step methodologies for preparing and using DMSO stock solutions.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol outlines the best practices for dissolving a compound in DMSO to create a stable, high-concentration stock solution.
Materials:
-
Compound (powder form)
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh Compound: Accurately weigh the compound and transfer it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube.
-
Dissolution: Gently vortex the tube until the compound is completely dissolved.[11] Avoid vigorous mixing that could introduce air bubbles.
-
Aid Dissolution (if necessary): If the compound does not dissolve completely with vortexing, sonicate the tube in a water bath for several minutes.[11] Gentle warming in a 37°C water bath can also be effective, but be cautious as heat can degrade some compounds.[11]
-
Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[11] Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Visualizing the Stock Preparation Workflow
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Dilution of DMSO Stock into Cell Culture Media
The method used to dilute the DMSO stock into your aqueous media is a critical step in preventing precipitation. A stepwise approach is recommended.[12]
Procedure:
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add a small volume of the pre-warmed media.
-
Add the required volume of your DMSO stock solution to this small volume of media and mix gently but thoroughly.
-
-
Final Dilution:
-
Add the intermediate dilution dropwise to the final volume of your cell culture medium while gently swirling the plate or tube.[9] This ensures rapid and even dispersion of the compound.
-
-
Final DMSO Concentration: Always calculate the final DMSO concentration in your culture to ensure it remains within the acceptable, non-toxic range for your specific cell line.[9]
Data-Driven Insights
To assist in your experimental design, the following table summarizes generally accepted final DMSO concentrations and their potential effects on cell lines. It is imperative to determine the optimal concentration for your specific cell line and assay conditions through a dose-response experiment.[5]
| Final DMSO Concentration | General Tolerance & Recommendations |
| < 0.1% | Generally considered safe with minimal effects. Recommended for sensitive primary cells and long-term exposure studies.[5] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[5] This is a common range for many in vitro assays.[5][7] |
| 0.5% - 1.0% | Increased cytotoxicity may be observed in some cell lines.[5] Short-term exposure may be possible for some robust lines. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. Generally considered highly toxic. |
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing HPLC Mobile Phase for Piperidine Compound Separation
Welcome to the technical support center for the chromatographic analysis of piperidine-containing compounds. As a class of basic molecules, piperidines present unique challenges in High-Performance Liquid Chromatography (HPLC), particularly in the widely-used reversed-phase mode. Their propensity for strong secondary interactions with the stationary phase often leads to poor peak shapes, compromising resolution and analytical accuracy.
This guide provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format. We will delve into the causal mechanisms behind common chromatographic problems and offer robust, step-by-step solutions to optimize your mobile phase and achieve symmetric, reproducible peaks.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, observable problems you may encounter during your analysis.
Q1: My piperidine peak is exhibiting significant tailing. What is the underlying cause, and how can I fix it?
A1: Severe peak tailing is the most common issue when analyzing basic compounds like piperidines on silica-based reversed-phase columns.[1][2][3]
-
The Causality: The problem stems from secondary ionic interactions between your analyte and the stationary phase.[4] In a typical reversed-phase mobile phase with a pH above 3 or 4, the piperidine's basic nitrogen is protonated (carrying a positive charge), while residual silanol groups (Si-OH) on the silica surface are deprotonated or ionized (carrying a negative charge).[1][5] This strong electrostatic attraction acts as a secondary, high-energy retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[6][7]
-
The Solution (Multi-Step Approach):
-
Lower the Mobile Phase pH: The most effective initial step is to suppress the ionization of the silanol groups.[1][4] By lowering the aqueous component of your mobile phase to a pH between 2.5 and 3.5, you protonate the silanols, neutralizing their negative charge.[6][8] This eliminates the strong ionic interaction, leading to a dramatic improvement in peak symmetry. Acids like trifluoroacetic acid (TFA), formic acid, or phosphoric acid are commonly used for this purpose.[9][10]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns, often referred to as "Type B" silica, are made from high-purity silica with low metal content and are "end-capped".[8][11] End-capping is a chemical process that treats most of the residual silanol groups, making them inert and significantly reducing their capacity for secondary interactions.[1][4][6] If you are using an older column, switching to a modern, fully end-capped column is highly recommended.
-
Optimize Temperature: Increasing the column temperature (e.g., to 35-45°C) can sometimes improve peak shape by speeding up the kinetics of the secondary interactions, making them less impactful on the overall peak profile.[12]
-
Q2: I've lowered the pH to ~3.0, but I still observe residual peak tailing. What is my next step?
A2: If pH optimization alone is insufficient, the next strategy is to introduce a "competing base" into the mobile phase.
-
The Causality: Even on the best end-capped columns, some silanol groups remain active. A competing base is a small, basic molecule that is added to the mobile phase in a low concentration. This additive preferentially interacts with the remaining active silanol sites, effectively "masking" them from your larger piperidine analyte.[8][11]
-
The Solution:
-
Add a small amount of an amine additive like Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase.[11][12]
-
A typical starting concentration is 0.05% to 0.1% (v/v).[11]
-
It is important to note that these additives can shorten column lifetime and may cause ion suppression if you are using a mass spectrometry (MS) detector.[11][13]
-
Q3: My piperidine compound is co-eluting with an impurity. How can I improve the resolution?
A3: Improving resolution requires adjusting parameters that influence selectivity and efficiency.
-
The Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To separate two co-eluting peaks, you must change the chromatographic selectivity—the relative separation between the peak centers.
-
The Solution:
-
Adjust Organic Solvent Ratio: Systematically vary the percentage of your organic modifier (e.g., acetonitrile or methanol).[12] If using a gradient, try altering the slope of the gradient to provide more separation in the region where your compounds elute.
-
Change the Organic Solvent: Switching between acetonitrile and methanol can produce significant changes in selectivity due to their different solvent properties.
-
Optimize Temperature: Temperature can affect the selectivity of a separation.[12] Analyze your sample at different temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves.[12]
-
Fine-Tune the pH: While pH is primarily used to control peak shape for basic compounds, small adjustments can also alter the retention of ionizable impurities, thereby improving selectivity.
-
Q4: My peak retention times are shifting between injections. What are the common causes?
A4: Unstable retention times point to a lack of equilibrium or consistency in the HPLC system.[14][15]
-
The Causality: The retention time is highly sensitive to the precise composition and temperature of the mobile phase and the condition of the column.
-
The Solution:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis.[16] When using mobile phase additives or buffers, equilibration can take longer. Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time.[16] If mixing solvents online, check that the pump's proportioning valves are functioning correctly.[14]
-
Control Column Temperature: Use a thermostatted column oven to maintain a constant temperature.[16] Fluctuations in ambient lab temperature can cause retention time drift.[17]
-
Degas the Mobile Phase: Ensure all mobile phase solvents are properly degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.[15][16]
-
Q5: My piperidine peak is fronting or splitting. What does this indicate?
A5: Peak fronting (where the front of the peak is less steep than the back) or splitting often indicates column overload or a sample solvent issue.[12][14][18]
-
The Causality:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[12]
-
Sample Solvent Effect: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., dissolving in 100% acetonitrile for a mobile phase starting at 10% acetonitrile), the sample will not properly focus on the head of the column, causing distortion.[12]
-
-
The Solution:
-
Reduce Injection Mass: Decrease the injection volume or dilute the sample concentration and reinject.[12]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[12] If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting mobile phase pH for separating piperidine compounds?
A1: A pH between 2.5 and 3.5 is the ideal starting point for reversed-phase analysis of piperidine compounds on silica-based columns.[8] This pH range is low enough to ensure that acidic silanol groups on the stationary phase are fully protonated (neutral), which minimizes the secondary ionic interactions that cause peak tailing.[1][6]
Q2: When should I use trifluoroacetic acid (TFA) vs. formic acid or a competing base like triethylamine (TEA)?
A2: The choice depends on your separation goals and detector type.
-
Trifluoroacetic Acid (TFA): Use TFA (typically at 0.05-0.1%) when you need a strong acid to ensure a low pH and excellent peak shape for UV detection.[10][19] It also acts as an ion-pairing agent, which can alter selectivity.[20][21] However, TFA is known to cause significant ion suppression in mass spectrometry (MS), making it a poor choice for LC-MS applications.[19][21][22]
-
Formic Acid: Use formic acid (typically at 0.1%) when MS detection is required.[22] It is a volatile modifier that is compatible with MS sources.[13] It is a weaker acid than TFA, so it may be less effective at eliminating peak tailing in some cases.[21]
-
Triethylamine (TEA): Use TEA (typically at 0.05-0.1%) as a mobile phase additive when operating at a mid-range pH (e.g., pH 7) is necessary for selectivity, but peak tailing from silanol interactions is still a problem.[11] It acts as a competing base to mask silanols. It is generally not used in combination with low pH acids and can also interfere with MS detection.[11][13]
Q3: What type of HPLC column is best suited for piperidine analysis?
A3: The best choice is a modern, high-purity, end-capped C18 or C8 column.[8][11] These columns have minimal residual silanol activity, which is the primary requirement for achieving good peak shape with basic compounds.[1][6] For particularly challenging separations, consider columns with alternative chemistries designed for basic compounds, such as those with a polar-embedded group or a charged surface.[11]
Q4: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A4: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they can provide different selectivity.
-
Acetonitrile (ACN): Generally has a lower viscosity, which results in lower backpressure and higher efficiency. It is often considered a "stronger" elution solvent than methanol.
-
Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions. If you have poor resolution with one solvent, it is always a valuable experiment to try the other, as the change in selectivity may be sufficient to separate your compounds of interest.[12]
Q5: My piperidine compound lacks a strong UV chromophore. What are my detection options?
A5: If your analyte has poor or no UV absorbance, you have several options:
-
Mass Spectrometry (MS): LC-MS is a powerful technique that provides both selectivity and sensitivity without requiring a chromophore.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that can detect any non-volatile analyte.
-
Pre-column Derivatization: This involves a chemical reaction to attach a UV-absorbing tag to your piperidine molecule before HPLC analysis.[12] A common strategy is to react the piperidine's secondary amine with an agent like para-toluene sulfonyl chloride (PTSC), which introduces a strongly UV-absorbing group, allowing for sensitive detection.[12][23]
Data Presentation & Protocols
Tables for Quick Reference
Table 1: Summary of Mobile Phase Strategies to Mitigate Peak Tailing
| Strategy | Mechanism of Action | Typical Parameters | Pros | Cons |
| Low pH Mobile Phase | Suppresses ionization of silanol groups, eliminating secondary ionic interactions.[1][6] | pH 2.5 - 3.5 using 0.1% Formic Acid or 0.05% TFA. | Highly effective, addresses the root cause of tailing. | Limited by column pH stability (most silica columns are stable from pH 2-8).[24] |
| Competing Base Additive | Masks active silanol sites, preventing interaction with the analyte.[8][11] | 0.05 - 0.1% Triethylamine (TEA) or Diethylamine (DEA). | Effective at neutral or higher pH where low pH is not desirable for retention/selectivity. | Can shorten column life, suppress MS signal, may require dedicated column.[11] |
| High pH Mobile Phase | Suppresses ionization of the basic analyte, making it neutral. Silanols are charged, but the analyte is not. | pH > 10 (requires a pH-stable column, e.g., hybrid silica). | Excellent peak shape.[5] | Requires specialized, expensive columns; buffer preparation can be more complex. |
Table 2: Comparison of Common Mobile Phase Additives for Piperidine Analysis
| Additive | Primary Function | Typical Concentration | LC-UV Performance | LC-MS Compatibility | Key Consideration |
| Formic Acid | Acidifier | 0.1% (v/v) | Good | Excellent (Volatile)[13][22] | Weaker acid; may not fully eliminate tailing for highly basic compounds. |
| Trifluoroacetic Acid (TFA) | Strong Acidifier, Ion-Pairing Agent[20][21] | 0.05% - 0.1% (v/v) | Excellent | Poor (Causes severe ion suppression)[19][21] | Very effective for peak shape but should be avoided with MS detection. |
| Triethylamine (TEA) | Competing Base / Silanol Masking Agent | 0.05% - 0.1% (v/v) | Good | Poor (Can suppress MS signal)[13] | Used to improve peak shape at neutral or higher pH.[11] |
| Ammonium Acetate/Formate | Buffer | 5 - 20 mM | Good | Excellent (Volatile Buffers)[13] | Provides pH control for reproducibility, especially for LC-MS. |
Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase pH Optimization
-
Prepare Aqueous Stock Solutions: Prepare 0.1% (v/v) solutions of formic acid and/or trifluoroacetic acid in HPLC-grade water.
-
Select an Initial Condition: Begin with a mobile phase of Acetonitrile and 0.1% Formic Acid in water.
-
Establish a Generic Gradient: Run a broad gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) to determine the approximate elution conditions for your piperidine compound.[12]
-
Evaluate Peak Shape: Assess the peak tailing factor. A symmetric peak has a factor close to 1.0. Tailing peaks have factors > 1.2.
-
Adjust pH if Necessary: If tailing is observed, switch the aqueous component to 0.05% TFA in water and repeat the analysis. Compare the peak shape.
-
Optimize Isocratic/Gradient Conditions: Once an acceptable peak shape is achieved, refine the solvent ratio (isocratic) or gradient slope to achieve the desired resolution and run time.
Protocol 2: Pre-column Derivatization with PTSC for UV Detection
This protocol is a general guideline for analytes lacking a UV chromophore.[12][23]
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of your piperidine standard/sample in acetonitrile.
-
Prepare a 20 mg/mL solution of para-toluene sulfonyl chloride (PTSC) in acetonitrile.
-
Prepare a 0.1 M sodium bicarbonate buffer solution.
-
-
Derivatization Reaction:
-
In an HPLC vial, combine 100 µL of the piperidine solution and 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the PTSC solution to the vial.
-
Cap the vial tightly and vortex.
-
Heat the vial at 60°C for 30-60 minutes.
-
-
Sample Preparation for HPLC:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with the HPLC mobile phase to the desired concentration for injection.
-
-
HPLC Analysis: Analyze the derivatized sample using a C18 column and a UV detector set to an appropriate wavelength (e.g., 228 nm for PTSC derivatives).[12]
Visualizations
Caption: Troubleshooting workflow for piperidine peak tailing.
Caption: Effect of pH on piperidine-silanol interactions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. halocolumns.com [halocolumns.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. mastelf.com [mastelf.com]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. About TFA - Chromatography Forum [chromforum.org]
- 22. pharmaguru.co [pharmaguru.co]
- 23. benchchem.com [benchchem.com]
- 24. hplc.eu [hplc.eu]
Technical Support Center: Purification of Crude 4-(Phenylsulfanyl)piperidine Hydrochloride
Welcome to the technical support center for the purification of crude 4-(Phenylsulfanyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important piperidine derivative. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity and yield for your downstream applications.
I. Understanding the Compound and Potential Impurities
This compound is a piperidine derivative that serves as a building block in the synthesis of various pharmaceutical compounds.[1] The crude product from synthesis often contains a variety of impurities that must be removed. A thorough understanding of these potential impurities is the first step in designing an effective purification strategy.[2]
Common Impurities May Include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include piperidine precursors or thiophenol.
-
Byproducts: Side reactions can lead to the formation of structurally related compounds.[2]
-
Reagent-Related Impurities: Residual reagents or their byproducts can contaminate the crude material.[2]
-
Oxidation Products: Piperidines can be susceptible to oxidation, which may result in discoloration of the product.[2]
-
Residual Solvents: Solvents used in the reaction or initial workup may be present.[2]
II. Troubleshooting Purification Challenges
This section addresses specific problems you might encounter during the purification of crude this compound and provides actionable solutions.
Issue 1: The crude product is an oil or fails to crystallize.
This is a common issue, particularly when the crude material has a high impurity profile. "Oiling out" occurs when the compound separates as a liquid instead of a solid during crystallization.[3]
Root Causes & Solutions:
-
High Impurity Level: A high concentration of impurities can depress the melting point and inhibit crystal lattice formation.
-
Solution: Before attempting recrystallization, consider a preliminary purification step like an acid-base extraction to remove major impurities.
-
-
Incorrect Solvent System: The chosen solvent or solvent mixture may not be suitable for crystallization.
-
Solution: Systematically screen for an appropriate recrystallization solvent. A good solvent will dissolve the compound when hot but have low solubility when cold.[3] For hydrochloride salts, polar protic solvents like isopropanol or ethanol, often in combination with an anti-solvent like diethyl ether or ethyl acetate, can be effective.
-
-
Cooling Rate is Too Fast: Rapid cooling can favor the formation of an amorphous solid or oil over well-defined crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[3]
-
Issue 2: The purified product is discolored (yellow or brown).
Discoloration often points to the presence of trace impurities, particularly oxidation products.[2]
Root Causes & Solutions:
-
Oxidation: The piperidine nitrogen can be susceptible to oxidation.
-
Solution 1: Charcoal Treatment. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.[3]
-
Solution 2: Controlled Atmosphere. If the compound is particularly sensitive, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
-
Residual Acidic or Basic Impurities: These can sometimes contribute to color.
-
Solution: Ensure that the pH is properly adjusted during any acid-base extraction workup.
-
Issue 3: Low yield after recrystallization.
While recrystallization is excellent for achieving high purity, it can sometimes lead to significant product loss.
Root Causes & Solutions:
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.[3]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.[3]
-
-
Product is Somewhat Soluble in Cold Solvent: Even at low temperatures, some product will remain dissolved.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[3] You can also attempt to recover a second crop of crystals from the mother liquor by concentrating the solvent and re-cooling, though this crop may be less pure.
-
Issue 4: Column chromatography gives poor separation or streaking.
For complex mixtures where recrystallization is ineffective, flash column chromatography may be necessary. However, amines and their salts can be challenging to purify on standard silica gel.[4]
Root Causes & Solutions:
-
Interaction with Silica Gel: The basic nature of the free amine can lead to strong interactions with the acidic silica gel, causing peak tailing or irreversible adsorption.
-
Incorrect Eluent System: The polarity of the mobile phase may not be optimal for separating the target compound from impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) of approximately 0.3 for your product.[2] Common solvent systems include dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude this compound?
A1: For a solid crude product, direct recrystallization is often the most efficient first step. If the crude material is an oil or highly impure, an acid-base extraction is a highly effective preliminary purification technique.[5][6] This method leverages the basicity of the piperidine nitrogen to separate it from non-basic impurities.[5][7]
Q2: Can I perform an acid-base extraction on the hydrochloride salt directly?
A2: To perform a standard acid-base extraction, you must first neutralize the hydrochloride salt to generate the free amine. This is done by dissolving the crude salt in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the piperidine nitrogen, making it soluble in the organic layer.[8] Acidic and neutral impurities can then be removed. The purified free amine can then be re-acidified with HCl to regenerate the hydrochloride salt.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, polar solvents like ethanol, methanol, or isopropanol are good starting points. You may need to use a two-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added to induce crystallization.[3]
Q4: My TLC shows a single spot, but the NMR spectrum indicates impurities. What should I do?
A4: A single spot on TLC does not always guarantee purity, as some impurities may not be UV-active or may have the same Rf as your product in the chosen eluent system. In this case, consider the following:
-
Try a different TLC eluent system. Varying the polarity may resolve the co-eluting spots.
-
Use a different visualization technique. In addition to UV, try staining the TLC plate with an agent like potassium permanganate or ninhydrin, which can reveal different types of impurities.[4]
-
Proceed with a different purification technique. If TLC is not providing good resolution, techniques like preparative HPLC or recrystallization from a different solvent system may be more effective.
Q5: The hydrochloride salt is hygroscopic. How should I handle and store the purified product?
A5: Amine hydrochlorides can absorb moisture from the air. After purification, it is crucial to dry the product thoroughly under vacuum.[3] For long-term storage, keep the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, and store it in a refrigerator (2-8°C).[9][10]
IV. Experimental Protocols & Visual Workflows
Protocol 1: General Acid-Base Extraction
-
Dissolution & Basification: Dissolve the crude this compound in an organic solvent like dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the HCl and convert the amine salt to the free base.[8] The free amine will remain in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer now contains the free amine and any non-polar impurities.
-
Acidic Extraction (Optional): To further purify, you can extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl).[11] The protonated amine will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Isolation: If you performed step 4, basify the acidic aqueous layer with a strong base (e.g., NaOH) and then extract the liberated free amine back into an organic solvent.
-
Drying and Concentration: Dry the final organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent to precipitate the pure hydrochloride salt.
Protocol 2: Recrystallization from a Single Solvent
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., isopropanol) to the crude this compound to just dissolve it completely.[3]
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[3]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.[3]
-
Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[3]
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Visual Workflow: Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification technique based on the characteristics of the crude product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. benchchem.com [benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]
- 11. Workup [chem.rochester.edu]
Identifying impurities in 4-(Phenylsulfanyl)piperidine hydrochloride samples
Welcome to the technical support resource for 4-(Phenylsulfanyl)piperidine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Recognizing that the purity of starting materials and intermediates is paramount to the integrity of your research and the safety of potential drug candidates, this center provides in-depth, experience-driven answers to common challenges.
Introduction: Why Impurity Profiling Matters
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents.[1][2] The purity of this intermediate directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Unidentified impurities can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the final product. Therefore, rigorous analytical characterization is not just a regulatory requirement but a scientific necessity.[3][4]
This guide will walk you through the logical steps of impurity identification, from initial detection to structural elucidation, using established analytical techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely impurities in my 4-(Phenylsulfanyl)piperidine HCl sample and where do they come from?
Answer: Impurities can generally be categorized into three main sources: process-related impurities from the synthesis, degradation products, and contaminants.
-
Process-Related Impurities: These are the most common and originate from the synthetic route. Based on typical syntheses of similar piperidine derivatives, you should anticipate:
-
Unreacted Starting Materials: Such as 4-hydroxypiperidine, 4-chloropiperidine, or thiophenol. Their presence indicates an incomplete reaction.
-
Reagents and Catalysts: Residual reagents or catalysts used during the synthesis.
-
Byproducts: Formed from side reactions. A common byproduct in syntheses involving piperidines can be N-alkylation or N-acylation products if the piperidine nitrogen reacts undesirably.
-
-
Degradation Products: These impurities form during storage or under specific stress conditions (e.g., exposure to air, light, or heat). For 4-(Phenylsulfanyl)piperidine HCl, the most probable degradation pathway is the oxidation of the sulfide linkage.
-
Sulfoxide Impurity: 4-(Phenylsulfinyl)piperidine hydrochloride.
-
Sulfone Impurity: 4-(Phenylsulfonyl)piperidine hydrochloride.
-
-
Genotoxic Impurities: Piperidine itself is a potential genotoxic impurity that can arise during the synthesis of various piperidine-containing APIs.[5][6] It is crucial to have methods sensitive enough to detect it at very low levels to ensure product safety.[6]
Here is a summary of potential impurities:
| Impurity Category | Potential Compound | Origin |
| Process-Related | Piperidine | Starting material, byproduct |
| Thiophenol | Starting material | |
| 4-substituted piperidine precursor | Starting material | |
| Degradation | 4-(Phenylsulfinyl)piperidine HCl (Sulfoxide) | Oxidation |
| 4-(Phenylsulfonyl)piperidine HCl (Sulfone) | Oxidation |
Q2: I've detected an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
Answer: An unexpected peak requires a systematic investigation. The first step is to ensure it's not an artifact of the analytical system itself. Once confirmed as a real component of the sample, you can proceed with characterization.
Here is a logical workflow to follow:
Caption: Troubleshooting workflow for an unknown HPLC peak.
Causality Explained:
-
System Suitability: Before investigating the sample, you must rule out the system. Injecting a blank (your mobile phase solvent) will confirm if the peak originates from the solvent or system contamination. This step is critical for data trustworthiness.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful initial tool. It provides the mass-to-charge ratio (m/z) of the impurity. For the sulfoxide impurity, you would expect an m/z corresponding to the parent mass + 16 amu (for the oxygen atom). For the sulfone, expect the parent mass + 32 amu.
-
Forced Degradation: This study intentionally degrades the sample under harsh conditions to generate potential degradation products.[7][8] If your unknown peak's retention time and mass match a peak that appears under oxidative stress, you have strong evidence it is an oxidation product.
Q3: How do I perform a forced degradation study to identify potential degradants?
Answer: A forced degradation (or stress testing) study is essential for developing a stability-indicating analytical method.[3] The goal is to generate 5-20% degradation of the active substance to ensure that the analytical method can separate the degradants from the main peak.[8]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of 4-(Phenylsulfanyl)piperidine HCl at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.[8]
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample protected from stress.
Stress Condition Reagent/Procedure Typical Duration & Temperature Neutralization Step (before HPLC analysis) Acid Hydrolysis 0.1 M HCl 2-8 hours at 60°C Add equivalent 0.1 M NaOH Base Hydrolysis 0.1 M NaOH 2-8 hours at 60°C Add equivalent 0.1 M HCl Oxidation 3% H₂O₂ (Hydrogen Peroxide) 24 hours at Room Temp Quench with sodium bisulfite if needed Thermal Store solution at 80°C (in dark) 48-72 hours Cool to Room Temp Photolytic Expose to light (ICH Q1B option) Per ICH guidelines Analyze directly -
Analysis: Analyze all samples (including the control) by your HPLC-UV and/or LC-MS method.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for the formation of new peaks and a decrease in the area of the main 4-(Phenylsulfanyl)piperidine HCl peak.
-
The oxidative stress condition is most likely to generate the sulfoxide and sulfone impurities. Use MS data to confirm their masses.
-
This systematic approach provides invaluable insight into the degradation pathways and demonstrates the specificity of your analytical method.[7]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. alternative-therapies.com [alternative-therapies.com]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Piperidines
Welcome to the technical support guide for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectra of substituted piperidines. The piperidine ring is a cornerstone in medicinal chemistry and natural product synthesis, making its structural elucidation paramount.[1] However, its conformational flexibility and the influence of various substituents can lead to spectra that are challenging to interpret. This guide provides in-depth technical insights, troubleshooting advice, and step-by-step protocols to empower researchers in their structural analysis.
Section 1: The Fundamentals of the Piperidine Ring in NMR
Understanding the unsubstituted piperidine ring is the first step. The six-membered ring is not planar; it predominantly adopts a chair conformation to minimize steric and torsional strain.[1][2] This conformational preference is the root of many of the complexities seen in the NMR spectrum.
The Chair Conformation and Proton Environments
In a chair conformation, the protons on the ring are classified into two distinct environments:
-
Axial (ax): Protons perpendicular to the general plane of the ring.
-
Equatorial (eq): Protons located around the periphery of the ring.
These two environments are magnetically inequivalent, meaning they will have different chemical shifts in the ¹H NMR spectrum.
Ring and Nitrogen Inversion
The piperidine ring is not static. It undergoes two key dynamic processes:
-
Ring Inversion: A rapid "flipping" between two chair conformations, which interconverts axial and equatorial protons.[2]
-
Nitrogen Inversion: A pyramidal inversion at the nitrogen atom, which also interconverts substituents on the nitrogen.[2][3]
At room temperature, these inversion processes are often fast on the NMR timescale. This rapid exchange can lead to averaged signals and potential peak broadening, a common issue in piperidine NMR.[4][5]
Characteristic Chemical Shifts and Coupling Constants
For an unsubstituted piperidine ring, a general understanding of chemical shifts and coupling constants is crucial.
Table 1: Typical ¹H and ¹³C Chemical Shifts for Unsubstituted Piperidine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2/C6 (α to N) | ~2.8 ppm[6] | ~47.0 ppm[7] |
| C3/C5 (β to N) | ~1.55 ppm[6] | ~27.2 ppm[7] |
| C4 (γ to N) | ~1.55 ppm[6] | ~25.2 ppm[7] |
Note: These are approximate values and can be influenced by solvent and concentration.
The coupling constants (³JHH) between vicinal protons are highly dependent on their dihedral angle, a relationship described by the Karplus equation.[8][9][10] This is a powerful tool for determining the relative stereochemistry of protons.
Table 2: Characteristic ³JHH Coupling Constants in a Chair Conformation
| Coupling Type | Dihedral Angle | Typical J-value (Hz) |
| Axial-Axial (Jax,ax) | ~180° | 10 - 13 Hz (Large)[11][12] |
| Axial-Equatorial (Jax,eq) | ~60° | 2 - 5 Hz (Small)[13] |
| Equatorial-Equatorial (Jeq,eq) | ~60° | 2 - 5 Hz (Small)[13] |
The large value for diaxial coupling is often a key diagnostic feature for identifying protons in an axial orientation.[11]
Section 2: Troubleshooting Guide and FAQs
This section addresses specific issues and questions that frequently arise during the interpretation of piperidine NMR spectra.
Problem: My signals are broad and poorly resolved.
Answer: Broad signals in piperidine spectra often stem from dynamic processes occurring at a rate intermediate to the NMR timescale.
-
Cause 1: Intermediate Ring/Nitrogen Inversion: If the piperidine ring is rapidly inverting between two chair conformations, or if nitrogen inversion is occurring, the NMR observes an average of the axial and equatorial environments.[4][5] If this rate is not fast enough, it can lead to significant line broadening.
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.
-
Cooling the sample can slow down the inversion rate, potentially "freezing out" the individual conformers and resulting in sharp signals for each.
-
Heating the sample can accelerate the inversion, leading to a faster exchange rate and sharpening of the averaged signals.[14]
-
-
-
Cause 2: Nitrogen Quadrupole Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment, which can cause rapid relaxation and lead to broadening of adjacent proton signals (especially the N-H and α-protons).[15]
-
Troubleshooting Protocol:
-
Acidification: Adding a drop of acid (like TFA) to the NMR tube can protonate the piperidine nitrogen. The resulting ammonium salt (R₃NH⁺) has a more symmetric electric field around the nitrogen, which can reduce quadrupolar broadening and sharpen the signals of adjacent protons.[16]
-
-
-
Cause 3: Sample Concentration/Solubility: High sample concentration can lead to viscosity-related broadening.[17] Poor solubility can also result in broad peaks.
-
Troubleshooting Protocol:
-
Ensure your sample is fully dissolved.
-
Try acquiring the spectrum at a lower concentration.
-
Experiment with different deuterated solvents to improve solubility.[17]
-
-
Problem: I can't determine the stereochemistry of my substituents.
Answer: Determining whether a substituent is axial or equatorial is a common challenge that can be solved by a combination of 1D and 2D NMR techniques.
-
Solution 1: Analyze Coupling Constants (³JHH):
-
Rationale: The magnitude of the vicinal coupling constant is directly related to the dihedral angle between the coupled protons. A large coupling constant (10-13 Hz) is indicative of a diaxial relationship (~180°), while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (~60°).[12][13]
-
Experimental Workflow:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the signal for the proton attached to the same carbon as the substituent (the methine proton, H-X).
-
Carefully measure the coupling constants of this signal. A large splitting pattern often indicates the proton is axial, meaning the substituent must be equatorial. Conversely, a pattern of small couplings suggests the proton is equatorial, and the substituent is axial.
-
-
-
Solution 2: Use Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Rationale: NOE (or ROE) correlations are observed between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[18][19] This is extremely powerful for stereochemical assignments.
-
Experimental Workflow (NOESY/ROESY):
-
Acquire a 2D NOESY or ROESY spectrum.
-
Look for key correlations. For example, a proton in an axial position will show an NOE correlation to the other axial protons on the same side of the ring (e.g., at positions 3 and 5). An equatorial proton will not show these strong 1,3-diaxial correlations.
-
Correlations between a substituent and specific ring protons can definitively place it on one face of the ring.
-
-
FAQ: Why is the signal for my N-H proton sometimes invisible?
Answer: The N-H proton can be difficult to observe for several reasons:
-
Exchange with Solvent: If there are traces of water (H₂O) or acid in the solvent, the N-H proton can undergo rapid chemical exchange, broadening the signal to the point where it disappears into the baseline. A D₂O shake can confirm this; the N-H peak will disappear as the proton is replaced by deuterium.[17]
-
Quadrupole Broadening: As mentioned earlier, the adjacent ¹⁴N nucleus can significantly broaden the N-H signal.[15]
-
Variable Chemical Shift: The chemical shift of an N-H proton is highly dependent on solvent, concentration, and temperature, so it may appear in unexpected regions of the spectrum.[20]
FAQ: How do I distinguish between different isomers?
Answer: A systematic approach using a suite of 2D NMR experiments is the most reliable method.
-
Rationale: While ¹H NMR provides initial clues, complex substitution patterns often lead to overlapping signals that are difficult to assign. 2D NMR spreads the information into a second dimension, resolving these overlaps.[21]
-
Experimental Workflow:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[22] It is the first step in tracing out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[21][22] It is essential for assigning carbon signals and confirming which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[2][22] It is crucial for piecing together the molecular skeleton, especially for identifying quaternary carbons and linking different spin systems.
-
NOESY/ROESY: As described above, this experiment reveals through-space proximities, which is the ultimate tool for confirming stereochemistry and differentiating between diastereomers.[2][23]
-
Section 3: The Impact of Substituents on Piperidine Spectra
Substituents dramatically alter the NMR spectrum by influencing the ring's conformational equilibrium and by exerting electronic effects.
Conformational Locking
A bulky substituent will have a strong preference for the more sterically favorable equatorial position. This preference can be so strong that it effectively "locks" the ring into a single chair conformation.
-
Causality: The energetic penalty for a bulky group to occupy the axial position (due to 1,3-diaxial interactions) restricts ring inversion.[1]
-
NMR Signature: In a conformationally locked piperidine, you will observe distinct, sharp signals for all axial and equatorial protons. The coupling constants will be fixed and will clearly reflect the rigid chair geometry (e.g., large Jax,ax values will be consistently observed).
Electronic Effects
Electron-withdrawing or electron-donating groups alter the electron density around the ring protons, changing their chemical shifts.
-
Inductive Effects: An electron-withdrawing group (e.g., a carbonyl group on the nitrogen) will deshield nearby protons, shifting their signals downfield (to a higher ppm).[1]
-
Anisotropic Effects: Groups with π-systems (like a phenyl ring) create magnetic fields that can either shield (upfield shift) or deshield (downfield shift) nearby protons, depending on their spatial orientation relative to the π-system.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Pyramidal inversion - Wikipedia [en.wikipedia.org]
- 4. Nuclear magnetic resonance spectroscopy: nitrogen inversion rate of 1,2,6-trimethylpiperidine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Karplus equation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 11. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrogen NMR [chem.ch.huji.ac.il]
- 16. Piperidine and piperazine analogs in action: zinc( ii )-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00235K [pubs.rsc.org]
- 17. Troubleshooting [chem.rochester.edu]
- 18. 2D NMR [chem.ch.huji.ac.il]
- 19. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. epfl.ch [epfl.ch]
- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 23. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
Technical Support Center: Best Practices for Handling Hygroscopic Hydrochloride Salts in the Lab
Welcome to the Technical Support Center, your expert resource for navigating the challenges of working with hygroscopic hydrochloride (HCl) salts. This guide is designed for researchers, scientists, and drug development professionals who demand precision and reliability in their experimental work. Here, we move beyond simple instructions to explain the fundamental principles governing the behavior of these sensitive compounds, providing you with the knowledge to proactively address issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions users have about hygroscopic hydrochloride salts.
Q1: What exactly makes a hydrochloride salt hygroscopic?
A: Hygroscopicity is the phenomenon of attracting and holding water molecules from the surrounding environment.[1] For hydrochloride salts, this tendency is often driven by the strong ionic character and the presence of functional groups that can form hydrogen bonds with water. The chloride ion (Cl⁻) itself can interact with water molecules. Furthermore, the parent organic molecule, often an amine, has polar functional groups that contribute to water absorption.[2] The overall crystal lattice structure and surface area of the salt powder also play a significant role; a porous or fine powder has more sites available for water molecules to adsorb.[3]
Q2: How can I tell if my hydrochloride salt is hygroscopic? What's the difference between "hygroscopic" and "deliquescent"?
A: You can identify a hygroscopic salt through several observations:
-
Physical Changes: The powder may become clumpy, cakey, or lose its free-flowing nature when exposed to air.[1]
-
Weight Gain: If you leave a sample on an analytical balance, its weight will steadily increase as it absorbs atmospheric moisture.[4]
-
Appearance: The material might change from a crystalline powder to a gummy or pasty substance.[5]
The key difference between hygroscopic and deliquescent lies in the amount of water absorbed.
-
Hygroscopic materials absorb moisture but may not visibly dissolve in it. They become damp or clump together.[6][7]
-
Deliquescent materials are an extreme form of hygroscopicity. They absorb so much water from the atmosphere that they dissolve in it, forming a liquid solution.[1][8] Many chloride salts, such as calcium chloride and magnesium chloride, are known to be deliquescent.[1]
Q3: What are the consequences of improper handling of hygroscopic HCl salts?
A: Improper handling can severely compromise your experiments in several ways:
-
Inaccurate Weighing: Absorbed water adds mass, making it impossible to accurately weigh the active compound. This leads to errors in solution concentration and stoichiometry.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and stability of your compound.[9][10]
-
Altered Physical Properties: Moisture absorption can change the salt's physical state, leading to caking, which makes handling difficult.[9] In pharmaceutical development, this can affect dissolution rates and bioavailability.[11]
-
Inconsistent Analytical Results: Variable water content leads to inconsistent results in techniques like NMR, HPLC, and Karl Fischer titration, making batch-to-batch comparisons unreliable.[12]
Q4: What is the best way to store hygroscopic HCl salts to maintain their integrity?
A: The primary goal is to minimize exposure to atmospheric moisture.
-
Airtight Containers: Always store hygroscopic salts in tightly sealed, airtight containers.[13] High-density polyethylene (HDPE) drums or foil-lined bags are excellent choices.[14][15]
-
Desiccators: For long-term storage or after opening the manufacturer's container, place the sealed salt container inside a desiccator. A desiccator is an airtight enclosure containing a drying agent (desiccant) that maintains a low-humidity environment.[16]
-
Controlled Environment: If possible, store materials in a temperature and humidity-controlled room, ideally with relative humidity (RH) below 40%.[14]
-
Inert Atmosphere: For extremely sensitive compounds, consider storage under an inert gas like nitrogen or argon.
Q5: Can I just store my hygroscopic HCl salt in a standard refrigerator or freezer?
A: While storing at a cold temperature can slow down degradation reactions, it can also create new problems if not done correctly. When you remove a cold container from a refrigerator or freezer, condensation will immediately form on its surface. If you open the container before it has warmed to room temperature, that moisture will be absorbed by the product.
Correct Procedure: If refrigeration is necessary, place the sealed container in a desiccator or a sealed bag with desiccant before removing it from the cold. Allow the entire assembly to warm to ambient laboratory temperature for several hours before opening the primary container.[4]
Troubleshooting Guide
This section provides solutions to specific problems encountered during experiments.
Problem: My compound's weight is unstable on the analytical balance and keeps increasing.
-
Cause: This is the classic sign of a hygroscopic compound actively absorbing moisture from the air. The longer it is exposed, the more weight it will gain.[4]
-
Solution Workflow:
-
Minimize Exposure Time: Work as quickly as possible. Have all your equipment (spatula, weigh boat, receiving flask) ready before opening the compound's container.[13]
-
Use a Suitable Weighing Vessel: Weigh the compound in a sealable container, like a vial with a screw cap. Tare the sealed vial, add the compound quickly, seal it, and then record the stable weight.[17]
-
Work in a Controlled Environment: The most reliable solution is to handle the compound in a low-humidity environment, such as a glove box or a balance enclosure purged with dry nitrogen.[18][19] A glove bag is a more economical alternative.[20]
-
Problem: My free-flowing powder has turned into a sticky solid or an oily liquid.
-
Cause: Your compound is likely deliquescent and has absorbed enough atmospheric moisture to dissolve itself, forming a concentrated aqueous solution.[1][7] This indicates a significant breach in storage protocol.
-
Solution Workflow:
-
Assess the Damage: The material's purity is now compromised. For non-critical applications, you might be able to dry the material under high vacuum, but this may not remove all lattice water and could change its crystalline form.[19]
-
Re-evaluate Storage: This event signals that your current storage method is inadequate. Immediately transfer any remaining good material to a more secure container and place it in a desiccator with fresh, active desiccant.
-
Future Prevention: Review your lab's SOP for handling highly hygroscopic materials. Ensure containers are sealed properly immediately after use and that desiccants are regularly checked and replaced.[14]
-
Problem: I'm seeing poor solubility or unexpected pH shifts when making solutions.
-
Cause: The absorbed water can have several effects. It alters the true mass of the solute, leading to a lower-than-expected concentration. For hydrochloride salts of weakly basic compounds, the presence of excess water can also influence the equilibrium between the salt and its free base form, potentially leading to disproportionation and precipitation of the less soluble free base.[11]
-
Solution Workflow:
-
Verify Water Content: Before preparing a critical solution, determine the water content of a sample from the same bottle using a technique like Karl Fischer titration. This allows you to correct your weighed mass for the water content and achieve the target concentration.
-
Control the Dissolution Environment: When dissolving the salt, consider using a solvent that has been dried over molecular sieves.
-
pH Adjustment: For some salts, stabilizing the pH of the final solution with a suitable buffer system can prevent disproportionation.
-
Standard Operating Procedures (SOPs)
Follow these detailed protocols to ensure accuracy and reproducibility.
SOP-01: Weighing Hygroscopic Hydrochloride Salts
-
Preparation:
-
Ensure the analytical balance is calibrated and located in a draft-free area.
-
Allow the container of the hygroscopic salt to equilibrate to room temperature for at least 2-3 hours before opening to prevent condensation.[4]
-
Ready a clean, dry weighing vessel (e.g., glass vial with a cap), a spatula, and the receiving flask.
-
-
Execution (Standard Method):
-
Tare the empty, capped weighing vial on the balance.
-
Briefly open the main container, quickly transfer an approximate amount of the salt into the tared vial using the spatula, and immediately cap both the vial and the main container.
-
Place the capped vial back on the balance and record the stable mass. This is your Gross Weight.
-
Quickly transfer the powder from the vial to your receiving flask.
-
Immediately recap the weighing vial and place it back on the balance. Record the new stable mass. This is your Tare Weight.
-
The exact mass of the transferred solid is the Gross Weight minus the Tare Weight. This "weighing by difference" method is highly accurate.
-
-
Execution (Controlled Environment - Highest Accuracy):
-
Perform all weighing steps inside a glove box or a positive pressure nitrogen enclosure where the relative humidity is kept low. This is the gold standard for highly sensitive materials.[19]
-
SOP-02: Preparing Stock Solutions from Hygroscopic Hydrochloride Salts
-
Pre-Analysis (Optional but Recommended):
-
Determine the water content of your solid material using Karl Fischer titration. Let's say it is 5.0% w/w.
-
-
Mass Calculation:
-
Calculate the mass of solid needed for your target concentration.
-
Adjust this mass to account for the water content.
-
Corrected Mass = (Target Mass) / (1 - %Water/100)
-
Example: To get 100 mg of active compound from a solid with 5.0% water, you need to weigh: 100 mg / (1 - 0.05) = 105.3 mg.
-
-
-
Weighing:
-
Accurately weigh the Corrected Mass of the hygroscopic solid following SOP-01.
-
-
Dissolution:
-
Transfer the weighed solid into a volumetric flask of the appropriate size.
-
Use a funnel to prevent loss of powder.[21]
-
Add approximately half of the final volume of your desired solvent to the flask.
-
Swirl gently to dissolve the solid. If necessary, use sonication or gentle heating, ensuring the compound is stable under those conditions.
-
Rinse the weighing vessel and funnel with small aliquots of the solvent, adding the rinsings to the volumetric flask to ensure a quantitative transfer.[21]
-
-
Final Dilution:
-
Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent until the bottom of the meniscus touches the calibration mark on the neck of the flask.
-
Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous. Label the flask clearly with the compound name, exact concentration, solvent, and date.
-
Technical Deep Dive
Diagram: Decision Workflow for Handling a Hydrochloride Salt
This workflow guides the user through the necessary steps and considerations when working with a potentially hygroscopic HCl salt.
Caption: Decision workflow for handling HCl salts.
Choosing the Right Desiccant
The effectiveness of your desiccator depends entirely on the choice and condition of the desiccant. Different desiccants have different capacities and efficiencies.
| Desiccant Type | Chemical Composition | Key Characteristics & Best Use Cases | Regeneration |
| Silica Gel (Indicating) | Silicon Dioxide (SiO₂) with moisture indicator (e.g., cobalt chloride) | General purpose, FDA approved for pharma contact.[22] Changes color (e.g., blue to pink) when saturated, providing a clear visual cue for replacement.[22] Good for routine storage of moderately sensitive compounds. | Heat in an oven (typically 120°C) until color reverts. |
| Molecular Sieves (3Å or 4Å) | Synthetic Zeolite (Aluminosilicate) | Very high affinity for water, can achieve extremely low relative humidity.[22][23] Excellent for protecting highly sensitive or deliquescent compounds. Retains moisture even at elevated temperatures.[22] | Heat in a furnace or oven at high temperatures (200-300°C) under vacuum or inert gas purge. |
| Calcium Sulfate (Drierite®) | Anhydrous Calcium Sulfate (CaSO₄) | Fast-acting and efficient at creating low RH.[22] Chemically stable, non-toxic, and non-corrosive.[22] Good for drying applications where speed is important. | Heat in an oven (typically 210-240°C). |
| Activated Clay | Montmorillonite Clay | Inexpensive and effective at room temperature and moderate humidity.[22] Often used in packaging for bulk materials.[23] Its capacity decreases at higher temperatures. | Can be regenerated at lower temperatures than silica gel. |
References
- 1. Hygroscopy - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. quora.com [quora.com]
- 7. differencebetween.com [differencebetween.com]
- 8. brainly.in [brainly.in]
- 9. tandfonline.com [tandfonline.com]
- 10. Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings – Pharma.Tips [pharma.tips]
- 11. ovid.com [ovid.com]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. tutorchase.com [tutorchase.com]
- 14. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 15. researchgate.net [researchgate.net]
- 16. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. hepatochem.com [hepatochem.com]
- 19. reddit.com [reddit.com]
- 20. youtube.com [youtube.com]
- 21. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 22. Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network [laboratory-supply.net]
- 23. Selecting the Right Desiccant Bags for Laboratories [streampeak.com.sg]
Validation & Comparative
The Strategic Role of the 4-Thioether Linkage: A Comparative Guide to 4-(Phenylsulfanyl)piperidine Hydrochloride and Other Piperidine Scaffolds in Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and natural products. Its conformational flexibility and the basicity of its nitrogen atom allow for precise three-dimensional arrangements of pharmacophoric groups, making it an invaluable component in the design of therapeutic agents targeting a wide array of biological targets, from central nervous system (CNS) receptors to enzymes involved in cancer progression.
This guide provides an in-depth technical comparison of 4-(Phenylsulfanyl)piperidine hydrochloride with other key 4-substituted piperidine scaffolds. While direct head-to-head comparative data is often proprietary or not publicly available, this analysis, grounded in established medicinal chemistry principles and supported by available experimental data, will illuminate the strategic advantages and potential applications of the phenylsulfanyl moiety. We will explore the subtle yet significant impact of the thioether linkage on physicochemical properties, structure-activity relationships (SAR), and overall potential in drug development programs.
The 4-Substituted Piperidine: A Hub of Pharmacological Diversity
The 4-position of the piperidine ring is a critical node for introducing functionality to modulate a compound's pharmacological profile. The nature of the substituent at this position dictates interactions with the target protein, influences absorption, distribution, metabolism, and excretion (ADME) properties, and can fine-tune the overall efficacy and safety of a drug candidate. This guide will focus on a comparative analysis of four key scaffolds:
-
4-Phenylpiperidines: The direct attachment of a phenyl ring.
-
4-Benzylpiperidines: A phenyl ring separated by a methylene linker.
-
4-Phenoxypiperidines: A phenyl ring linked via an oxygen atom.
-
4-(Phenylsulfanyl)piperidines: The focus of this guide, with a thioether linkage.
Below is a summary of the general properties and primary therapeutic applications of these scaffolds.
| Scaffold | Key Structural Feature | General Physicochemical Properties | Primary Therapeutic Areas of Application |
| 4-Phenylpiperidine | Direct aryl-heterocycle bond | Generally lipophilic, rigid connection | Opioid analgesics (e.g., meperidine, fentanyl), antipsychotics (e.g., haloperidol) |
| 4-Benzylpiperidine | Methylene linker | Increased flexibility compared to 4-phenylpiperidines | Dopamine reuptake inhibitors, sigma receptor ligands, potential antipsychotics |
| 4-Phenoxypiperidine | Ether linkage | Introduces a hydrogen bond acceptor, can modulate lipophilicity | Antidepressants (e.g., paroxetine), muscarinic antagonists |
| 4-(Phenylsulfanyl)piperidine | Thioether linkage | Generally lipophilic, potential for metabolic stability | Building block for CNS-active agents, including those for neurological disorders |
A Deeper Dive into the 4-(Phenylsulfanyl)piperidine Scaffold
This compound is a versatile building block in medicinal chemistry. The introduction of a sulfur atom as the linker between the piperidine and phenyl rings confers a unique set of properties that can be strategically exploited in drug design.
Physicochemical and Structural Rationale:
The thioether linkage in 4-(phenylsulfanyl)piperidine offers a distinct combination of lipophilicity and metabolic stability. Compared to its ether analog (4-phenoxypiperidine), the thioether is generally more lipophilic and less prone to enzymatic cleavage. The sulfur atom is also a weaker hydrogen bond acceptor than oxygen. These features can be advantageous for optimizing blood-brain barrier penetration and enhancing metabolic stability, which are critical for CNS-targeting drugs.
Furthermore, the C-S-C bond angle and bond length differ from that of a C-O-C or C-C bond, providing a unique spatial orientation of the phenyl ring relative to the piperidine core. This can lead to novel interactions with the target protein that may not be achievable with other linkers.
Comparative Analysis with Other Piperidine Scaffolds
While direct comparative data for this compound is scarce, we can infer its potential performance by examining the established roles of other 4-substituted piperidines and considering the unique properties of the thioether linkage.
vs. 4-Phenylpiperidines
The 4-phenylpiperidine scaffold is a classic in opioid analgesic design, with the phenyl group playing a key role in binding to opioid receptors. The rigid connection between the phenyl and piperidine rings restricts conformational freedom, which can be beneficial for high-affinity binding. However, this rigidity can also limit the exploration of alternative binding modes. The introduction of a flexible thioether linker in the 4-(phenylsulfanyl)piperidine scaffold allows the phenyl group to adopt a wider range of conformations, potentially enabling interactions with different sub-pockets of a receptor or enzyme active site.
vs. 4-Benzylpiperidines
The methylene linker in 4-benzylpiperidines provides greater conformational flexibility than a direct phenyl connection. This scaffold is prominent in compounds targeting monoamine transporters. The thioether linkage in 4-(phenylsulfanyl)piperidines offers a similar degree of flexibility but with different electronic properties. The sulfur atom can engage in non-covalent interactions, such as sulfur-π interactions, that are not possible with a methylene group. This could lead to enhanced binding affinity or selectivity for certain targets.
vs. 4-Phenoxypiperidines
The ether linkage in 4-phenoxypiperidines introduces a potent hydrogen bond acceptor, which can be critical for anchoring a molecule in a binding site. Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a prominent example. However, ethers can be susceptible to metabolic cleavage. The thioether in 4-(phenylsulfanyl)piperidines is generally more metabolically robust, potentially leading to improved pharmacokinetic profiles. The reduced hydrogen bonding capacity of sulfur compared to oxygen also presents a different SAR landscape for optimization.
Experimental Protocols
To facilitate the comparative evaluation of these scaffolds, detailed protocols for the synthesis of a representative 4-substituted piperidine and for a key in vitro biological assay are provided below.
Synthesis of this compound
Objective: To synthesize this compound.
Materials:
-
1-Boc-4-hydroxypiperidine
-
Thiophenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Mitsunobu Reaction: To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM at 0 °C, add DIAD (1.2 eq) dropwise. Stir the mixture for 15 minutes, then add thiophenol (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-4-(phenylsulfanyl)piperidine.
-
Boc Deprotection and Salt Formation: Dissolve the purified 1-Boc-4-(phenylsulfanyl)piperidine in a minimal amount of DCM. Add an excess of HCl in diethyl ether. Stir the mixture for 2-4 hours at room temperature. The product, this compound, will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white solid.
Caption: Synthetic workflow for this compound.
In Vitro Assay: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic potential of a compound against a cancer cell line.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a piperidine derivative.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 4-(phenylsulfanyl)piperidine scaffold represents a valuable, yet perhaps underutilized, building block in the medicinal chemist's toolbox. Its unique combination of lipophilicity, metabolic stability, and conformational properties conferred by the thioether linkage offers a compelling alternative to more traditional 4-substituted piperidine scaffolds. While a lack of direct comparative data necessitates a degree of inference based on established medicinal chemistry principles, the rationale for its use in CNS drug discovery is strong.
Future research should focus on the systematic evaluation of 4-(phenylsulfanyl)piperidine derivatives against a panel of biological targets, with direct comparison to their phenyl, benzyl, and phenoxy counterparts. Such studies, encompassing not only in vitro activity but also comprehensive ADME profiling, will be crucial in fully elucidating the strategic advantages of the thioether linkage and unlocking the full potential of this promising scaffold in the development of next-generation therapeutics.
A Comparative Analysis of Functionalized Piperidines in Drug Discovery: A Guide for Researchers
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its status as a privileged scaffold in the intricate process of drug design.[1][4][5] This guide offers an in-depth, comparative analysis of functionalized piperidines, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of their application. We will delve into the nuanced world of piperidine functionalization, exploring how substituent placement and nature dictate pharmacological outcomes. This exploration will be grounded in quantitative data, detailed experimental protocols, and visual representations of the molecular interactions that drive therapeutic efficacy.
The Piperidine Scaffold: A Versatile Framework
The utility of the piperidine motif is multifaceted.[4] It provides a three-dimensional framework that can be strategically modified to achieve desired pharmacological profiles. The nitrogen atom within the ring is a key feature, often serving as a basic center that can be crucial for engaging with biological targets and for modulating important physicochemical properties such as solubility.[4] The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows it to adapt to the steric demands of binding pockets within target proteins.[4][6]
Comparative Analysis of Functionalization Strategies
The biological activity of piperidine derivatives is highly dependent on the position, nature, and stereochemistry of the substituents attached to the piperidine ring.[1] A thorough understanding of these structure-activity relationships (SAR) is paramount for optimizing a compound's potency, selectivity, and pharmacokinetic (ADME) properties.[1][4]
Positional Isomerism: A Key Determinant of Activity
The substitution pattern on the piperidine ring plays a critical role in modulating biological activity. For instance, in the development of glucagon-like peptide-1 receptor (GLP-1R) agonists, the position of the substituent on the piperidine ring was found to be a crucial factor. A substituent at the 4-position of the piperidine ring resulted in poor GLP-1 potentiation, highlighting the sensitivity of the receptor to the spatial arrangement of the interacting moieties.[7]
Stereochemistry: The Chiral Dimension
The introduction of chiral centers into the piperidine scaffold can significantly impact a drug's biological activity and selectivity.[7][8] Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals.[8] The specific stereochemistry of a substituent can lead to enhanced binding interactions with the target protein, improved pharmacokinetic properties, and reduced off-target effects, including cardiac hERG toxicity.[8] For example, in a series of farnesyltransferase (FTase) inhibitors, it was discovered that only the (+)-enantiomers exhibited potent inhibition, with the (+)-enantiomer of one compound showing a twofold increase in potency compared to the racemic mixture.[9]
Nature of Functional Groups: Tailoring Properties
The choice of functional groups appended to the piperidine ring is a powerful tool for fine-tuning a molecule's properties. The introduction of different substituents can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, in the pursuit of novel anticancer agents, a series of piperine derivatives were synthesized and evaluated. The results indicated that the substituents on the aryl-acyl subunit were important for modulating the leishmanicidal effect.[10]
Case Studies: Functionalized Piperidines in Action
The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where piperidine-containing drugs have made a significant impact.
Central Nervous System (CNS) Disorders
Piperidine derivatives are prominent in drugs targeting the CNS. For instance, the N-benzyl piperidine moiety is a key component in dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are being investigated for the treatment of Alzheimer's disease.[11] The benzyl-piperidine group provides effective binding to the catalytic site of AChE.[2]
Oncology
In cancer therapy, piperidine-containing compounds have shown significant promise.[2] For example, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are important targets in non-small-cell lung cancer.[12] The piperidine ring was essential for the chiral optimization of these inhibitors.[2]
Infectious Diseases
The piperidine scaffold has also been exploited in the development of agents to combat infectious diseases. Novel piperidine-benzodioxole derivatives have been synthesized and evaluated for their leishmanicidal activity.[10]
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of functionalized piperidines.
General Procedure for the Synthesis of N-Benzyl Piperidine Derivatives
This protocol describes a common method for the synthesis of N-benzyl piperidine derivatives, which are precursors for various biologically active compounds.
Materials:
-
Piperidine
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the N-benzyl piperidine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, mass spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of functionalized piperidine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (functionalized piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The following tables summarize key quantitative data from comparative studies of functionalized piperidines.
Table 1: Comparative Cytotoxicity of Piperine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Nitro derivative | Leishmania amazonensis | 17.24 | [10] |
| 3,4-benzodioxole ester | Leishmania amazonensis | Comparable to nitro derivative | [10] |
| n-hexyl carbamate | Leishmania amazonensis | Comparable to nitro derivative | [10] |
| Amphotericin B (control) | Leishmania amazonensis | More potent than derivatives | [10] |
Table 2: Farnesyltransferase (FTase) Inhibition by Piperidine Derivatives
| Compound | FTase Inhibition (IC50) | Reference |
| Racemic mixture | 3.7 nM | [9] |
| (+)-enantiomer | 1.9 nM | [9] |
| (-)-enantiomer | > 310 nM | [9] |
Visualizing Key Concepts
Diagrams are provided to illustrate important workflows and relationships in the study of functionalized piperidines.
Caption: A generalized workflow for the discovery and optimization of functionalized piperidine-based drug candidates.
Caption: Key factors influencing the structure-activity relationship (SAR) of functionalized piperidines.
Conclusion
The functionalized piperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its adaptability allows for the fine-tuning of molecular properties to achieve desired therapeutic outcomes across a wide range of diseases. A deep understanding of the principles of positional isomerism, stereochemistry, and the nature of appended functional groups is essential for medicinal chemists to successfully design and develop novel piperidine-based drugs with improved efficacy and safety profiles. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this dynamic and impactful field.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Efficacy of 4-Phenylpiperidine Derivatives
This guide provides a comprehensive comparison of the analgesic efficacy of 4-phenylpiperidine derivatives, a cornerstone class of synthetic opioids in pain management. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, comparative potency, and the experimental methodologies used to evaluate these critical therapeutic agents.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant opioid analgesics.[1][2] These synthetic compounds primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), mimicking the action of endogenous opioid peptides like endorphins.[3][4] The first-generation compound, pethidine (meperidine), paved the way for the development of highly potent second-generation derivatives like fentanyl and its analogues, which are now indispensable in clinical settings for managing severe acute and chronic pain.[3]
The versatility of the 4-phenylpiperidine core allows for fine-tuning of pharmacological properties through targeted chemical modifications.[5] Alterations to the N-substituent, the phenyl ring, and the piperidine ring itself can dramatically influence a compound's binding affinity, potency, duration of action, and side-effect profile.[6][7] Understanding these structure-activity relationships (SAR) is paramount for the rational design of safer and more effective analgesics.
Mechanism of Action: µ-Opioid Receptor Signaling
The analgesic effects of 4-phenylpiperidine derivatives are mediated predominantly through their interaction with µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[3][8][9]
G-Protein Pathway (Analgesia): Upon agonist binding, the MOR undergoes a conformational change, activating the inhibitory G-protein (Gi/Go). This activation initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.[8][10] Key downstream effects include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]
-
Modulation of Ion Channels: The signaling cascade promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.[8]
β-Arrestin Pathway (Side Effects): Ligand binding also triggers the phosphorylation of the MOR by G-protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and are increasingly implicated in the adverse effects of opioids, such as respiratory depression and tolerance.[8][11] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of research for developing safer opioids.[12]
Caption: Mu-Opioid Receptor (MOR) Signaling Pathways.
Comparative Efficacy and Receptor Affinity
The analgesic efficacy of 4-phenylpiperidine derivatives is typically quantified by their potency (ED₅₀) in animal models of nociception and their binding affinity (Kᵢ) for the µ-opioid receptor. A lower ED₅₀ value indicates higher potency (less drug is needed for a therapeutic effect), while a lower Kᵢ value signifies a higher binding affinity for the receptor.
The table below summarizes these key parameters for several prominent 4-phenylpiperidine derivatives, providing a clear comparison of their relative strengths. Fentanyl, for instance, is approximately 50 to 100 times more potent than morphine.[13][14] Its analogues, such as sufentanil, exhibit even greater potency.[13]
| Compound | Chemical Class | µ-Opioid Receptor Binding Affinity (Kᵢ, nM) | Analgesic Potency (ED₅₀, mg/kg, rat) | Potency Relative to Morphine (Approx.) |
| Pethidine (Meperidine) | Phenylpiperidine | ~100 - 400+[15] | 10.0 - 15.0 | 0.1x |
| Fentanyl | Phenylpiperidine | 0.135 - 1.35[11][16] | 0.0105[13] | 100x[13] |
| Sufentanil | Phenylpiperidine | ~0.138[15] | 0.00071[13] | 500-1000x |
| Alfentanil | Phenylpiperidine | ~1.0[15] | 0.044[13] | 25x |
| Carfentanil | Phenylpiperidine | ~0.034 | 0.00032 | 10,000x |
| Morphine (Reference) | Phenanthrene Alkaloid | 0.252 - 1.17[11][16] | ~1.0 - 3.0 | 1x |
Note: Kᵢ and ED₅₀ values can vary significantly based on the specific assay conditions, radioligand, tissue source, and animal species used.[11][15][17]
Experimental Protocols for Efficacy Assessment
The data presented above are generated using standardized preclinical models of nociception. These in vivo assays are crucial for determining the analgesic potential of novel compounds. The hot plate and tail-flick tests are considered gold standards for evaluating centrally acting analgesics.[18]
Hot Plate Test
This test measures the response latency to a thermal stimulus, integrating supraspinal pathways, making it a robust model for opioid analgesia.[19][20]
Principle: An animal (typically a mouse or rat) is placed on a metal surface maintained at a constant, noxious temperature. The latency to exhibit a pain response (e.g., paw licking, jumping) is recorded. An increase in this latency following drug administration indicates an analgesic effect.[18][21]
Detailed Protocol:
-
Apparatus Setup: Calibrate the hot plate apparatus to a constant temperature, typically 55 ± 0.5°C.
-
Acclimatization: Allow the animal to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place the animal gently onto the hot plate within a transparent cylindrical restrainer and start a timer.[18] Observe the animal for nocifensive behaviors (hind paw licking, shaking, or jumping). Stop the timer immediately upon observing the first definitive response and record this as the baseline latency.
-
Cut-off Time: A maximum cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. If the animal does not respond by the cut-off time, it should be removed from the plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer the test compound (e.g., a 4-phenylpiperidine derivative) or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Drug Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the latency measurement (Step 3).
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Caption: Experimental Workflow for the Hot Plate Test.
Tail-Flick Test
First described by D'Amour and Smith in 1941, this test measures a spinal reflex to a thermal stimulus and is highly sensitive to opioid analgesics.[22]
Principle: A high-intensity beam of light is focused on the animal's tail. The time taken for the animal to flick its tail away from the heat source is measured.[22] This latency is a direct indicator of the nociceptive threshold.
Detailed Protocol:
-
Apparatus Setup: Turn on the tail-flick apparatus and allow the bulb to warm up. Set the radiant heat intensity to a level that produces a baseline tail-flick in approximately 2-4 seconds in a drug-naive animal.
-
Animal Restraint: Gently restrain the animal, often in a specialized holder, leaving the tail exposed and positioned over the heat source aperture.
-
Baseline Latency: Activate the heat source and start the timer. The timer stops automatically when the animal flicks its tail, breaking the light beam. Record this baseline latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) is essential to prevent thermal injury to the tail.[23][24]
-
Drug Administration: Administer the test compound or vehicle control.
-
Post-Drug Latency: At specific intervals post-administration, repeat the latency measurement.
-
Data Analysis: Calculate the %MPE as described for the Hot Plate Test.
Caption: Experimental Workflow for the Tail-Flick Test.
Conclusion
The 4-phenylpiperidine class of opioids represents a remarkable achievement in medicinal chemistry, providing potent tools for pain management. The vast differences in efficacy, from the moderate potency of pethidine to the ultra-high potency of fentanyl and its analogues, underscore the critical role of structure-activity relationships in drug design. By utilizing robust and validated experimental protocols such as the hot plate and tail-flick tests, researchers can accurately characterize the analgesic profiles of novel derivatives. A thorough understanding of the underlying µ-opioid receptor signaling pathways, coupled with precise efficacy data, is essential for the continued development of next-generation analgesics with improved therapeutic windows and reduced adverse effects.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
- 16. researchgate.net [researchgate.net]
- 17. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Hot plate test [panlab.com]
- 21. Hot plate analgesiometer | PPTX [slideshare.net]
- 22. Tail flick test - Wikipedia [en.wikipedia.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Quantification
Abstract
For researchers, scientists, and drug development professionals, the precise and accurate quantification of piperidine, a common synthetic fragment and potential genotoxic impurity (GTI), is of paramount importance.[1][2] The selection of an analytical method is a critical decision point, and the robust validation of that method is a non-negotiable aspect of regulatory compliance and data integrity.[3] This guide provides an in-depth comparison of two powerful analytical techniques for piperidine quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each method, provide detailed validation protocols grounded in ICH Q2(R1) guidelines, and present a framework for cross-validation to ensure method equivalency and reliability.[4][5][6]
The Imperative for Rigorous Piperidine Quantification
Piperidine is a ubiquitous building block in pharmaceutical synthesis. However, its classification as a potential genotoxic impurity necessitates its quantification at trace levels to ensure the safety and purity of drug substances.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines for the control of such impurities, often requiring detection and quantification limits in the parts-per-million (ppm) range.[7] This analytical challenge demands highly sensitive and selective methods. Cross-validation, the process of comparing results from two distinct analytical methods, is a critical exercise to confirm that a method is fit for its intended purpose, especially when data from different laboratories or techniques are being compared or combined.[8][9]
Methodologies for Piperidine Quantification
The choice of an analytical method is contingent on several factors, including the sample matrix, required sensitivity, and the inherent chemical properties of piperidine itself.[8] Piperidine's volatility makes it an excellent candidate for GC-MS, while LC-MS/MS offers exceptional sensitivity and specificity, often without the need for derivatization.[1][8]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification. For piperidine, its inherent volatility allows for direct analysis with high efficiency.[8]
Experimental Protocol: Validation of GC-MS Method
This protocol is based on established methods for piperidine and its derivatives and must be validated for your specific sample matrix.[8]
-
Materials and Reagents:
-
Piperidine reference standard
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Internal Standard (IS) solution (e.g., d11-piperidine)
-
-
Instrumentation:
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[10]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 20 °C/min
-
Hold at 250 °C for 5 minutes
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for piperidine (e.g., m/z 85, 84, 56) and the internal standard.
-
-
-
Validation Parameters (as per ICH Q2(R1)): [4][5][6][11]
-
Specificity: Analyze blank matrix, matrix spiked with piperidine and IS, and matrix spiked with potentially interfering compounds.
-
Linearity: Prepare a calibration curve with at least five concentrations of piperidine (e.g., 0.5-10 ppm). The correlation coefficient (r²) should be >0.99.
-
Accuracy: Analyze samples spiked with known concentrations of piperidine at three levels (low, medium, high) in triplicate. The recovery should be within 80-120%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be <15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Causality: LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of genotoxic impurities.[1][2] The sample is first separated by a liquid chromatograph. The eluent then enters the mass spectrometer, where the analyte is ionized (typically via Electrospray Ionization - ESI). In a tandem mass spectrometer (e.g., triple quadrupole), the first quadrupole selects the precursor ion of the analyte. This ion is then fragmented in the collision cell, and the second quadrupole selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a specific precursor-to-product ion transition.[8]
Experimental Protocol: Validation of LC-MS/MS Method
This protocol is a starting point for method development and should be rigorously validated.[2][8]
-
Materials and Reagents:
-
Piperidine reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for mobile phase modification)
-
Internal Standard (IS) solution (e.g., d11-piperidine)
-
-
Instrumentation:
-
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min, depending on the column dimensions.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM).[8]
-
Optimize the precursor-to-product ion transitions for piperidine and the internal standard.
-
-
-
Validation Parameters (as per ICH Q2(R1)): [4][5][6][11]
-
Specificity: As described for GC-MS.
-
Linearity: Prepare a calibration curve with at least five concentrations (e.g., 0.05-5 ppm). The correlation coefficient (r²) should be >0.99.[2]
-
Accuracy: As described for GC-MS.
-
Precision: As described for GC-MS.
-
LOD and LOQ: As described for GC-MS. The LC-MS/MS method is expected to have significantly lower LOD and LOQ.[2]
-
Cross-Validation Protocol: Bridging the Methodologies
Cross-validation is essential to demonstrate the interchangeability of the two methods.[8][9] This involves analyzing the same set of samples using both the validated GC-MS and LC-MS/MS methods and comparing the results.
Experimental Workflow:
Caption: Cross-validation workflow for piperidine quantification.
Step-by-Step Cross-Validation Procedure:
-
Sample Selection: Prepare a set of at least 10 samples, including blank matrix, and matrix spiked with piperidine at various concentrations spanning the analytical range of both methods.
-
Analysis: Analyze each sample in triplicate using both the validated GC-MS and LC-MS/MS methods.
-
Data Comparison:
-
Calculate the mean concentration and standard deviation for each sample from both methods.
-
Perform a statistical comparison of the results. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods.
-
A Bland-Altman plot can be generated to visualize the agreement between the two methods.
-
-
Acceptance Criteria: The acceptance criteria for method equivalency should be pre-defined. Typically, the difference in the mean values obtained by the two methods should not be more than a certain percentage (e.g., ±15-20%).
Comparative Data Analysis
The following table summarizes the expected performance characteristics of the two methods based on their principles and typical applications.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds | High-specificity separation and detection |
| Specificity | High (with SIM mode) | Very High (with MRM mode) |
| Linearity (r²) | >0.99 | >0.99[2] |
| Typical LOQ | ~0.5 - 1.0 ppm | ~0.01 - 0.05 ppm[2] |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | <15% | <10% |
| Sample Throughput | Moderate | High (with UHPLC) |
| Derivatization | Not typically required | Not required |
| Strengths | Robust for volatile analytes, cost-effective | Exceptional sensitivity and selectivity |
| Limitations | Lower sensitivity than LC-MS/MS | Higher initial instrument cost |
Interpretation and Discussion:
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis.
-
For routine quality control where piperidine levels are expected to be well above the trace level, GC-MS provides a robust and cost-effective solution. Its ability to analyze volatile compounds directly makes it a straightforward choice.
-
When dealing with genotoxic impurity analysis where extremely low detection limits are required, LC-MS/MS is the superior technique. [1][2] Its high sensitivity and selectivity ensure accurate quantification at the ppm and even parts-per-billion (ppb) levels, which is often necessary to meet regulatory expectations.[7]
The cross-validation data is crucial for demonstrating that if a laboratory transitions from one method to another, the results will remain consistent. This is particularly important in long-term drug development projects where analytical methods may evolve.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of piperidine. A thorough method validation according to ICH Q2(R1) guidelines is mandatory to ensure the integrity of the analytical data.[4][5][6] Cross-validation is a critical step to establish the equivalency of different analytical methods and provides confidence in the data regardless of the technique employed.
For the highest level of assurance in genotoxic impurity analysis, the development and validation of a highly sensitive LC-MS/MS method is recommended.[2] However, a well-validated GC-MS method can be a suitable alternative for applications where the required sensitivity is less stringent. The ultimate decision should be based on a risk assessment and the specific regulatory requirements for the drug product .
References
- 1. rroij.com [rroij.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalbji.com [journalbji.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
Navigating Heterocyclic Scaffolds: A Comparative Guide to 4-(Oxan-3-yl)piperidine and Morpholine in Drug Design
In the intricate landscape of modern medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's journey from discovery to clinical application. Among the plethora of choices, morpholine has long been established as a "privileged" scaffold, favored for its ability to impart favorable physicochemical properties. However, the quest for novel chemical space and improved pharmacological profiles has led to the emergence of promising alternatives. This guide provides an in-depth, objective comparison between the well-trodden path of morpholine-containing compounds and the burgeoning potential of those incorporating the 4-(oxan-3-yl)piperidine moiety.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a data-driven perspective on the nuanced differences in physicochemical properties, metabolic stability, conformational flexibility, and synthetic accessibility of these two scaffolds. By understanding the distinct advantages and potential liabilities of each, medicinal chemists can make more informed decisions in the rational design of next-generation therapeutics.
At a Glance: Key Physicochemical and Pharmacokinetic Differences
The decision to incorporate either a morpholine or a 4-(oxan-3-yl)piperidine scaffold can significantly alter a molecule's drug-like properties. The following table summarizes the key distinctions, with the caveat that while extensive data exists for morpholine, some properties for 4-(oxan-3-yl)piperidine derivatives are based on estimations from closely related analogs due to its more recent emergence in drug discovery.[1][2]
| Property | Morpholine | 4-(Oxan-3-yl)piperidine & Analogs | Rationale for Comparison |
| Calculated LogP (cLogP) | -0.85 | ~1.5 - 2.5 (estimated) | Lipophilicity is a critical determinant of solubility, permeability, and off-target effects. A lower cLogP, as seen with morpholine, generally correlates with higher aqueous solubility.[1] |
| Aqueous Solubility | High | Moderate to High (structure-dependent) | The ether oxygen in morpholine acts as a hydrogen bond acceptor, enhancing water solubility.[1] The oxane and piperidine components of 4-(oxan-3-yl)piperidine also contribute to solubility through hydrogen bonding.[1] |
| pKa | ~8.5 | ~9.5 - 11 (for piperidine nitrogen) | The basicity of the nitrogen atom influences the ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.[1] Morpholine's pKa is generally lower than that of piperidine.[1] |
| Metabolic Stability (in vitro) | Generally High | Variable, often susceptible to N-dealkylation | Morpholine is frequently incorporated into drug candidates to enhance metabolic stability.[1] In contrast, piperidine rings can be more prone to metabolism, particularly N-dealkylation by cytochrome P450 enzymes.[1] |
Delving Deeper: A Structural and Functional Analysis
The fundamental difference between the two scaffolds lies in their topology and conformational behavior. Morpholine is a simple six-membered heterocycle, while 4-(oxan-3-yl)piperidine is a more complex, spiro-like structure with a higher degree of three-dimensionality.
Conformational Landscape: A Tale of Two Topologies
The inherent three-dimensional character of the 4-(oxan-3-yl)piperidine scaffold, arising from the fusion of two saturated heterocyclic rings, offers distinct advantages in exploring chemical space beyond the more "flat" nature of some morpholine-containing structures.[3] This increased sp3 character can lead to improved binding selectivity and a reduction in off-target effects.[4] The piperidine and oxane rings in 4-(oxan-3-yl)piperidine predominantly adopt chair conformations, with the key difference between cis and trans isomers being the equatorial/axial arrangement of the substituent rings.[5] This conformational rigidity, compared to the more flexible morpholine ring, can be exploited to lock a molecule into a bioactive conformation, potentially increasing potency and reducing the entropic penalty upon binding to a target.[6][7]
Caption: Key differentiating features of morpholine and 4-(oxan-3-yl)piperidine.
Metabolic Fate: Navigating the Biotransformation Maze
A crucial aspect of drug design is anticipating and mitigating metabolic liabilities. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[8] The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen and can decrease the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[8] However, it is not metabolically inert and can undergo N-dealkylation, ring oxidation, and N-oxidation.[8]
Piperidine-containing compounds are well-known to be susceptible to a variety of metabolic transformations, with oxidative N-dealkylation being a primary pathway.[1] The 4-(oxan-3-yl)piperidine scaffold, while offering potential for altered metabolic profiles compared to a simple piperidine, still contains the piperidine nitrogen that can be a site for metabolism. The introduction of the oxane ring may, however, sterically hinder access of metabolic enzymes to the piperidine nitrogen or provide alternative, "softer" spots for metabolism, potentially leading to a more favorable pharmacokinetic profile.
Strategic Applications in Drug Discovery
Both morpholine and piperidine-based scaffolds are found in a multitude of approved drugs and clinical candidates, targeting a wide array of signaling pathways.
Morpholine-Containing Drugs: The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for drugs containing a morpholine moiety. The morpholine often serves to enhance solubility and metabolic stability, crucial properties for orally bioavailable kinase inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with a key target for morpholine drugs.
4-(Oxan-3-yl)piperidine in Drug Discovery: The 4-(oxan-3-yl)piperidine scaffold is emerging as a valuable component in the design of central nervous system (CNS) drugs.[3] Its three-dimensional nature is thought to be advantageous for interacting with the complex binding sites of GPCRs and ion channels, which are prevalent targets in neuroscience. The ability to modulate lipophilicity and permeability through substitution on the scaffold is also critical for achieving brain penetration.
Experimental Protocols for Head-to-Head Comparison
To facilitate a direct and objective comparison of these scaffolds within your own research, the following are detailed, step-by-step protocols for key in vitro assays.
Protocol 1: Determination of Lipophilicity (LogP)
Objective: To determine the octanol-water partition coefficient (LogP) of a compound, providing a measure of its lipophilicity.
Methodology: Shake-Flask Method
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4, pre-saturated with n-octanol.
-
Prepare n-octanol, pre-saturated with PBS at pH 7.4.
-
-
Partitioning:
-
In a glass vial, add a known volume of the PBS solution and an equal volume of the n-octanol solution.
-
Add a small aliquot of the test compound stock solution to the biphasic system to achieve a final concentration of approximately 100 µM.
-
Securely cap the vial and shake vigorously for 1 hour at room temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the aqueous and organic phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP = log10(P).
-
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw liver microsomes (human, rat, or mouse) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
-
Incubation:
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
The in vitro half-life (t½) can then be calculated as 0.693/k.[1]
-
Caption: A workflow for selecting between morpholine and 4-(oxan-3-yl)piperidine.
Conclusion: A Choice Guided by Context
The choice between a morpholine and a 4-(oxan-3-yl)piperidine scaffold is not a matter of inherent superiority but one of strategic application. Morpholine remains a robust and reliable choice for imparting aqueous solubility and metabolic stability, making it a go-to scaffold in many therapeutic areas.
Conversely, the 4-(oxan-3-yl)piperidine moiety presents an exciting opportunity for drug designers to venture into new chemical territories. Its inherent three-dimensionality and potential for nuanced modulation of physicochemical properties make it a compelling option for targets that require a more defined conformational presentation and for programs where escaping the "flatland" of traditional aromatic scaffolds is a priority. While direct comparative data is still emerging, the foundational principles of medicinal chemistry suggest that 4-(oxan-3-yl)piperidine is a scaffold with significant potential to address some of the limitations of more traditional heterocycles. The provided experimental protocols empower researchers to conduct their own head-to-head comparisons, paving the way for data-driven decisions in the pursuit of innovative and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-(Oxan-3-yl)piperidine|Research Chemical [benchchem.com]
- 6. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Phenyl-Piperidine Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive power of early-stage, in vitro assays is a critical determinant of success in this translational process. For researchers in drug development, understanding the nuances of how in vitro data correlates—or fails to correlate—with in vivo outcomes is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a therapeutically significant class of compounds: phenyl-piperidine derivatives.
While the initial focus of this guide was to be on the 4-(phenylsulfanyl)piperidine scaffold, a comprehensive literature review revealed a scarcity of publicly available, direct comparative studies for this specific subclass. To provide a robust and data-supported analysis, we have broadened the scope to encompass the wider class of phenyl-piperidine derivatives, for which a wealth of comparative data exists. This will allow us to delve into key principles of in vitro-in vivo correlation using well-documented examples, providing valuable insights for researchers working on related scaffolds.
The Phenyl-Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery
The phenyl-piperidine motif is a cornerstone in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid structure allows for precise orientation of functional groups, leading to high-affinity interactions with various receptors and enzymes. A prime example of their therapeutic application is in the development of monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases like Parkinson's and depression.
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine. Selective inhibition of these enzymes can restore neurotransmitter balance, offering symptomatic relief. The efficacy of phenyl-piperidine derivatives as MAO inhibitors provides an excellent case study for comparing in vitro enzymatic inhibition with in vivo behavioral outcomes.
In Vitro Efficacy Assessment: From Enzyme Inhibition to Cellular Assays
The initial screening of potential drug candidates typically involves a battery of in vitro assays designed to assess their activity and selectivity against the intended target. For phenyl-piperidine derivatives targeting MAO, the primary in vitro assay is an enzyme inhibition assay.
Key In Vitro Metrics:
-
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of a compound required to inhibit 50% of the target enzyme's activity. It is a direct measure of the compound's potency.
-
Selectivity Index (SI): For targets with multiple isoforms, such as MAO-A and MAO-B, the SI is a crucial parameter. It is the ratio of the IC50 value for the off-target isoform to the IC50 value for the on-target isoform. A high SI indicates greater selectivity and a potentially better side-effect profile.
-
Ki (Inhibition constant): This value provides a more absolute measure of binding affinity and is independent of substrate concentration.
-
Mechanism of Inhibition: Determining whether the inhibition is competitive, non-competitive, or uncompetitive provides insights into the compound's binding site and mode of action. Reversibility of inhibition is also a key factor.
Representative In Vitro Data for Phenyl-Piperidine Derivatives (MAO Inhibitors)
| Compound ID | Target | IC50 (µM) | Selectivity Index (MAO-B vs MAO-A) | Reference |
| Compound S5 | MAO-B | 0.203 | 19.04 | |
| MAO-A | 3.857 | |||
| Compound S16 | MAO-B | 0.979 | - | |
| Piperine | MAO-A | 49.3 | 0.54 | |
| MAO-B | 91.3 | |||
| Compound 3 | MAO-B | 0.045 | 81.33 | |
| MAO-A | 3.66 |
Analysis of In Vitro Data: The data clearly demonstrates the high potency and selectivity of certain synthetic phenyl-piperidine derivatives for MAO-B. For instance, Compound S5 and Compound 3 exhibit nanomolar to low micromolar IC50 values for MAO-B and significant selectivity over MAO-A. In contrast, the natural product piperine shows weaker, non-selective inhibition of both MAO isoforms. This highlights the power of synthetic chemistry to optimize potency and selectivity.
The Crucial Transition: In Vivo Efficacy and its Correlation with In Vitro Data
While in vitro assays provide a solid foundation, the true test of a drug candidate lies in its performance within a complex biological system. In vivo studies in animal models are essential to evaluate not only the compound's efficacy but also its pharmacokinetic and safety profiles.
Common In Vivo Models for Assessing Antidepressant and Anti-Parkinsonian Effects:
-
Tail Suspension Test (TST) and Forced Swim Test (FST): These are widely used behavioral despair models in rodents to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Reserpine-Induced Hypothermia and Akinesia: Reserpine depletes monoamines, inducing symptoms that mimic Parkinson's disease. The ability of a test compound to reverse these effects suggests potential anti-Parkinsonian activity.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease. This model is used to assess the neuroprotective and symptomatic relief effects of drug candidates.
Correlation and Discrepancies: A Case Study Approach
The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), where the in vitro potency and selectivity translate into predictable in vivo efficacy. However, this is not always straightforward.
Case Study 1: Pyridazinobenzylpiperidine Derivatives (Compound S5)
-
In Vitro: Compound S5 is a potent and selective MAO-B inhibitor (IC50 = 0.203 µM). A Parallel Artificial Membrane Permeability Assay (PAMPA) also predicted good blood-brain barrier penetration.
-
In Vivo Correlation: While the provided abstracts do not detail specific in vivo efficacy studies for this exact compound, the strong in vitro profile and predicted CNS penetration make it a promising candidate for in vivo testing in models of Parkinson's disease. The expectation would be that its selective MAO-B inhibition would lead to increased dopamine levels and symptomatic relief in models like the MPTP mouse model.
Case Study 2: Novel Piperidine Derivatives with Antidepressant-like Activity
-
In Vivo: Compounds 2c, 2d, 2e, and 2f demonstrated antidepressant-like effects in the tail suspension and forced swim tests in mice.
-
Mechanistic Insights from In Vivo Studies: Further in vivo experiments revealed that the effects of compounds 2c and 2e were reversed by a serotonin depleting agent, while the effects of 2d and 2f were abolished by a catecholamine depleting agent. This suggests that these compounds exert their antidepressant effects through different monoaminergic pathways, highlighting the importance of in vivo studies for elucidating the mechanism of action in a physiological context.
Case Study 3: Piperidinol Analogs with Anti-tuberculosis Activity
-
In Vitro: A novel piperidinol with a phenylsulfanyl moiety demonstrated good anti-tuberculosis activity in vitro.
-
In Vivo Outcome: Despite the promising in vitro activity, side effects were observed upon in vivo testing, which precluded further development. This serves as a critical reminder that in vitro efficacy does not guarantee in vivo safety and tolerability.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro and in vivo assays.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase
-
Amplex Red reagent
-
Phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer.
-
In a 96-well plate, add the appropriate MAO enzyme (A or B) to each well.
-
Add the test compounds or reference inhibitors to the wells and incubate for 15 minutes at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) along with Amplex Red and horseradish peroxidase.
-
Monitor the fluorescence generated by the production of resorufin (the product of the coupled reaction) over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tail Suspension Test (TST)
Objective: To assess the antidepressant-like activity of test compounds in mice.
Materials:
-
Male ICR mice (20-25 g)
-
Test compounds and vehicle control (e.g., saline, DMSO)
-
Tail suspension apparatus
-
Video recording and analysis software
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Suspend each mouse individually by its tail from a horizontal bar using adhesive tape, ensuring that its body hangs freely.
-
Record the behavior of the mouse for a period of 6 minutes.
-
Score the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor oscillations.
-
Compare the immobility time of the treated groups with the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Visualizing the Concepts
Signaling Pathway of MAO Inhibition
Caption: MAO-B inhibition by a phenyl-piperidine derivative.
Experimental Workflow: From In Vitro to In Vivo
Caption: Drug discovery workflow from in vitro to in vivo.
Conclusion: An Integrated Approach is Key
The development of effective and safe therapeutics requires a multifaceted approach that integrates in vitro and in vivo studies. While in vitro assays are indispensable for high-throughput screening and initial characterization of compound activity, they represent a simplified system. The complex interplay of absorption, distribution, metabolism, excretion, and off-target effects within a living organism can only be assessed through carefully designed in vivo experiments.
The case of phenyl-piperidine derivatives illustrates that while strong in vitro potency is a desirable starting point, it is not the sole predictor of in vivo success. Factors such as bioavailability, blood-brain barrier penetration, and unforeseen toxicity can all lead to a disconnect between in vitro and in vivo results. Therefore, a continuous feedback loop between in vitro and in vivo studies is essential for guiding the optimization of lead compounds and ultimately, for the successful translation of a molecule from the bench to the bedside.
A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of pharmaceuticals and biologically active molecules.[1][2] Its synthetic tractability, combined with favorable physicochemical properties that often enhance drug-like characteristics such as metabolic stability and bioavailability, makes it an invaluable tool in drug design.[3][4] This guide provides a detailed, head-to-head comparison of piperidine-based inhibitors targeting three distinct and therapeutically significant enzyme classes: Cholinesterases, Poly(ADP-ribose) Polymerases (PARPs), and Dipeptidyl Peptidase-4 (DPP-4).
Through specific case studies of approved drugs—Donepezil, Rucaparib, and Alogliptin—we will dissect their mechanisms of action, compare their performance using quantitative experimental data, and provide detailed protocols for their evaluation. This comparative analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complexities of designing next-generation, piperidine-based enzyme inhibitors.
Case Study 1: Cholinesterase Inhibitors for Alzheimer's Disease — The Donepezil Paradigm
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors enhance cholinergic signaling in the brain, which is diminished in the disease state.[5][6] Donepezil, a piperidine derivative, is a leading, centrally-acting, reversible inhibitor of AChE.[1][5]
Mechanism of Action: Reversible AChE Inhibition
Donepezil's mechanism of action involves its high-affinity, reversible binding to the acetylcholinesterase enzyme.[5][7] This prevents the hydrolysis of acetylcholine, thereby increasing its concentration at cholinergic synapses and enhancing neurotransmission.[5] The piperidine moiety is crucial for its interaction within the active site gorge of the enzyme.
Caption: Cholinergic signaling and the inhibitory action of Donepezil.
Comparative Performance Data
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce enzyme activity by 50%.[8] A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 Value | Reference |
| Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | AChE | 5.7 nM | [2] |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | [2] |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM | [2] |
This data illustrates that while Donepezil is highly potent, structural modifications to the piperidine scaffold can yield even greater potency.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol describes a robust, colorimetric method for determining the AChE inhibitory activity of test compounds.[2]
Principle: This assay measures AChE activity based on the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow anion, 5-thio-2-nitrobenzoate, which is quantified by measuring absorbance at 412 nm.[2]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of AChE, ATCI (10 mM), DTNB (10 mM), and the test inhibitor (e.g., Donepezil) in the appropriate buffer or solvent (e.g., DMSO).
-
-
Assay Setup (96-well plate):
-
Add 20 µL of various concentrations of the test inhibitor to the wells. For the control (100% activity), add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE solution to all wells and incubate at 37°C for 15 minutes. The choice of a pre-incubation step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors.
-
-
Initiate Reaction:
-
Add 10 µL of DTNB solution to all wells.
-
Add 10 µL of the ATCI substrate solution to initiate the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for at least 5 minutes to determine the reaction rate (V).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[9]
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Case Study 2: PARP Inhibitors in Oncology — The Rucaparib Approach
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[11] In cancers with mutations in the BRCA1/2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibiting PARP in these cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[11][12] Rucaparib is a potent, orally available small-molecule inhibitor of PARP-1, PARP-2, and PARP-3.[11]
Mechanism of Action: Synthetic Lethality
Rucaparib's piperidine-containing structure mimics the nicotinamide portion of NAD+, the PARP substrate, allowing it to bind tightly to the enzyme's active site.[11] This not only inhibits the catalytic activity of PARP but also traps it on the DNA.[12] The resulting PARP-DNA complexes stall replication forks, leading to double-strand breaks that cannot be repaired in BRCA-deficient cells, ultimately triggering apoptosis.[12][13]
Caption: Mechanism of synthetic lethality induced by Rucaparib.
Comparative Performance Data
Rucaparib's potency against different PARP family members is a key aspect of its therapeutic profile. The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme.
| Inhibitor | Target Enzyme | Ki or IC50 Value | Reference |
| Rucaparib | PARP-1 | 1.4 - 5.1 nM (inhibitory constant range) | [11] |
| Rucaparib | PARP-2 | Potent inhibitor | [11] |
| Rucaparib | PARP-3 | Potent inhibitor | [11] |
Note: Specific Ki values for PARP-2 and PARP-3 are less consistently reported in single sources, but Rucaparib is established as a potent inhibitor of all three.
Experimental Protocol: General PARP Inhibition Assay (HTS Format)
This protocol outlines a general, fluorescence-based method suitable for high-throughput screening (HTS) of PARP inhibitors.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The biotinylated histones are then detected using a streptavidin-conjugated fluorophore.
Step-by-Step Methodology:
-
Plate Coating:
-
Coat a 96-well, high-binding plate with histone proteins overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.
-
-
Assay Setup:
-
Add serial dilutions of the test inhibitor (e.g., Rucaparib) to the wells.
-
Prepare a reaction mixture containing activated DNA (to stimulate PARP), biotinylated NAD+, and the PARP-1 enzyme in a reaction buffer.
-
-
Initiate Reaction:
-
Add the reaction mixture to all wells and incubate at room temperature for 1-2 hours. This incubation time is a critical parameter; it must be long enough to generate a robust signal in the control wells but short enough to remain in the linear range of the reaction, ensuring sensitivity to inhibition.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a solution of streptavidin-conjugated horseradish peroxidase (HRP) or a similar fluorescent probe and incubate for 30-60 minutes.
-
Wash the plate again.
-
-
Data Acquisition:
-
Add a chemiluminescent or fluorescent substrate (e.g., TMB for HRP) and measure the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described in the AChE assay protocol.
-
Case Study 3: DPP-4 Inhibitors for Type 2 Diabetes — The Alogliptin Example
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones GLP-1 and GIP.[14] These hormones are crucial for glucose homeostasis, as they stimulate glucose-dependent insulin secretion.[15] By inhibiting DPP-4, drugs can prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[16] Alogliptin is a potent and selective piperidine-containing DPP-4 inhibitor.[15][17]
Mechanism of Action: Incretin Enhancement
Alogliptin acts as a competitive and selective inhibitor of the DPP-4 enzyme.[14][18] It binds to the catalytic site, preventing the degradation of GLP-1 and GIP.[14] This results in higher circulating levels of active incretins, which in turn enhances glucose-dependent insulin release from pancreatic β-cells and suppresses glucagon secretion from α-cells.[19] This dual action effectively lowers blood glucose levels.[18]
Caption: The incretin pathway and the role of the DPP-4 inhibitor Alogliptin.
Comparative Performance Data
Selectivity is paramount for DPP-4 inhibitors to avoid off-target effects from inhibiting related enzymes like DPP-8 or DPP-9.[17]
| Inhibitor | Target Enzyme | IC50 Value | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Reference |
| Alogliptin | DPP-4 | <10 nM | >10,000-fold | >10,000-fold | [15][17] |
| Vildagliptin | DPP-4 | ~50 nM | >200-fold | >200-fold | [15] |
| Saxagliptin | DPP-4 | ~50 nM | >400-fold | >75-fold | [15] |
Alogliptin demonstrates exceptional selectivity for DPP-4 over other dipeptidyl peptidases, which is a key differentiator contributing to its safety profile.[17]
Experimental Protocol: Fluorescence-Based DPP-4 Inhibition Assay
This protocol provides a sensitive and continuous method for measuring DPP-4 activity.[2]
Principle: The assay measures the cleavage of the fluorogenic substrate Gly-Pro-aminomethylcoumarin (AMC). The cleavage by DPP-4 releases free AMC, a highly fluorescent molecule whose signal can be quantified (Ex/Em = 360/460 nm) to determine enzyme activity.[20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare stock solutions of human recombinant DPP-4, the substrate Gly-Pro-AMC (in DMSO), and the test inhibitor (e.g., Alogliptin, in DMSO).
-
-
Assay Setup (Black 96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 2 µL of serially diluted test inhibitor to the appropriate wells. Add 2 µL of DMSO for control wells.
-
Add 20 µL of the DPP-4 enzyme solution to all wells except the "no enzyme" control.
-
-
Initiate Reaction:
-
Add 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 360/460 nm) every 60 seconds for 30 minutes. The kinetic read is crucial for ensuring the reaction rate is linear and for accurately determining the initial velocity (V₀).
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition and determine the IC50 value as previously described.
-
Methodological Deep Dive: Ensuring Rigor in Inhibition Assays
The trustworthiness of a comparative guide rests on the validity of its underlying experimental data. Adhering to best practices in enzyme kinetics is non-negotiable.
IC50 vs. Ki: Understanding Potency and Affinity
-
IC50 (Half-maximal inhibitory concentration): A functional measure of an inhibitor's potency under specific experimental conditions (e.g., substrate concentration). It is not an absolute value and can change if assay conditions are altered.[9]
-
Ki (Inhibition constant): A measure of the intrinsic binding affinity of an inhibitor for an enzyme. It is a thermodynamic constant and is independent of substrate concentration, making it a more fundamental measure for comparing compounds.[8]
The Cheng-Prusoff equation allows for the conversion of an IC50 value to a Ki value for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant. This conversion is essential for standardizing data across different experiments.
The Michaelis-Menten Model and Determining Inhibition Type
Understanding how an inhibitor affects the enzyme's kinetics provides insight into its mechanism. This is achieved by measuring reaction rates at various substrate concentrations in the presence and absence of the inhibitor.
-
Michaelis-Menten Plot: A plot of initial reaction velocity (V₀) versus substrate concentration ([S]) yields a hyperbolic curve.[21][22]
-
Lineweaver-Burk Plot: A double reciprocal plot (1/V₀ vs. 1/[S]) linearizes the Michaelis-Menten data, allowing for easier determination of Vmax (the maximum reaction rate) and Km (the substrate concentration at half Vmax).[23] Different types of inhibition (competitive, non-competitive, uncompetitive) produce distinct patterns on this plot.
Caption: Lineweaver-Burk plots illustrating different inhibition types.
Conclusion and Future Outlook
This guide has demonstrated the remarkable versatility of the piperidine scaffold through a head-to-head comparison of inhibitors targeting three distinct enzymes. For cholinesterases, PARPs, and DPP-4, the piperidine core serves as a foundational anchor, with specific substitutions dictating the potency and selectivity required for therapeutic effect. The comparative data underscores that while a "privileged scaffold" provides a strong starting point, meticulous structure-activity relationship (SAR) studies, guided by robust biochemical assays and structural biology techniques like X-ray crystallography, are essential for optimizing inhibitors for clinical success.[24][25]
As drug discovery moves towards increasingly complex targets, the principles outlined here—rigorous quantitative comparison, mechanistic understanding, and methodologically sound protocols—will remain critical. The continued exploration of novel substitutions and stereochemistries on the piperidine ring promises to yield future generations of enzyme inhibitors with even greater efficacy and safety.[4][26]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. goodrx.com [goodrx.com]
- 7. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. benchchem.com [benchchem.com]
- 15. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 19. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. teachmephysiology.com [teachmephysiology.com]
- 22. Khan Academy [khanacademy.org]
- 23. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 24. Discovery and X-ray crystallographic analysis of a spiropiperidine iminohydantoin inhibitor of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Confirming Target Engagement of 4-(Phenylsulfanyl)piperidine Analogs: A Comparative Guide for Drug Discovery Professionals
The 4-(phenylsulfanyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents and chemical probes. Its versatility allows for fine-tuning of pharmacological properties, leading to potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][2] However, the synthesis of a novel analog is merely the first step. The critical, and often challenging, subsequent phase is to unequivocally demonstrate that the compound interacts with its intended molecular target within the complex milieu of a living cell.[3][4] This process, known as target engagement, is the cornerstone of building a robust structure-activity relationship (SAR) and is essential for validating a compound's mechanism of action.[5][6]
This guide provides an in-depth comparison of state-of-the-art methodologies for confirming target engagement of 4-(phenylsulfanyl)piperidine analogs. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling researchers to design self-validating systems that generate conclusive and trustworthy data.
The Imperative of a Multi-Pronged Validation Strategy
Relying on a single assay is insufficient to build a compelling case for target engagement. A phenotypic effect in a cell-based assay, while promising, can arise from off-target interactions or other confounding factors.[7] Therefore, a multi-faceted approach that combines direct biochemical measurements with functional cellular assays provides the most rigorous validation.[8] The choice of assays depends on the nature of the putative target, the stage of the drug discovery project, and available resources.
The logical flow of a robust target engagement campaign involves progressing from direct, in-vitro binding confirmation to quantifying engagement in a more physiologically relevant cellular environment.
Caption: A logical workflow for validating target engagement.
Part 1: Biochemical Assays – Quantifying Direct Target Interaction
Biochemical assays utilize purified components to measure the direct interaction between a compound and its target protein. These methods are indispensable for determining intrinsic binding affinity and kinetics, free from the complexities of cellular uptake, efflux, and metabolism.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
Expertise & Experience: SPR is a powerful biophysical technique that provides real-time, label-free detection of molecular interactions.[9] Its primary advantage over endpoint assays is the ability to determine not only the binding affinity (K D ) but also the association (k a ) and dissociation (k d ) rate constants.[10][11] A compound with a slow dissociation rate (a long residence time on the target) may exhibit superior in-vivo efficacy, a critical insight for lead optimization.[10]
Trustworthiness: The self-validating nature of an SPR experiment comes from its internal controls. A reference flow cell, devoid of the target protein, is used to subtract non-specific binding and bulk refractive index changes. Running a concentration series allows for the generation of a full binding isotherm, ensuring the interaction is saturable and specific.
-
Immobilization: Covalently immobilize the purified target protein onto the surface of a gold sensor chip. The goal is to achieve a sufficient density to generate a robust signal without causing steric hindrance.
-
System Priming: Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the 4-(phenylsulfanyl)piperidine analog over both the target-immobilized and reference flow cells.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the target.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to strip the remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k a , k d , and K D .[11]
Radioligand Binding Assays: The Gold Standard for GPCRs
Expertise & Experience: For GPCR targets, radioligand binding assays are considered the gold standard due to their high sensitivity and direct quantification of receptor-ligand interactions.[12][13] These assays are crucial for determining a compound's affinity (K i ) by measuring its ability to compete with a known radiolabeled ligand.[14]
Trustworthiness: The protocol's validity hinges on careful experimental design. Saturation binding experiments must be performed first to characterize the radioligand's affinity (K d ) and the receptor density (B max ) in the membrane preparation. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor and must be subtracted from total binding to yield specific binding.
-
Reagent Preparation: Prepare assay buffer, cell membranes expressing the target GPCR, a known radioligand (e.g., [³H]-ligand), and a concentration series of the unlabeled 4-(phenylsulfanyl)piperidine analog.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its K d value), and varying concentrations of the test compound.
-
Equilibration: Incubate the plate for a sufficient time at a defined temperature to allow the binding reaction to reach equilibrium.[12]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any trapped unbound radioligand.
-
Scintillation Counting: Place the filtermat in a scintillation counter to quantify the amount of radioactivity, which corresponds to the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to the inhibition constant (K i ) using the Cheng-Prusoff equation.
Part 2: Cellular Assays – Confirming Engagement in a Physiological Context
While biochemical assays confirm a direct interaction, cellular assays are required to prove that a compound can penetrate the cell membrane, reach its target, and engage it in a native, physiological environment.[3]
Cellular Thermal Shift Assay (CETSA®): Label-Free In-Cell Validation
Expertise & Experience: CETSA is a revolutionary method based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[15] Its key advantage is that it measures target engagement with the endogenous, unlabeled protein in intact cells or cell lysates, providing highly physiologically relevant data.[7][16] A positive thermal shift is strong evidence of direct binding in a cellular context.
Trustworthiness: A CETSA experiment is validated by its controls. A vehicle-treated sample establishes the baseline melting curve of the target protein. A known positive control compound should induce a predictable thermal shift. The observation of a dose-dependent shift with the test compound provides robust evidence of specific engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with the 4-(phenylsulfanyl)piperidine analog at various concentrations or with a vehicle control for a defined period.
-
Harvesting & Aliquoting: Harvest the cells, wash to remove excess compound, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes). Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that would solubilize aggregated proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Quantification: Collect the supernatant (containing the soluble, non-denatured proteins) and quantify the amount of the target protein using Western Blot or another specific protein detection method.
-
Data Analysis: For each compound concentration, plot the normalized amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[17]
NanoBRET® Target Engagement Assay: Quantifying Live-Cell Affinity
Expertise & Experience: The NanoBRET® assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[18] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[19][20] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal. This technology allows for the quantitative determination of cellular affinity and residence time.[18]
Trustworthiness: The ratiometric nature of the BRET signal (acceptor emission divided by donor emission) minimizes artifacts from cell number variation or assay conditions.[20] The assay's specificity is ensured by the requirement for the tracer to bind to the NanoLuc®-tagged target. Performing the assay with a tracer that has a different binding site or with cells lacking the fusion protein serves as a critical negative control.
-
Cell Plating: Plate cells engineered to express the target protein fused to NanoLuc® luciferase into a 96- or 384-well plate.
-
Compound Addition: Add a dilution series of the 4-(phenylsulfanyl)piperidine analog to the wells.
-
Tracer & Substrate Addition: Add a mixture of the specific NanoBRET® fluorescent tracer and the NanoLuc® substrate (e.g., furimazine) to all wells.
-
Incubation: Incubate at room temperature for a period (e.g., 2 hours) to allow the system to reach equilibrium.
-
Signal Detection: Measure the luminescence signal at two wavelengths (one for the donor, one for the acceptor) using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio for each well. Plot the BRET ratio against the concentration of the test compound and fit to a dose-response curve to determine the cellular IC₅₀.
Part 3: Data Synthesis and Comparative Analysis
The ultimate goal is to synthesize the data from these orthogonal assays to build a conclusive picture. A potent binder in a biochemical assay should translate to a potent target engager in a cellular context.
Table 1: Hypothetical Target Engagement Data for 4-(Phenylsulfanyl)piperidine Analogs
| Analog ID | Target | SPR (Biochemical) | Radioligand Binding (Biochemical) | CETSA (Cellular) | NanoBRET (Cellular) |
| K D (nM) | K i (nM) | EC₅₀ Shift (nM) | IC₅₀ (nM) | ||
| Analog A | GPCR-X | 15 ± 2.1 | 25 ± 3.5 | 150 ± 22 | 125 ± 18 |
| Analog B | GPCR-X | 250 ± 35 | 310 ± 40 | >10,000 | >10,000 |
| Analog C | Kinase-Y | 5 ± 0.8 | N/A | 45 ± 6.1 | 55 ± 7.3 |
| Vehicle | N/A | No Binding | No Inhibition | No Shift | No Inhibition |
Interpretation:
-
Analog A shows good correlation between biochemical affinity (SPR, Radioligand) and cellular target engagement (CETSA, NanoBRET). The ~10-fold shift in potency between biochemical and cellular assays is common and can be attributed to factors like cell permeability and efflux. This compound is a strong candidate for further study.
-
Analog B is a potent biochemical binder but fails to engage the target in cells. This strongly suggests poor cell permeability or rapid efflux, making it a poor candidate for development without chemical modification.
-
Analog C demonstrates high-potency engagement against a different target class (a kinase), showcasing the applicability of these methods beyond GPCRs.
Conclusion
Confirming target engagement is a non-negotiable step in the validation of 4-(phenylsulfanyl)piperidine analogs. A rigorous, multi-pronged approach as outlined in this guide provides the necessary evidence to establish a clear link between a compound, its molecular target, and its ultimate biological effect. By combining quantitative biochemical methods like SPR with physiologically relevant cellular assays such as CETSA and NanoBRET, researchers can make confident, data-driven decisions, increasing the probability of success in their drug discovery campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical Needs in Cellular Target Engagement [discoverx.com]
- 4. researchgate.net [researchgate.net]
- 5. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 10. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 11. denovobiolabs.com [denovobiolabs.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. multispaninc.com [multispaninc.com]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 17. Frontiers | Current Advances in CETSA [frontiersin.org]
- 18. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 19. biorxiv.org [biorxiv.org]
- 20. berthold.com [berthold.com]
A Senior Application Scientist's Guide to Benchmarking Novel Piperidine-Based CNS Agents Against Standard-of-Care Drugs
Introduction: The Imperative for Superior CNS Therapeutics
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, particularly those targeting the Central Nervous System (CNS).[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, which often confer metabolic stability and the ability to cross the blood-brain barrier (BBB).[3][4] However, the complexity of CNS disorders, such as Alzheimer's disease, schizophrenia, and chronic pain, necessitates a continuous search for new chemical entities with improved efficacy, selectivity, and safety profiles over existing treatments.[5]
This guide provides a comprehensive framework for the preclinical benchmarking of novel piperidine compounds. We will use the lens of Alzheimer's disease as a representative therapeutic area, comparing a hypothetical novel compound, "Compound P-123" , against the established standard-of-care, Donepezil . Donepezil is a cholinesterase inhibitor widely prescribed to manage the symptoms of mild to moderate Alzheimer's.[6][7][8] Our hypothetical Compound P-123 is designed as a novel G-protein-coupled receptor (GPCR) agonist, aiming to offer a disease-modifying effect rather than purely symptomatic relief.
The methodologies detailed herein are designed to be robust, self-validating, and adaptable to other CNS targets and disease models. Our objective is not merely to list protocols but to illuminate the scientific rationale behind each experimental choice, empowering researchers to design and execute meaningful comparative studies.
Part 1: The Preclinical Benchmarking Workflow
A rigorous benchmarking strategy is essential to de-risk a drug candidate and build a compelling case for its progression to clinical trials. The preclinical phase is a multi-stage process designed to answer three fundamental questions: Does the compound hit its intended target effectively and selectively? Does it produce the desired therapeutic effect in a living system? Is it safe?[9]
The following workflow provides a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
Caption: High-level workflow for preclinical benchmarking of a new drug candidate.
Part 2: In Vitro Analysis – From Target Binding to Functional Potency
The Scientific Rationale
Before investing in costly and complex animal studies, it is paramount to confirm that the novel compound interacts with its intended molecular target with high affinity and selectivity. For many CNS drugs, the targets are G-protein-coupled receptors (GPCRs), which are integral to neurotransmission.[10] In vitro assays provide a controlled environment to quantify the fundamental pharmacological properties of a compound, such as its binding affinity (Kᵢ) and functional potency (EC₅₀).[11][12] Furthermore, screening the compound against a panel of other receptors is a critical step to identify potential off-target effects that could lead to undesirable side effects.[13]
Experimental Protocol 1: Radioligand Competitive Binding Assay
This assay determines the binding affinity of Compound P-123 for its target GPCR, compared to Donepezil (which would serve as a negative control if the target is not a cholinesterase).
Objective: To calculate the inhibitor constant (Kᵢ) of Compound P-123.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing the human target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (a molecule that binds to the target receptor and is tagged with a radioactive isotope), and varying concentrations of the unlabeled test compound (Compound P-123).
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Data Summary: Comparative In Vitro Profile
The data below is a hypothetical summary comparing our novel Compound P-123 to the standard-of-care, Donepezil.
| Parameter | Compound P-123 | Donepezil | Scientific Rationale |
| Target Receptor | 5-HTₓ Receptor (GPCR) | Acetylcholinesterase (AChE) | Different mechanisms of action being compared. |
| Binding Affinity (Kᵢ) | 0.8 nM | 5.7 nM (for AChE) | Lower Kᵢ indicates stronger binding to the target. |
| Functional Potency (EC₅₀) | 2.5 nM | N/A (Inhibitor, IC₅₀) | Lower EC₅₀ indicates a smaller amount of drug is needed to produce a functional effect. |
| Selectivity | >1000-fold vs. other 5-HT, Dopamine, Adrenergic receptors | High selectivity for AChE over BuChE | High selectivity predicts a lower likelihood of off-target side effects. |
Part 3: In Vivo Efficacy – Validating Therapeutic Potential in a Disease Model
The Scientific Rationale
A compound that performs well in vitro must then prove its worth in a complex biological system.[9] In vivo studies are indispensable for assessing a drug's ability to be absorbed, distributed, metabolized, and excreted (ADME), and most importantly, its ability to cross the blood-brain barrier and engage its target in the brain.[4] For a cognitive enhancer, a validated animal model that recapitulates aspects of the human disease is crucial.[14] The Morris Water Maze is a widely accepted behavioral test to assess spatial learning and memory in rodents, making it a suitable model for evaluating potential treatments for the cognitive deficits seen in Alzheimer's disease.[15][16]
Experimental Protocol 2: Morris Water Maze Test in a Mouse Model of Alzheimer's
Objective: To assess the effect of Compound P-123 on spatial learning and memory, compared to Donepezil.
Methodology:
-
Animal Model: Use a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) and age-matched wild-type controls.
-
Acclimation & Dosing: Acclimate animals to the facility and handling. Administer the test compounds (Vehicle, Donepezil, or Compound P-123) daily for a set period (e.g., 14 days) prior to and during behavioral testing.
-
Acquisition Phase (Learning): For 5 consecutive days, place each mouse in a large circular pool of opaque water containing a hidden escape platform. Record the time it takes for the mouse to find the platform (escape latency) over four trials per day. The starting position is varied for each trial.
-
Probe Trial (Memory): On day 6, remove the platform from the pool. Place each mouse in the pool for a single 60-second trial. Use video tracking software to record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Analyze escape latency data using a repeated-measures ANOVA. Analyze probe trial data using a one-way ANOVA to compare time spent in the target quadrant between treatment groups.
Caption: Experimental timeline for the Morris Water Maze test.
Data Summary: Comparative In Vivo Efficacy
| Parameter | Vehicle Control | Donepezil (1 mg/kg) | Compound P-123 (1 mg/kg) | Scientific Rationale |
| Escape Latency (Day 5) | 45 ± 5 sec | 25 ± 4 sec | 18 ± 3 sec | A shorter time to find the platform indicates improved learning. |
| Time in Target Quadrant | 15 ± 3 sec | 28 ± 4 sec | 35 ± 5 sec | More time spent in the correct quadrant indicates better memory recall. |
| CNS MPO Desirability Score | N/A | 4.2 | 5.1 | A higher score (scale of 0-6) predicts better drug-like properties for a CNS target.[17] |
Part 4: Preclinical Safety and Toxicology
The Scientific Rationale
Efficacy is only one side of the coin; a drug candidate must also be safe. Preclinical toxicology studies are a regulatory requirement and are essential for identifying potential risks before human trials.[18][19] These studies help determine a safe starting dose for clinical trials and identify which organs might be susceptible to toxicity.[20] The studies are conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity.[9]
Experimental Protocol 3: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of Compound P-123.
Methodology:
-
Species Selection: Conduct the study in two mammalian species (e.g., rat and mouse), as required by regulatory agencies.
-
Dose Administration: Administer single, escalating doses of Compound P-123 to different groups of animals. Include a vehicle control group.
-
Clinical Observation: Observe the animals intensively for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for a period of 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any visible abnormalities in organs and tissues.
-
Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. This data informs the dose selection for longer-term, repeat-dose toxicology studies.[20]
Data Summary: Comparative Safety Profile
| Parameter | Compound P-123 | Donepezil | Scientific Rationale |
| Acute Oral LD₅₀ (Rat) | > 2000 mg/kg | 32 mg/kg | LD₅₀ is the dose lethal to 50% of animals. A higher value suggests lower acute toxicity. |
| NOAEL (Rat, 28-day study) | 50 mg/kg/day | 10 mg/kg/day | The NOAEL is critical for calculating the safe starting dose in human trials. A higher NOAEL indicates a wider safety margin. |
| Key Adverse Findings | None at therapeutic doses | Cholinergic effects (salivation, tremors) at high doses | Identifies potential dose-limiting toxicities and side effects to monitor in humans. |
Conclusion
This guide outlines a structured, multi-tiered approach to benchmarking a novel piperidine compound against a standard-of-care drug for a CNS indication. By systematically evaluating pharmacology, efficacy, and safety through a series of validated in vitro and in vivo assays, researchers can build a robust data package. Our hypothetical comparison demonstrates how Compound P-123 , with its superior target affinity, enhanced efficacy in a behavioral model, and wider safety margin, would represent a compelling candidate for further development. This rigorous, evidence-based approach is fundamental to the successful translation of promising chemical matter from the laboratory to the clinic, with the ultimate goal of delivering safer and more effective treatments to patients.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to optimize CNS exposure of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotypic approaches for CNS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. goodrx.com [goodrx.com]
- 8. How Is Alzheimer's Disease Treated? | National Institute on Aging [nia.nih.gov]
- 9. ppd.com [ppd.com]
- 10. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. The Importance of Preclinical Safety Assessments in Drug Development | Drug Discovery And Development [labroots.com]
- 20. brainkart.com [brainkart.com]
The Reproducibility of Anticonvulsant Effects of Piperidine Alkaloids: A Comparative Guide for Researchers
This guide provides an in-depth analysis of the anticonvulsant properties of piperidine alkaloids, with a primary focus on the reproducibility and comparative efficacy of these compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear perspective on the potential of piperidine alkaloids as a source for novel antiepileptic drugs.
Introduction: The Therapeutic Potential of Piperidine Alkaloids in Epilepsy
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, underscoring the urgent need for novel therapeutic strategies.[1] Natural products have historically been a rich source of new pharmacological agents, and piperidine alkaloids, a class of organic compounds found in various plants, have emerged as promising candidates for anticonvulsant drug discovery.[2]
This guide will delve into the experimental evidence supporting the anticonvulsant effects of prominent piperidine alkaloids, critically evaluate the reproducibility of these findings across different preclinical models, and provide detailed protocols for key experimental assays.
Piperine: The Archetypal Anticonvulsant Piperidine Alkaloid
Piperine, the primary alkaloid in black pepper (Piper nigrum), is the most extensively studied piperidine alkaloid for its anticonvulsant properties.[2] Its traditional use in some cultures for treating epilepsy has spurred scientific investigation into its efficacy and mechanism of action.[3]
Preclinical Efficacy of Piperine: A Consistent Picture Across Multiple Models
The anticonvulsant activity of piperine has been demonstrated in a variety of preclinical seizure models, suggesting a broad spectrum of action. While specific median effective dose (ED50) values in the standard Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models are not consistently reported across the literature, the effective dose ranges and observed protective effects provide a strong indication of its potential.
Table 1: Summary of Piperine's Anticonvulsant Activity in Preclinical Models
| Seizure Model | Animal Species | Piperine Dose Range (mg/kg, i.p.) | Observed Anticonvulsant Effects | Reference(s) |
| Maximal Electroshock (MES) | Mice | 5 - 20 | Decreased duration of hind limb extension, reduced mortality. | [2][4] |
| Pentylenetetrazol (PTZ) | Mice | 5 - 20 | Delayed onset of clonic and tonic-clonic seizures, reduced mortality at 10 mg/kg. | [2][5] |
| Picrotoxin-induced | Mice | 20 | Significantly delayed the onset of tonic-clonic convulsions. | [2] |
| Strychnine-induced | Mice | 20 | Significantly delayed the onset of tonic-clonic convulsions. | [2] |
| Kainate-induced | Mice | 46 (ED50) | Blocked clonic convulsions. | [6] |
The consistent demonstration of piperine's anticonvulsant effects across multiple independent studies and in a variety of seizure models, which mimic different aspects of human epilepsy, points towards a robust and reproducible biological activity.
Proposed Mechanisms of Action for Piperine's Anticonvulsant Effects
The multifaceted anticonvulsant profile of piperine is likely attributable to its interaction with multiple neuronal targets. Research suggests a combination of the following mechanisms:
-
Modulation of GABAergic Neurotransmission: Piperine has been shown to enhance the inhibitory effects of GABA, a key neurotransmitter in seizure control. It is believed to act on GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[3]
-
Inhibition of Voltage-Gated Sodium and Calcium Channels: By blocking sodium and calcium channels, piperine can reduce the propagation of action potentials and decrease the release of excitatory neurotransmitters.[3]
-
Antagonism of Excitatory Amino Acid Receptors: Studies have shown that piperine can block seizures induced by kainate, an agonist of a subtype of glutamate receptors, suggesting a role in mitigating excessive excitatory neurotransmission.[6]
Caption: Proposed multi-target mechanism of piperine's anticonvulsant action.
Other Piperidine Alkaloids with Anticonvulsant Potential
While piperine is the most studied, other piperidine alkaloids have also shown promise as anticonvulsant agents.
Antiepilepsirine: A Clinically Utilized Piperine Derivative
Antiepilepsirine, a derivative of piperine, is an approved antiepileptic drug in China.[2] This provides strong evidence for the clinical translatability of the anticonvulsant effects observed with piperine. Clinical trials in children with refractory epilepsy have demonstrated its efficacy as an add-on therapy.[4] In preclinical studies, antiepilepsirine has shown protective effects in the pentylenetetrazol (PTZ) kindling model in rats.[7]
Lobeline: A Piperidine Alkaloid from Lobelia inflata
Lobeline, an alkaloid from the plant Lobelia inflata, has also been investigated for its anticonvulsant properties. Studies have shown its effectiveness in chemically-induced seizure models.
Table 2: Anticonvulsant Activity of Lobeline
| Seizure Model | Animal Species | Lobeline Dose Range (mg/kg, i.p.) | Observed Anticonvulsant Effects | Reference(s) |
| Pentylenetetrazol (PTZ) | Mice | 10 - 30 | Significantly delayed and antagonized the onset of seizures. | [6] |
| Strychnine-induced | Mice | 10 - 30 | Antagonized seizures. | [6] |
The proposed mechanism of action for lobeline's anticonvulsant effects involves the modulation of nicotinic acetylcholine receptors and potentially other neurotransmitter systems.
Comparative Analysis and Reproducibility
A direct comparison of the potency of these alkaloids is challenging due to the lack of standardized reporting of ED50 values, particularly for piperine. However, the available data allows for a qualitative and semi-quantitative comparison.
Table 3: Comparative Overview of Anticonvulsant Piperidine Alkaloids
| Alkaloid | Primary Models of Efficacy | Proposed Mechanism(s) | Clinical Status |
| Piperine | MES, PTZ, Picrotoxin, Strychnine, Kainate | GABA-A modulation, Na+/Ca2+ channel inhibition, Kainate receptor antagonism | Preclinical |
| Antiepilepsirine | PTZ Kindling | Likely similar to piperine | Approved in China |
| Lobeline | PTZ, Strychnine | Nicotinic acetylcholine receptor modulation | Preclinical |
The reproducibility of the anticonvulsant effects of piperine is supported by its consistent efficacy across a range of seizure models investigated by different research groups over several years. The clinical validation of its derivative, antiepilepsirine, further strengthens the argument for the translatability and reproducibility of the core anticonvulsant activity of this chemical scaffold.
Experimental Protocols for Anticonvulsant Screening
To ensure the reproducibility of findings, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for two of the most common preclinical models for anticonvulsant drug screening.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
Protocol:
-
Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer the test compound (e.g., piperidine alkaloid) or vehicle intraperitoneally (i.p.) at a predetermined time before the electroshock (typically 30-60 minutes).
-
Electroshock Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes using an electroconvulsive shock apparatus.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension (a rigid, extended posture of the hindlimbs).
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension in the drug-treated group is calculated and compared to the vehicle-treated control group.
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ test is a widely used model for screening drugs effective against myoclonic and absence seizures. The endpoint is typically the delay in the onset of clonic or tonic-clonic seizures.
Protocol:
-
Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle i.p. at a predetermined time before PTZ injection (typically 30-60 minutes).
-
PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and record the latency to the first signs of clonic seizures (convulsions of the forelimbs, head, and/or body) and tonic-clonic seizures. The observation period is typically 30 minutes.
-
Data Analysis: The mean latency to seizure onset in the drug-treated group is compared to the vehicle-treated control group. The percentage of animals protected from seizures can also be calculated.
Conclusion and Future Directions
The available evidence strongly suggests that piperidine alkaloids, particularly piperine and its derivatives, possess reproducible anticonvulsant effects. The consistency of these findings across multiple preclinical models and the clinical use of antiepilepsirine highlight the therapeutic potential of this class of compounds.
Future research should focus on:
-
Standardized Reporting: A more consistent reporting of quantitative efficacy data, such as ED50 values, would facilitate direct comparisons between different piperidine alkaloids and with existing AEDs.
-
Exploration of Other Piperidine Alkaloids: A systematic screening of other naturally occurring and synthetic piperidine alkaloids could lead to the discovery of novel anticonvulsant agents with improved efficacy and safety profiles.
-
Elucidation of Detailed Mechanisms: Further investigation into the precise molecular targets and signaling pathways involved in the anticonvulsant actions of these compounds will be crucial for rational drug design and development.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Anti-seizure and Antiepileptic Effects and Mechanisms of Piperine | Bentham Science [benthamscience.com]
- 4. Combination therapy of piperine and phenytoin in maximal electroshock induced seizures in mice: isobolographic and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of pharmacology and clinical use of piperine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discerning Piperidine: A Comparative Guide to the Selectivity of 4-(Phenylsulfanyl)piperidine Hydrochloride Derivatives at Monoamine Transporters
In the intricate landscape of neuropharmacology, the pursuit of selective ligands for monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—is a cornerstone of modern drug discovery. These transporters govern the spatiotemporal dynamics of neurotransmission, and their modulation holds therapeutic promise for a spectrum of neurological and psychiatric disorders.[1][2] Among the myriad of scaffolds explored, the 4-(phenylsulfanyl)piperidine framework has emerged as a versatile and promising chemotype. This guide offers an in-depth comparison of the selectivity profiles of various 4-(phenylsulfanyl)piperidine hydrochloride derivatives, supported by experimental data, to empower researchers in their quest for novel and selective neuromodulators.
The significance of the piperidine scaffold in medicinal chemistry is well-established, forming the core of numerous pharmaceuticals.[3] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal platform for tuning pharmacological activity. The introduction of a phenylsulfanyl moiety at the 4-position of the piperidine ring offers a unique combination of lipophilicity and potential for specific interactions within the binding pockets of monoamine transporters. Understanding the structure-activity relationships (SAR) that dictate the selectivity of these derivatives is paramount for the rational design of compounds with desired pharmacological profiles, be it for potent DAT inhibition in the context of psychostimulant addiction or for multi-target engagement in the treatment of depression.[4][5]
Comparative Selectivity Profile of 4-(Phenylsulfanyl)piperidine Derivatives
The following table summarizes the in vitro binding affinities (Ki, in nM) of a selection of 4-(phenylsulfanyl)piperidine derivatives for the dopamine, serotonin, and norepinephrine transporters. This curated data, compiled from various studies, highlights the impact of subtle structural modifications on transporter selectivity. A lower Ki value indicates a higher binding affinity.
| Compound ID | R1 (Piperidine Nitrogen) | R2 (Phenyl Ring) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio | Reference |
| 1a | -CH3 | -H | 50.6 | >10,000 | 4040 | >197 | 79.8 | [6] |
| 1b | -CH2CH3 | -H | 77.2 | >10,000 | >10,000 | >129 | >129 | [6] |
| 2a | -CH3 | 4-F | 30.0 | 296 | >10,000 | 9.87 | >333 | [6] |
| 2b | -CH3 | 4-Cl | 230 | >10,000 | >10,000 | >43.5 | >43.5 | [5] |
| 3a | -H | 3,4-diCl | 2.60 | 4885 | 180 | 1879 | 69.2 | [5] |
| 3b | -CH2-c-Pr | 3,4-diCl | 37.8 | >10,000 | >10,000 | >265 | >265 | [5] |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The selectivity ratio is calculated as Ki(SERT or NET) / Ki(DAT).
Dissecting the Structure-Activity Relationship (SAR)
The data reveals critical structural determinants for both potency and selectivity among the 4-(phenylsulfanyl)piperidine derivatives.
-
Substitution on the Piperidine Nitrogen (R1): The nature of the substituent on the piperidine nitrogen plays a pivotal role. Small alkyl groups like methyl (as in 1a ) appear to be well-tolerated for DAT affinity. However, increasing the bulk to an ethyl group (1b ) can sometimes lead to a slight decrease in potency. The high DAT selectivity of these initial compounds is noteworthy, with minimal affinity for SERT and NET.[6]
-
Substitution on the Phenyl Ring (R2): Modifications to the phenyl ring of the phenylsulfanyl moiety significantly impact the selectivity profile.
-
Halogenation: The introduction of a fluorine atom at the 4-position (2a ) maintains good DAT affinity but introduces significant SERT affinity, thereby reducing the DAT/SERT selectivity.[6] In contrast, a chlorine atom at the same position (2b ) appears to maintain high selectivity.[5]
-
Di-substitution: The 3,4-dichloro substitution pattern (3a and 3b ) yields compounds with exceptionally high affinity and selectivity for DAT.[5] Compound 3a , with a free piperidine nitrogen, demonstrates remarkable potency at DAT with over 1800-fold selectivity against SERT.[5]
-
-
Combined Effects: The interplay between substitutions on both the piperidine nitrogen and the phenyl ring is crucial. For instance, while the 3,4-dichloro substitution on the phenyl ring confers high DAT affinity, the addition of a cyclopropylmethyl group on the piperidine nitrogen (3b ) maintains high selectivity but with a moderate decrease in DAT potency compared to the unsubstituted nitrogen (3a ).[5]
Visualizing the Core Scaffold and Experimental Workflow
To better understand the structural relationships and the experimental process for determining selectivity, the following diagrams are provided.
Caption: Core chemical structure of 4-(Phenylsulfanyl)piperidine derivatives.
Caption: A simplified workflow for a radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
The determination of binding affinities (Ki values) is a crucial step in characterizing the selectivity profile of novel compounds. Radioligand binding assays remain a gold standard for this purpose.[7] The following is a representative protocol for determining the affinity of 4-(phenylsulfanyl)piperidine derivatives for DAT, SERT, and NET.
Objective: To determine the inhibitory constant (Ki) of test compounds for [³H]-WIN 35,428 binding to DAT, [³H]-citalopram binding to SERT, and [³H]-nisoxetine binding to NET in rat brain tissue or cell membranes expressing the respective transporters.
Materials:
-
Tissue/Cell Membranes: Rat striatal (for DAT), brainstem (for SERT), and frontal cortex (for NET) tissue, or cell lines stably expressing the human transporters.
-
Radioligands: [³H]-WIN 35,428 (for DAT), [³H]-citalopram (for SERT), [³H]-nisoxetine (for NET).
-
Non-specific Binding Ligands: GBR 12909 (for DAT), fluoxetine (for SERT), desipramine (for NET).
-
Test Compounds: this compound derivatives dissolved in appropriate vehicle (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Membrane Preparation:
-
Homogenize the appropriate brain tissue or cell pellets in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford method).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and vehicle.
-
Non-specific Binding: Assay buffer, radioligand, and a high concentration of the respective non-specific binding ligand.
-
Test Compound: Assay buffer, radioligand, and varying concentrations of the 4-(phenylsulfanyl)piperidine derivative.
-
-
-
Incubation:
-
Add the prepared membrane suspension to each well to initiate the binding reaction.
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This detailed protocol provides a robust framework for researchers to reliably assess the selectivity profiles of their novel 4-(phenylsulfanyl)piperidine derivatives, thereby guiding the optimization process towards compounds with the desired therapeutic potential.
Conclusion
The 4-(phenylsulfanyl)piperidine scaffold represents a rich chemical space for the development of selective monoamine transporter ligands. As demonstrated, subtle modifications to this core structure can dramatically alter the affinity and selectivity for DAT, SERT, and NET. The insights into the structure-activity relationships, coupled with robust experimental protocols, provide a solid foundation for the rational design of the next generation of neuromodulators. The continued exploration of this promising class of compounds holds the potential to deliver novel therapeutics for a range of debilitating neurological and psychiatric conditions.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.uno.edu [scholarworks.uno.edu]
- 4. SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Off-Target Effects of Novel Piperidine-Based Therapeutics
Introduction: The Piperidine Paradox in Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable prevalence in both natural products and blockbuster pharmaceuticals.[1][2][3] This six-membered heterocyclic amine is prized for its ability to confer favorable physicochemical properties, enhance metabolic stability, and improve pharmacokinetic (ADME) profiles.[1][2][4] Its structural versatility allows for fine-tuning interactions with a vast array of biological targets, leading to its incorporation into drugs across numerous therapeutic areas, including oncology and central nervous system (CNS) disorders.[3][4][5]
However, the very features that make piperidine so attractive also present a significant challenge: the potential for off-target effects. Off-target interactions, where a drug modulates unintended biological targets, are a primary cause of adverse drug reactions (ADRs), toxicity, and unexpected clinical trial failures.[1][2] The basic nitrogen atom, a key feature of the piperidine ring, can form ionic interactions with acidic residues in the binding pockets of numerous proteins, leading to promiscuous binding to receptors, enzymes, and ion channels.[1][2][6]
For researchers and drug development professionals, proactively identifying and mitigating these off-target liabilities is not just a regulatory hurdle but a scientific imperative. This guide provides a comparative framework for designing and executing a robust off-target evaluation strategy, moving from broad, early-stage screening to focused, mechanistic validation. We will explore the causality behind experimental choices, compare alternative methodologies, and provide actionable protocols to ensure the development of safer, more selective piperidine-based therapeutics.
Part 1: Strategic Framework for Off-Target Profiling
A tiered, systematic approach is the most efficient strategy for identifying and characterizing off-target effects, balancing resource expenditure with comprehensive risk assessment.[1] This strategy progresses from broad, predictive methods to highly specific, functional assays as a compound advances through the discovery pipeline.
An effective off-target screening cascade should be designed as a decision-making tree. Early-stage, high-throughput methods are used to cast a wide net and identify potential liabilities. Hits from these screens are then subjected to more rigorous, lower-throughput assays to confirm the interaction and determine its functional consequence.
Below is a logical workflow for this tiered approach:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 4-(Phenylsulfanyl)piperidine hydrochloride
This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 4-(Phenylsulfanyl)piperidine hydrochloride (CAS No. 101798-66-7). As a substituted piperidine derivative, this compound requires careful handling to mitigate risks of exposure. This guide is designed for laboratory personnel, including researchers, chemists, and technicians, to ensure a safe operational environment. The protocols herein are based on established safety principles for similar chemical structures and are intended to provide a self-validating system of protection.
Immediate Safety Profile & Hazard Assessment
While comprehensive toxicological data for this compound is not extensively published, the known hazards of its structural analogs, such as piperidine hydrochloride and other substituted piperidines, provide a strong basis for a conservative safety approach.[1][2][3] The primary hazards are categorized as follows:
-
Acute Toxicity (Oral): Piperidine hydrochloride is classified as toxic if swallowed.[2][3]
-
Skin Irritation/Corrosion: Direct contact can cause skin irritation.[1][4] Some piperidine compounds are known to cause severe skin burns.[5]
-
Serious Eye Damage/Irritation: The compound is expected to cause serious eye irritation or damage upon contact.[1][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
Given these potential hazards, a multi-layered PPE strategy is not merely recommended; it is essential for safe handling.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all checklist but a risk-based decision process. The causality behind each choice is grounded in preventing the primary routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
-
Dermal Protection Causality: The hydrochloride salt form is a solid, but it can be dissolved in various solvents. Skin exposure risk exists from handling the powder and from splashes of solutions. The goal is to create an impermeable barrier between the chemical and the skin.
-
Ocular Protection Causality: The eyes are highly susceptible to chemical insults. Even small amounts of powder or a minor splash can cause significant, potentially irreversible damage. Therefore, protection must shield against both direct impacts and lateral splashes.
-
Respiratory Protection Causality: Fine powders can easily become airborne during weighing or transfer. These fine particles can be inhaled, leading to respiratory irritation. Engineering controls (like a fume hood) are the first line of defense, with respiratory PPE providing crucial secondary protection.
Detailed PPE Specifications and Protocols
Tier 1: Standard Laboratory Operations (Low-Volume Handling)
This tier applies to routine handling of small quantities (milligrams to a few grams) within a controlled environment, such as a certified chemical fume hood.
| PPE Component | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-rated safety goggles. A face shield should be worn over goggles during procedures with a high splash potential (e.g., vigorous mixing, heating). | Goggles provide a 360-degree seal around the eyes, protecting from dust and splashes.[6][7] Standard safety glasses do not offer adequate protection. Contact lenses should not be worn as they can trap chemicals against the eye.[8] |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness of 4-5 mil). | Always inspect gloves for tears or punctures before use.[9] For prolonged work, consider double-gloving. Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them immediately as hazardous waste.[9][10] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | A lab coat protects against minor spills and contamination of personal clothing.[5] It should be removed before leaving the laboratory area. |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Protects feet from spills. |
Tier 2: Elevated Risk Operations (Large-Volume or High-Energy Procedures)
This tier is necessary when handling larger quantities, performing energetic reactions, or when there is a significant risk of aerosol generation outside of a primary engineering control.
| PPE Component | Specification | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved half-mask or full-face respirator with P95 or P100 particulate filters. | Required when engineering controls are insufficient or during spill cleanup.[9] A quantitative fit test is mandatory to ensure a proper seal. For operations involving volatile organic solvents, combination cartridges (e.g., organic vapor/P100) should be used. |
| Body Protection | Chemical-resistant apron worn over a lab coat, or a disposable chemical-resistant suit (e.g., Tyvek). | Provides an additional layer of protection against significant splashes or spills, preventing soak-through to the lab coat and personal clothing.[6] |
Procedural Workflows and Disposal Plan
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the mandatory workflow for handling this compound, ensuring safety at every step.
Caption: Standard Operating Procedure workflow for handling this compound.
Emergency Protocol: Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Isolate: Restrict access to the spill area. Increase ventilation if safe to do so.
-
Protect: Don Tier 2 PPE, including a respirator.
-
Contain: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5] Do not use combustible materials. For liquid spills, dike the area with absorbent pads.
-
Clean-Up: Carefully sweep or scoop the contained material into a labeled hazardous waste container.[1][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste according to institutional and local regulations.[1]
Disposal Plan
-
Chemical Waste: Unused this compound and reaction waste must be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and weigh papers, that has come into contact with the chemical must be disposed of in a designated solid hazardous waste container.[9][10] Do not discard in regular trash.
First Aid: Immediate Response to Exposure
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the individual to fresh air at once.[1][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give 2-4 cupfuls of water or milk to drink, if the person is conscious.[12] Seek immediate medical attention.[2][4]
Always have the Safety Data Sheet (SDS) for the compound or a close analog available for emergency responders.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. isotope.com [isotope.com]
- 7. carlroth.com [carlroth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. capotchem.com [capotchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
